molecular formula C7H12N2O5 B079804 H-Asp-Ala-OH CAS No. 13433-02-8

H-Asp-Ala-OH

货号: B079804
CAS 编号: 13433-02-8
分子量: 204.18 g/mol
InChI 键: DVUFTQLHHHJEMK-IMJSIDKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asp-Ala is a dipeptide formed from L-alpha-aspartyl and L-valine residues. It has a role as a metabolite.
Aspartylalanine has been reported in Ambystoma mexicanum with data available.
found in pig brain

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFTQLHHHJEMK-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928569
Record name 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-02-8
Record name Aspartylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Aspartylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Asp-Ala-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-Asp-Ala-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide this compound, also known as L-Aspartyl-L-Alanine. This document serves as a technical resource, summarizing key data and protocols to support research and development activities.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name (3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid[1]
Common Name L-Aspartyl-L-alanine[2]
Synonyms Asp-Ala, alpha-Aspartylalanine, this compound[1][3]
Molecular Formula C₇H₁₂N₂O₅[2][3]
CAS Number 13433-02-8[2][3]
SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--N[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 204.18 g/mol [2][3]
Monoisotopic Mass 204.07462149 Da[4]
pKa Values (Estimated) ~2.1 (C-terminal COOH), ~3.9 (Asp side-chain COOH), ~9.8 (N-terminal NH₃⁺)[5][6]
Isoelectric Point (pI) (Calculated) ~2.98[7][8]
logP (Computed) -4.1 to -4.6[4]
Water Solubility Predicted to be soluble in water; solubility is pH-dependent.[9][10]
Storage Temperature Store at ≤ -15°C[3]

Chemical Structure

This compound is a dipeptide composed of an L-aspartic acid residue linked to an L-alanine residue via a peptide bond. The structure includes three ionizable groups: the N-terminal α-amino group of aspartic acid, the C-terminal α-carboxyl group of alanine, and the β-carboxyl group on the aspartic acid side chain. Its zwitterionic form is predominant at its isoelectric point.

G cluster_guide Technical Guide Structure A This compound Technical Guide B Chemical Properties (Tables 1 & 2) A->B C Chemical Structure A->C D Experimental Protocols A->D E Biological Context A->E D1 Solid-Phase Synthesis D->D1 D2 RP-HPLC Purification D->D2 D3 Mass Spec Analysis D->D3

Caption: Logical structure of this technical guide.

Experimental Protocols

The following sections detail standard methodologies for the chemical synthesis, purification, and characterization of this compound.

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the synthesis of this compound using the widely adopted Fmoc/tBu strategy.

  • Resin Preparation :

    • Swell a 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF).

  • Loading of the First Amino Acid (Fmoc-Ala-OH) :

    • Dissolve Fmoc-Ala-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the swelled resin and agitate for 2 hours.

    • Cap any remaining active sites on the resin by adding a solution of DCM/methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection :

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Second Amino Acid (Fmoc-Asp(OtBu)-OH) :

    • In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

  • Final Fmoc Deprotection :

    • Repeat the Fmoc deprotection step as described in step 3.

  • Cleavage and Global Deprotection :

    • Wash the final peptide-resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and stir for 2 hours at room temperature. This step removes the side-chain protecting group (OtBu) and cleaves the peptide from the resin.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Washing :

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

  • System Preparation :

    • Column : C18 stationary phase.

    • Mobile Phase A : 0.1% TFA in HPLC-grade water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Detector : UV at 214 nm and 280 nm.

  • Sample Preparation :

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Purification Protocol :

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient, for example, 5% to 45% Mobile Phase B over 40 minutes.

    • Collect fractions corresponding to the major peak detected by UV absorbance.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (e.g., >98%).

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

III. Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

  • Sample Preparation :

    • Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid.

  • Mass Spectrometry Analysis :

    • Instrument : Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Ionization Mode : Positive ion mode.

    • Analysis : Acquire the full scan mass spectrum. The expected [M+H]⁺ ion for this compound (C₇H₁₂N₂O₅) is approximately 205.08 m/z.

G cluster_workflow Experimental Workflow start Start: Crude Peptide Synthesis (SPPS) dissolve Dissolve Crude Peptide in Mobile Phase A start->dissolve filter Filter Sample (0.22 µm) dissolve->filter hplc Preparative RP-HPLC (C18 Column) filter->hplc collect Collect Fractions hplc->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>98%) analyze->pool lyophilize Lyophilize pool->lyophilize ms Characterize by ESI-MS (Confirm Mass) lyophilize->ms end End: Purified this compound ms->end

Caption: Standard workflow for peptide purification and analysis.

Biological Context and Signaling

This compound is a dipeptide composed of the proteinogenic amino acids aspartic acid and alanine. In biological systems, it is primarily considered a product of protein digestion or catabolism.[11] While some dipeptides are known to have specific cell-signaling or physiological effects, this compound is more commonly utilized in research as a building block in peptide synthesis or for studying enzyme-protein interactions.[2]

Some research suggests that related compounds may have neuroprotective effects against conditions like hypoxia and glutamate (B1630785) toxicity.[12] However, this compound is not associated with a specific, well-defined signaling pathway in the manner of a primary signaling molecule. Its biological relevance is more closely tied to the broader "Alanine, Aspartate, and Glutamate Metabolism" pathways, where its constituent amino acids are key intermediates in processes like the urea (B33335) cycle, gluconeogenesis, and neurotransmission.[13][14] Aspartate itself acts as an excitatory neurotransmitter.[13]

References

Synthesis of L-Aspartyl-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methodologies for the synthesis of the dipeptide L-Aspartyl-L-Alanine. It covers both chemical and enzymatic approaches, offering detailed experimental protocols, quantitative data, and visualizations to support research and development in peptide chemistry and drug discovery.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and efficient method for the chemical synthesis of L-Aspartyl-L-Alanine. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely adopted for a controlled, stepwise assembly of the dipeptide on a solid support.

Protecting Group Strategy

The synthesis of peptides containing L-aspartic acid requires careful selection of a side-chain protecting group to prevent the formation of an aspartimide byproduct. For the synthesis of L-Aspartyl-L-Alanine, the β-carboxyl group of L-aspartic acid is typically protected as a tert-butyl ester (OtBu). This acid-labile protecting group is compatible with the base-labile Fmoc group used for temporary N-terminal protection.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

This protocol outlines the manual synthesis of L-Aspartyl-L-Alanine on a pre-loaded L-Alanine Wang resin.

Materials:

  • Fmoc-L-Ala-Wang resin (0.5-0.8 mmol/g loading)

  • Fmoc-Asp(OtBu)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Final Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the piperidine solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

    • Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

  • Precipitation and Purification:

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data
ParameterTypical Value
Resin Loading0.5 - 0.8 mmol/g
Amino Acid Excess3 equivalents
Coupling Reagent Excess2.9 equivalents
Coupling Time2 hours
Cleavage Time2 hours
Crude Purity (by HPLC)75-85%
Overall Yield (after purification)60-70%

Experimental Workflow Diagram

SPPS_Workflow start Fmoc-Ala-Wang Resin swell Swell in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-Asp(OtBu)-OH (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF, DCM) deprotect2->wash3 cleave Cleavage & Deprotection (TFA/TIS/H₂O) wash3->cleave precipitate Precipitate (Cold Diethyl Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end L-Aspartyl-L-Alanine purify->end

Solid-Phase Peptide Synthesis Workflow for L-Aspartyl-L-Alanine.
Aspartimide Formation Pathway

Pathway of Aspartimide Formation during Fmoc Deprotection.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Thermolysin, a thermostable metalloproteinase, has been successfully employed for the synthesis of the closely related dipeptide, aspartame (B1666099) (L-Aspartyl-L-phenylalanine methyl ester), and is a promising candidate for the synthesis of L-Aspartyl-L-Alanine.

Principle of Enzymatic Synthesis with Thermolysin

Thermolysin catalyzes the formation of a peptide bond between a protected L-aspartic acid derivative and an L-alanine ester. The reaction is typically carried out in a two-phase aqueous-organic system or in an organic solvent with a low water content to shift the equilibrium towards synthesis rather than hydrolysis.

Experimental Protocol: Thermolysin-Catalyzed Synthesis

Materials:

  • N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp)

  • L-Alanine methyl ester hydrochloride (L-Ala-OMe·HCl)

  • Immobilized Thermolysin

  • Ethyl acetate (B1210297)

  • Citrate (B86180) buffer (pH 5.0)

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Stirred-tank reactor

Procedure:

  • Substrate Preparation:

    • Dissolve Z-Asp and L-Ala-OMe·HCl in the citrate buffer.

    • Adjust the pH to 5.0 with a saturated solution of sodium bicarbonate.

  • Reaction Setup:

    • Add the aqueous substrate solution to an equal volume of ethyl acetate in the reactor.

    • Add immobilized thermolysin to the reaction mixture.

  • Reaction Conditions:

    • Stir the mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by taking samples from the organic phase and analyzing them by HPLC.

  • Work-up and Product Isolation:

    • Once the reaction reaches equilibrium, separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude protected dipeptide (Z-L-Aspartyl-L-Alanine-OMe).

  • Deprotection:

    • The protecting groups (Z and methyl ester) can be removed by standard methods such as catalytic hydrogenation (for the Z group) and saponification (for the methyl ester) to yield L-Aspartyl-L-Alanine.

Quantitative Data (Estimated)
ParameterEstimated Value
Substrate Concentration0.1 - 0.5 M
Enzyme Loading10-50 mg/mL
Reaction Time24-48 hours
pH5.0 - 6.0
Temperature40 - 50 °C
Conversion Yield70-90%

Enzymatic Synthesis Workflow

Enzymatic_Synthesis substrates Z-Asp + L-Ala-OMe in Aqueous Buffer reactor Two-Phase Reactor (Aqueous/Organic) substrates->reactor enzyme Immobilized Thermolysin enzyme->reactor reaction Peptide Bond Formation reactor->reaction separation Phase Separation reaction->separation extraction Product Extraction into Organic Phase separation->extraction purification Purification of Protected Dipeptide extraction->purification deprotection Deprotection purification->deprotection product L-Aspartyl-L-Alanine deprotection->product

Enzymatic Synthesis Workflow for L-Aspartyl-L-Alanine.

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of L-Aspartyl-L-Alanine. Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy is a well-established and highly efficient method for obtaining the dipeptide in high purity and yield, although careful control of reaction conditions is necessary to minimize aspartimide formation. Enzymatic synthesis with thermolysin presents a more environmentally friendly approach with high specificity, but requires optimization of reaction conditions to maximize the synthetic yield over hydrolysis. The choice of method will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources.

The Biological Role of H-Asp-Ala-OH: An Analysis of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – An in-depth review of available scientific literature reveals that the dipeptide H-Asp-Ala-OH (Aspartyl-Alanine) is primarily recognized as a fundamental building block in peptide synthesis and a product of protein metabolism, with a notable absence of evidence for a specific, defined role in cellular signaling or other discrete biological processes. While its constituent amino acids, L-aspartic acid and L-alanine, are integral to numerous cellular functions, the dipeptide itself has not been identified as a key signaling molecule or metabolic regulator in published research.

This compound is a dipeptide composed of an aspartic acid residue and an alanine (B10760859) residue.[1] In the context of cellular biology, it is considered an intermediate in protein catabolism, resulting from the breakdown of larger proteins.[1] While some dipeptides are known to have physiological or cell-signaling effects, this compound is largely considered a transient molecule, destined for further breakdown into its constituent amino acids by peptidases.[1] The Human Metabolome Database categorizes Aspartyl-Alanine as an "expected" metabolite, indicating its potential presence in human tissues, though it has not yet been definitively identified in human biofluids.[1]

Commercially, this compound is available for research purposes, primarily for use in peptide synthesis and drug development.[2][3] Some commercial suppliers suggest its investigation for potential therapeutic benefits, including neuroprotection and metabolic regulation, but these claims are not substantiated by peer-reviewed scientific studies in the available literature.[2] It is important to distinguish this compound from similar-sounding but structurally different molecules that may have documented biological activity.

The individual components of this compound, L-aspartic acid and L-alanine, have well-characterized and essential roles in cellular processes.

L-Aspartic Acid: A Key Metabolic and Signaling Molecule

L-aspartic acid is a non-essential amino acid that can be synthesized by the human body.[4] It plays a crucial role in the urea (B33335) cycle, the malate-aspartate shuttle, and as a precursor for the synthesis of other amino acids, purines, and pyrimidines.[4] Furthermore, D-aspartate, a stereoisomer, has been identified as a signaling molecule in the nervous and neuroendocrine systems, involved in nervous system development and hormone regulation.[5]

L-Alanine: Central to Energy Metabolism

L-alanine is another non-essential amino acid critical for the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is a key substrate for gluconeogenesis in the liver, thereby playing a vital role in maintaining blood glucose levels.

The Fate of Dipeptides in Cellular Processes

Dipeptides like this compound are typically transported into cells via specific dipeptide transporters. Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their individual amino acids. These amino acids then enter their respective metabolic pathways.

The logical workflow for the cellular processing of this compound is illustrated below:

Cellular Processing of this compound This compound This compound Dipeptide_Transporter Dipeptide_Transporter This compound->Dipeptide_Transporter Uptake Cell_Membrane Cell_Membrane Intracellular_Space Intracellular_Space Dipeptide_Transporter->Intracellular_Space Transport Peptidases Peptidases Intracellular_Space->Peptidases Hydrolysis L-Aspartic_Acid L-Aspartic_Acid Peptidases->L-Aspartic_Acid L-Alanine L-Alanine Peptidases->L-Alanine Metabolic_Pathways_Asp Metabolic Pathways (e.g., Urea Cycle, Amino Acid Synthesis) L-Aspartic_Acid->Metabolic_Pathways_Asp Metabolic_Pathways_Ala Metabolic Pathways (e.g., Glucose-Alanine Cycle, Gluconeogenesis) L-Alanine->Metabolic_Pathways_Ala

Caption: Cellular uptake and metabolism of this compound.

Conclusion

References

An In-Depth Technical Guide to H-Asp-Ala-OH (CAS 13433-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Asp-Ala-OH (L-Aspartyl-L-Alanine), CAS number 13433-02-8. It covers its physicochemical properties, synthesis, characterization, and known biological activities, with a focus on its potential neuroprotective and metabolic regulatory roles. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, neuroscience, and pharmaceutical development. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key processes to facilitate understanding and application in a laboratory setting.

Introduction

This compound, also known as L-Aspartyl-L-Alanine, is a dipeptide composed of the amino acids L-aspartic acid and L-alanine.[1] As a fundamental building block in peptide chemistry, it serves as a valuable tool in peptide synthesis and the development of more complex molecules.[1][2] Beyond its role in synthesis, this compound is under investigation for its potential therapeutic benefits, particularly in the areas of neuroprotection and metabolic regulation.[1][3] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13433-02-8[1][4]
Molecular Formula C₇H₁₂N₂O₅[1][5]
Molecular Weight 204.18 g/mol [1][5]
Synonyms L-Aspartyl-L-Alanine, alpha-Asp-Ala, N-L-alpha-Aspartyl-L-alanine[5]
Appearance White to off-white solidN/A
Storage Conditions Store at -20°C[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Wang resin pre-loaded with Fmoc-Ala. The side chain of aspartic acid is protected with a tert-butyl (tBu) group to prevent side reactions.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HBTU and DIPEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Reaction vessel, filtration apparatus

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from alanine (B10760859).

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin loading) in DMF.

    • Add the activating agents (e.g., DIC and Oxyma Pure, 2 equivalents each) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Add 20% piperidine/DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added aspartic acid.

    • Drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • CAUTION: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the OtBu protecting group from the aspartic acid side chain.[6]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether to remove scavengers.

    • Dry the peptide pellet under vacuum.

Purification

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the retention time of the dipeptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in Mobile Phase A and inject it onto the equilibrated column. Collect fractions corresponding to the major peak and confirm the purity and identity by mass spectrometry. Lyophilize the pure fractions to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Fmoc-Ala-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Asp(OtBu)-OH (HBTU/DIPEA or DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash & Dry Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Product This compound Purify->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Results
Mass Spectrometry (MS) The calculated monoisotopic mass is 204.0746 g/mol . Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 205.0824.
¹H NMR The spectrum will show characteristic peaks for the protons of the aspartic acid and alanine residues. Chemical shifts will be influenced by the peptide bond and the ionization state of the terminal amino and carboxyl groups.
¹³C NMR The spectrum will display seven distinct carbon signals corresponding to the molecular structure. The carbonyl carbons of the peptide bond and carboxyl groups will appear downfield.[7]
FTIR Spectroscopy The spectrum will exhibit characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (carboxylic acids and amides), and O-H stretching (carboxylic acids).[8]

Biological Activity and Potential Applications

This compound has been noted for its potential biological activities, particularly in the central nervous system and in metabolic processes.

Neuroprotective Effects

Commercial sources have reported that a related compound, H-Asp(Ala-OH)-OH (beta-aspartylalanine), exhibits neuroprotective properties.[3] It is suggested to have a high affinity for the cerebral cortex with a dissociation constant (Kd) of 1.5 nM and has been observed in brain tissue at a concentration of 3.3 µg/g.[3] The reported neuroprotective effects include protection against hypoxia, glutamate (B1630785) toxicity, and oxygen deprivation.[3] While these findings are promising, they require validation through independent, peer-reviewed research for this compound.

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Cell Culture: Culture neuronal cells to an appropriate confluency in 96-well plates.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 2-4 hours).

  • Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a short duration (e.g., 15-30 minutes).

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium (with or without this compound).

  • Viability Assessment: After 24-48 hours, assess cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells treated with this compound and glutamate to control groups (untreated, glutamate only) to determine the neuroprotective effect.

Experimental Protocol: In Vitro Hypoxia Model

This protocol describes a general method for evaluating the protective effects of this compound in a model of hypoxic injury.

  • Cell Culture: Plate neuronal cells in a suitable culture vessel.

  • Pre-treatment: Incubate cells with different concentrations of this compound.

  • Hypoxia Induction: Place the cells in a hypoxic chamber with a low oxygen environment (e.g., 1% O₂) for a specified duration (e.g., 6-24 hours).

  • Reoxygenation: Return the cells to a normoxic environment (21% O₂).

  • Assessment: After a recovery period, evaluate cell death (e.g., using TUNEL staining for apoptosis) and oxidative stress markers (e.g., ROS production assays).

  • Analysis: Compare the outcomes in this compound treated cells to those in the hypoxia-only control group.

Role in Metabolic Regulation

Aspartic acid is a key metabolite involved in numerous cellular processes, including the malate-aspartate shuttle, which is crucial for energy metabolism in the brain.[9] It serves as a precursor for the synthesis of other amino acids and is involved in the urea (B33335) cycle and gluconeogenesis.[10] The dipeptide this compound, as a source of aspartate and alanine, may play a role in these metabolic pathways. Further research is needed to elucidate the specific effects of the dipeptide on metabolic enzyme kinetics and overall cellular metabolism.

Signaling Pathway Involvement

The biological effects of this compound, particularly its potential neuroprotective actions, are likely mediated through specific signaling pathways. Aspartate itself is an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors.[11] Over-activation of these receptors by glutamate is a key mechanism of excitotoxic neuronal death.[12][13] It is plausible that this compound or its constituent amino acids could modulate this pathway. One proposed mechanism involves the neuron-to-astrocyte trafficking of aspartate, which is crucial for the synthesis of glutamate and glutamine, thereby influencing neurotransmitter homeostasis.[14]

Aspartate-Glutamate Signaling Pathway

Aspartate_Signaling cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Astrocyte Astrocyte Asp_N Aspartate Vesicle Synaptic Vesicle Asp_N->Vesicle Vesicular Transport Release Release Vesicle->Release Asp_Synapse Aspartate Release->Asp_Synapse EAAT EAAT Asp_Synapse->EAAT Uptake Asp_A Aspartate EAAT->Asp_A OAA Oxaloacetate Asp_A->OAA AST aKG α-Ketoglutarate Glu_A Glutamate aKG->Glu_A AST Gln_Synth Glutamine Synthetase Glu_A->Gln_Synth Gln Glutamine Gln_Synth->Gln

Caption: Neuron-to-Astrocyte Aspartate-Glutamate Signaling Pathway.

Conclusion

This compound is a dipeptide with significant potential in both biochemical research and pharmaceutical development. Its synthesis via established solid-phase methods is straightforward, and it can be readily characterized by standard analytical techniques. While preliminary data suggests promising neuroprotective activities, further rigorous investigation is required to fully elucidate its biological functions and therapeutic potential. This technical guide provides a solid foundation for researchers to undertake such studies, offering detailed methodologies and a summary of the current state of knowledge. The exploration of its role in metabolic regulation and specific signaling pathways represents a fertile area for future research.

References

Spectroscopic Analysis of H-Asp-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide H-Asp-Ala-OH (Aspartyl-Alanine) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail predicted spectroscopic data, comprehensive experimental protocols, and visual representations of the molecular structure and fragmentation pathways to support research and development activities.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established principles of NMR and mass spectrometry, supported by computational models and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These values are estimations and may vary based on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NamePredicted Chemical Shift (δ) ppmMultiplicity
Hα (Asp)~4.5 - 4.7Doublet of Doublets
Hβ (Asp)~2.7 - 2.9Multiplet
Hα (Ala)~4.3 - 4.5Quartet
CH₃ (Ala)~1.4Doublet
NH (Ala)~8.2Doublet
NH₂ (Asp)~8.3Singlet (broad)
OH (Asp)~12.0Singlet (broad)
OH (Ala)~12.5Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted Chemical Shift (δ) ppm
C=O (Asp, side chain)~175
C=O (Asp, backbone)~173
C=O (Ala, backbone)~176
Cα (Asp)~52
Cβ (Asp)~38
Cα (Ala)~50
Cβ (Ala)~18
Mass Spectrometry (MS)

The predicted mass spectrometry data for this compound is summarized below. The monoisotopic mass of the dipeptide is 204.07 g/mol . The expected fragmentation pattern in collision-induced dissociation (CID) will primarily yield b and y ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ion TypeFragment StructurePredicted m/z
[M+H]⁺This compound + H⁺205.08
b₁H-Asp⁺116.04
y₁H-Ala-OH + H⁺90.05
b₂H-Asp-Ala⁺187.08
y₂This compound + H⁺ - H₂O187.08

Molecular Structure and Fragmentation Pathway

H-Asp-Ala-OH_Structure cluster_Asp Aspartic Acid Residue cluster_Ala Alanine Residue Asp_N H₂N Asp_Ca Asp_N->Asp_Ca Asp_C C Asp_Ca->Asp_C Asp_Cb Asp_Ca->Asp_Cb Asp_O O Asp_C->Asp_O Ala_N N Asp_C->Ala_N Peptide Bond Asp_Cg Asp_Cb->Asp_Cg Asp_Od1 O Asp_Cg->Asp_Od1 Asp_Od2 OH Asp_Cg->Asp_Od2 Ala_H H Ala_N->Ala_H Ala_Ca Ala_N->Ala_Ca Ala_Cb CβH₃ Ala_Ca->Ala_Cb Ala_C C Ala_Ca->Ala_C Ala_O O Ala_C->Ala_O Ala_OH OH Ala_C->Ala_OH

Caption: Molecular structure of this compound.

Mass_Spec_Fragmentation cluster_b_ions b-ions cluster_y_ions y-ions M [M+H]⁺ m/z = 205.08 b2 b₂ m/z = 187.08 M->b2 Loss of H₂O y2 y₂ m/z = 187.08 M->y2 Loss of H₂O b1 b₁ m/z = 116.04 b1->b2 + Ala (71.04) b2->b1 - Ala (71.04) y1 y₁ m/z = 90.05 y1->y2 + Asp (115.03) y2->y1 - Asp (115.03)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation (1-5 mg in 0.5 mL D₂O or other deuterated solvent) B NMR Spectrometer Setup (e.g., 500 MHz, room temperature) A->B C 1D ¹H NMR Acquisition (16-64 scans) B->C D 1D ¹³C NMR Acquisition (Proton decoupled, >1024 scans) B->D E 2D NMR (COSY, HSQC) Acquisition (Optional, for structural confirmation) B->E F Data Processing (Fourier transform, phase correction, baseline correction) C->F D->F E->F G Spectral Analysis (Chemical shift referencing, peak picking, integration, coupling constant measurement) F->G

Caption: General workflow for NMR analysis of this compound.

3.1.1. Sample Preparation

  • Weigh 1-5 mg of this compound and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

3.1.2. NMR Data Acquisition

  • Insert the sample into a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

3.1.3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections on the resulting spectra.

  • Reference the chemical shifts to an internal standard (e.g., DSS for D₂O or TMS for organic solvents).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

Mass Spectrometry Protocol

MS_Workflow A Sample Preparation (Dissolve in 50:50 acetonitrile:water with 0.1% formic acid) B Infusion into Mass Spectrometer (Direct infusion or via LC) A->B C Full Scan MS Acquisition (Positive ion mode, m/z range 50-500) B->C D Tandem MS (MS/MS) Acquisition (Select [M+H]⁺ ion for fragmentation) C->D E Data Analysis (Identify molecular ion and fragment ions) D->E

Caption: General workflow for Mass Spectrometry analysis.

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as water or methanol.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.

3.2.2. Mass Spectrometry Data Acquisition

  • Introduce the sample into the mass spectrometer using direct infusion or via liquid chromatography (LC).

  • Operate the mass spectrometer in positive ion mode.

  • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 205.08) as the precursor ion.

  • Fragment the precursor ion using collision-induced dissociation (CID) and acquire the product ion spectrum.

3.2.3. Data Analysis

  • Analyze the full scan spectrum to confirm the mass of the molecular ion.

  • Interpret the MS/MS spectrum to identify the characteristic b and y fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern to confirm the amino acid sequence.

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of this compound. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols and visual diagrams, serve as a valuable resource for researchers and professionals in the field of drug development and biochemical analysis. While the provided data is based on predictive models, it offers a strong foundation for the experimental characterization of this dipeptide.

Thermochemical Properties of L-Aspartyl-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartyl-L-Alanine, a dipeptide composed of the amino acids L-aspartic acid and L-alanine, serves as a fundamental component in various biochemical and pharmaceutical contexts. A comprehensive understanding of its thermochemical properties is paramount for applications ranging from reaction engineering and stability analysis to the computational modeling of peptide dynamics and drug-receptor interactions. This technical guide provides a detailed overview of the thermochemical data for L-Aspartyl-L-Alanine, leveraging available data for its constituent amino acids due to the current scarcity of direct experimental values for the dipeptide. Furthermore, this guide outlines the established experimental and computational methodologies for determining these critical thermodynamic parameters.

Thermochemical Data

Table 1: Thermochemical Data for L-Aspartic Acid (C₄H₇NO₄)
Thermochemical PropertyValueUnitsReference(s)
Standard Molar Enthalpy of Formation (Solid) -973.3kJ/mol[1]
Standard Molar Enthalpy of Combustion (Solid) -1599.1kJ/mol[1]
Standard Molar Entropy (Solid, 1 bar) 170.3J/mol·K[1]
Constant Pressure Heat Capacity (Solid) 155.18 (at 298.15 K)J/mol·K[1]
Melting Point 270 °C°C[2][3]
Decomposition Temperature 324 °C°C[3]
Table 2: Thermochemical Data for L-Alanine (C₃H₇NO₂)
Thermochemical PropertyValueUnitsReference(s)
Standard Molar Enthalpy of Formation (Solid) -560.0 ± 1.7kJ/mol[4]
Standard Molar Enthalpy of Combustion (Solid) -1621.0 ± 1.7kJ/mol[4]
Standard Molar Entropy (Solid, 1 bar) 129.21J/mol·K[4]
Constant Pressure Heat Capacity (Solid) 115.0 (at 298 K)J/mol·K[4]
Enthalpy of Sublimation 139.7 ± 1.2kJ/mol[4]

Experimental Protocols

The determination of thermochemical data for peptides like L-Aspartyl-L-Alanine relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermochemical parameters.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the crystalline sample is prepared.[5]

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure vessel known as a "bomb." An ignition wire is positioned in contact with the sample.[5][6]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[5][7]

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.[6][8]

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.[7]

  • Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.[9]

  • Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids.[7][9]

experimental_workflow_bomb_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_measurement Calorimetry Measurement cluster_analysis Data Analysis prep_sample Weigh Crystalline L-Aspartyl-L-Alanine press_pellet Press into a Pellet prep_sample->press_pellet place_pellet Place Pellet in Bomb press_pellet->place_pellet attach_wire Attach Ignition Wire place_pellet->attach_wire seal_bomb Seal Bomb attach_wire->seal_bomb pressurize Pressurize with O₂ seal_bomb->pressurize submerge_bomb Submerge Bomb in Water pressurize->submerge_bomb equilibrate Allow Thermal Equilibrium submerge_bomb->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change (ΔT) ignite->record_temp calculate_q Calculate Heat Released (q) record_temp->calculate_q calculate_comb Calculate Enthalpy of Combustion (ΔcH°) calculate_q->calculate_comb calculate_form Calculate Enthalpy of Formation (ΔfH°) calculate_comb->calculate_form

Workflow for Bomb Calorimetry.
Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation is determined by measuring the vapor pressure of a substance as a function of temperature using the Knudsen effusion method.

Methodology:

  • Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.[10]

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.[11]

  • Temperature Control: The temperature of the cell is precisely controlled and varied.[11]

  • Mass Loss Measurement: The rate of mass loss due to the effusion of the vapor through the orifice is measured at different temperatures. This can be done using a mass spectrometer to monitor the effusing vapor.[12][13]

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.[10]

  • Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation).[12]

experimental_workflow_knudsen_effusion cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis load_sample Load Sample into Knudsen Cell place_in_vacuum Place Cell in High-Vacuum Chamber load_sample->place_in_vacuum set_temp Set and Stabilize Temperature (T) place_in_vacuum->set_temp measure_mass_loss Measure Rate of Mass Loss (dm/dt) set_temp->measure_mass_loss repeat_cycle Repeat at Different Temperatures measure_mass_loss->repeat_cycle repeat_cycle->set_temp calc_vp Calculate Vapor Pressure (P) at each T repeat_cycle->calc_vp plot_data Plot ln(P) vs. 1/T calc_vp->plot_data calc_sub Determine Enthalpy of Sublimation (ΔsubH°) from Slope plot_data->calc_sub

Workflow for Knudsen Effusion Method.
Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature. It can also be used to study phase transitions.[14][15]

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the sample is hermetically sealed in a sample pan. An empty pan is used as a reference.[16]

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument.[16]

  • Temperature Program: The instrument heats or cools the sample and reference pans at a controlled rate over a specified temperature range.[16]

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is proportional to the sample's heat capacity.[15]

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.[17]

For thermally labile molecules like dipeptides that may decompose before melting, Fast Scanning Calorimetry (FSC) can be employed. FSC utilizes extremely high heating and cooling rates (thousands of K/s) to outrun decomposition processes, allowing for the measurement of melting properties.[18][19][20]

experimental_workflow_dsc cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh_sample Weigh Sample seal_pan Seal in DSC Pan weigh_sample->seal_pan load_pans Load Sample and Reference Pans seal_pan->load_pans run_program Run Temperature Program (Heating/Cooling) load_pans->run_program measure_heat_flow Measure Differential Heat Flow run_program->measure_heat_flow calculate_cp Calculate Heat Capacity (Cp) vs. T measure_heat_flow->calculate_cp run_baseline Run Baseline (Empty Pans) run_baseline->calculate_cp run_standard Run Standard (e.g., Sapphire) run_standard->calculate_cp computational_workflow_g3 cluster_structure Molecular Structure cluster_energy Energy Calculation cluster_thermochem Thermochemical Calculation conf_search Conformational Search (e.g., DFT) geom_opt Geometry Optimization and Vibrational Frequencies conf_search->geom_opt sp_energy Series of Single-Point Energy Calculations geom_opt->sp_energy thermal_corr Calculate Thermal Correction to Enthalpy geom_opt->thermal_corr composite_energy Combine Energies to get High-Accuracy E₀ sp_energy->composite_energy atom_energy Calculate Total Atomization Energy composite_energy->atom_energy calc_hf Calculate Gas-Phase Enthalpy of Formation (ΔfH°(g)) atom_energy->calc_hf thermal_corr->calc_hf

References

The Dipeptide H-Asp-Ala-OH: A Technical Guide to its Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Asp-Ala-OH, also known as Aspartyl-Alanine, is a dipeptide composed of L-aspartic acid and L-alanine. As a product of protein catabolism, it represents a fundamental building block in biochemistry.[1] While its constituent amino acids are extensively studied, the body of research specifically focused on the dipeptide itself is limited. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible history of its discovery based on the individual amino acids, and detailed, representative experimental protocols for its synthesis and analysis. Furthermore, this document explores its potential, though largely uninvestigated, biological roles and signaling pathways, drawing inferences from the known functions of aspartate and alanine (B10760859).

Introduction

Dipeptides, the simplest members of the peptide family, play a variety of roles in biological systems, from metabolic intermediates to signaling molecules.[1] this compound (Aspartyl-Alanine) is a dipeptide that, while not extensively studied for its specific biological activities, is of interest due to the significant roles of its constituent amino acids, L-aspartic acid and L-alanine. L-aspartic acid is a proteinogenic amino acid with a critical role in the urea (B33335) cycle, gluconeogenesis, and as a precursor to other amino acids and nucleotides.[2][3] L-alanine is a non-essential amino acid central to glucose-alanine cycle and a key component of many proteins.

This technical guide aims to provide a thorough resource on this compound for researchers and professionals in drug development. It will cover the fundamental chemical and physical properties, delve into the history of its constituent amino acids to provide a historical context for the dipeptide, and present detailed, representative experimental protocols for its chemical synthesis and purification. The guide will also feature visualizations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding.

Discovery and History

  • L-Aspartic Acid: Aspartic acid was first discovered in 1827 by the French pharmacist Auguste-Arthur Plisson.[4] He and Étienne-Ossian Henry isolated it from asparagine, which had been discovered in asparagus juice in 1806.[4] The hydrolysis of asparagine yielded this new amino acid.[4]

  • L-Alanine: The discovery of alanine is attributed to the German chemist Adolph Strecker in 1850. He synthesized it from a mixture of acetaldehyde, ammonia, and hydrogen cyanide in a reaction now known as the Strecker synthesis.

The first chemical synthesis of a dipeptide, Glycyl-glycine, was achieved by Emil Fischer and Ernest Fourneau in 1901. This pioneering work on peptide synthesis laid the foundation for the eventual synthesis of all dipeptides, including this compound. Given the simplicity of the molecule, it is likely that this compound was first synthesized in the early 20th century as part of the systematic efforts to synthesize and characterize small peptides.

Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C7H12N2O5 and a molecular weight of 204.18 g/mol .[5][6][7] It is composed of an L-aspartic acid residue and an L-alanine residue linked by a peptide bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name L-Aspartyl-L-alanine[5]
Molecular Formula C7H12N2O5[5][6][7]
Molecular Weight 204.18 g/mol [5][6][7]
CAS Number 13433-02-8[5][6][7]
Appearance White to off-white solid
Solubility Soluble in water
Isoelectric Point (pI) ~3.0

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways of this compound have not been extensively investigated. However, based on the known functions of its constituent amino acids, several potential roles can be hypothesized.

This compound is considered an incomplete breakdown product of protein digestion or catabolism.[1] While many dipeptides are short-lived intermediates, some are known to have physiological or cell-signaling effects.[1]

The metabolic pathways of aspartate and alanine are well-characterized. The "Alanine, aspartate and glutamate (B1630785) metabolism" pathway is a central hub in amino acid metabolism.

Alanine_Aspartate_Metabolism Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Alanine Transaminase Alanine->Pyruvate Alanine Transaminase Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate->Glutamate Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Transaminase TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Aspartate->Oxaloacetate Aspartate Transaminase Urea_Cycle Urea Cycle Aspartate->Urea_Cycle Aspartate->Protein_Synthesis

Metabolic pathways of Alanine and Aspartate.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from alanine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of Aspartic Acid:

    • Dissolve Fmoc-Asp(OtBu)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added aspartic acid with 20% piperidine in DMF as described in step 2.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude this compound can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Fmoc-Ala-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Asp(OtBu)-OH (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleave from Resin (TFA/TIS/H2O) Wash3->Cleave Purify Purify by RP-HPLC Cleave->Purify

Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification by RP-HPLC

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Protocol:

  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of mobile phase B, for example, 5-95% B over 30 minutes.

  • Monitor the elution profile at 220 nm.

  • Collect fractions containing the pure this compound.

  • Confirm the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data

Table 2: Biological Activity of a Related Compound: H-Asp(Ala-OH)-OH

ParameterValueTarget/SystemReference
Kd 1.5 nMCerebral Cortex[8]

Conclusion

This compound is a simple dipeptide with a chemical history rooted in the discovery of its constituent amino acids, L-aspartic acid and L-alanine. While its specific biological functions remain largely unexplored, its role as a product of protein metabolism is clear. The experimental protocols detailed in this guide provide a robust framework for its synthesis and purification, enabling further investigation into its potential physiological roles. The lack of quantitative data on its biological activity presents a clear opportunity for future research. A deeper understanding of the bioactivity of small peptides like this compound could open new avenues in drug discovery and development, particularly in areas where the modulation of metabolic or signaling pathways involving aspartate and alanine is desirable. Further studies are warranted to elucidate the specific interactions and effects of this fundamental dipeptide in biological systems.

References

H-Asp-Ala-OH (Aspartylalanine): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Fate, Analytical Quantification, and Putative Signaling Roles of a Neuropeptide Candidate

Abstract

H-Asp-Ala-OH, the dipeptide L-Aspartyl-L-Alanine, is an endogenous metabolite found in mammalian brain tissue. While its precise physiological role is yet to be fully elucidated, emerging evidence suggests its involvement in neuromodulatory or neurotransmitter functions. This technical guide provides a comprehensive overview of this compound as a metabolite, consolidating current knowledge on its biosynthesis, degradation, and potential signaling pathways. Detailed experimental protocols for its quantification and visualization of key metabolic and signaling pathways are presented to facilitate further research in this area.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized as bioactive molecules with diverse physiological roles beyond being mere intermediates in protein metabolism[1]. This compound (Aspartylalanine) is one such dipeptide, composed of the amino acids L-aspartic acid and L-alanine. Its presence in the central nervous system, coupled with a high binding affinity in the cerebral cortex, points towards a potential role in neurotransmission or neuromodulation[2]. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge regarding this compound, from its metabolic pathways to its potential functional significance.

Biosynthesis of this compound

The direct enzymatic synthesis of this compound in a single step has not been definitively characterized in mammalian systems. However, its biosynthesis can be inferred from the well-established pathways of its constituent amino acids and the general mechanisms of peptide bond formation.

Synthesis of Precursor Amino Acids

Both L-aspartic acid and L-alanine are non-essential amino acids, meaning they can be synthesized de novo in the human body from intermediates of central metabolism[3][4].

  • L-Aspartic Acid: Synthesized by the transamination of oxaloacetate, an intermediate of the citric acid cycle (TCA cycle). This reaction is catalyzed by aspartate aminotransferase[4].

  • L-Alanine: Primarily synthesized via the transamination of pyruvate, the end product of glycolysis, by alanine (B10760859) aminotransferase.

G Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate L_Alanine L-Alanine Pyruvate->L_Alanine Alanine Aminotransferase L_Aspartic_Acid L-Aspartic Acid Oxaloacetate->L_Aspartic_Acid Aspartate Aminotransferase

Biosynthesis of this compound Precursor Amino Acids.
Dipeptide Formation

The formation of the peptide bond between L-aspartic acid and L-alanine to yield this compound is likely catalyzed by a peptide synthetase or through the reverse reaction of a peptidase. Nonribosomal peptide synthetases (NRPSs) are known to catalyze the formation of dipeptides, though a specific NRPS for this compound has not been identified[5][6]. Alternatively, under specific cellular conditions, peptidases can catalyze the thermodynamically unfavorable synthesis of peptide bonds[2].

G L_Aspartic_Acid L-Aspartic Acid H_Asp_Ala_OH This compound L_Aspartic_Acid->H_Asp_Ala_OH Peptide Synthetase or Peptidase (reverse reaction) L_Alanine L-Alanine L_Alanine->H_Asp_Ala_OH Peptide Synthetase or Peptidase (reverse reaction) G H_Asp_Ala_OH This compound L_Aspartic_Acid L-Aspartic Acid H_Asp_Ala_OH->L_Aspartic_Acid Cytosolic Nonspecific Dipeptidase (e.g., CN2) L_Alanine L-Alanine H_Asp_Ala_OH->L_Alanine Cytosolic Nonspecific Dipeptidase (e.g., CN2) G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H_Asp_Ala_OH This compound NMDA_Receptor NMDA Receptor (Hypothetical Target) H_Asp_Ala_OH->NMDA_Receptor Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Protein_Kinases Protein Kinases (e.g., CaMKII) Ca_Influx->Protein_Kinases Activation Transcription_Factors Transcription Factors (e.g., CREB) Protein_Kinases->Transcription_Factors Phosphorylation Synaptic_Plasticity Modulation of Synaptic Plasticity Protein_Kinases->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Brain_Tissue Brain Tissue Homogenization Homogenization (in extraction solution + IS) Brain_Tissue->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

An In-depth Technical Guide to the Potential Endogenous Functions of L-Aspartyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartyl-L-Alanine is a dipeptide composed of the essential amino acids L-aspartic acid and L-alanine. While its presence as a metabolic product is known, a comprehensive understanding of its specific endogenous functions remains an area of active investigation. This technical guide synthesizes the current, albeit limited, knowledge surrounding L-Aspartyl-L-Alanine, focusing on its probable biosynthesis, potential physiological roles, and the experimental methodologies required to elucidate its functions. Drawing inferences from the well-established roles of its constituent amino acids, this document explores the hypothetical involvement of L-Aspartyl-L-Alanine in neurotransmission and metabolic regulation. This guide also provides detailed experimental protocols and data presentation frameworks to aid researchers in the systematic investigation of this and other novel dipeptides.

Introduction

Endogenous dipeptides are increasingly recognized as important signaling molecules and metabolic intermediates. L-Aspartyl-L-Alanine, a dipeptide comprised of L-aspartic acid and L-alanine, has been identified in various biological contexts, although its specific physiological roles are not yet well-defined[1]. The constituent amino acids, L-aspartate and L-alanine, are pivotal in central metabolism and neurotransmission, suggesting that their combined form as a dipeptide may possess unique biological activities[2][3][4]. This document aims to provide a comprehensive overview of the potential endogenous functions of L-Aspartyl-L-Alanine, propose avenues for future research, and detail the experimental approaches necessary to uncover its physiological significance.

Biosynthesis and Metabolism

The precise enzymatic machinery for the endogenous synthesis of L-Aspartyl-L-Alanine in mammals has not been definitively identified. However, its formation can be logically inferred from known biochemical pathways.

Putative Biosynthesis

The synthesis of L-Aspartyl-L-Alanine likely involves the formation of a peptide bond between L-aspartic acid and L-alanine. This could potentially be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, although such enzymes are more commonly found in microorganisms[5]. Alternatively, it may be formed through the reversal of a peptidase reaction under specific physiological conditions.

Diagram: Hypothetical Biosynthesis of L-Aspartyl-L-Alanine

L-Aspartic Acid L-Aspartic Acid Peptide Synthetase (hypothetical) Peptide Synthetase (hypothetical) L-Aspartic Acid->Peptide Synthetase (hypothetical) L-Alanine L-Alanine L-Alanine->Peptide Synthetase (hypothetical) L-Aspartyl-L-Alanine L-Aspartyl-L-Alanine Peptide Synthetase (hypothetical)->L-Aspartyl-L-Alanine ATP -> AMP + PPi

Caption: Hypothetical enzymatic synthesis of L-Aspartyl-L-Alanine.

Probable Metabolism and Degradation

L-Aspartyl-L-Alanine is expected to be hydrolyzed into its constituent amino acids by various peptidases. Dipeptidases, such as carnosinases (CN1 and CN2) and other aminoacyl-histidine dipeptidases, are known to cleave a wide range of dipeptides and are present in various tissues, including the brain[6][7]. The susceptibility of the aspartyl-alanine peptide bond to these enzymes would regulate its half-life and bioavailability.

Diagram: Probable Hydrolysis of L-Aspartyl-L-Alanine

L-Aspartyl-L-Alanine L-Aspartyl-L-Alanine Dipeptidase (e.g., Carnosinase) Dipeptidase (e.g., Carnosinase) L-Aspartyl-L-Alanine->Dipeptidase (e.g., Carnosinase) L-Aspartic Acid L-Aspartic Acid Dipeptidase (e.g., Carnosinase)->L-Aspartic Acid L-Alanine L-Alanine Dipeptidase (e.g., Carnosinase)->L-Alanine

Caption: Enzymatic degradation of L-Aspartyl-L-Alanine.

Potential Endogenous Functions

Based on the known functions of L-aspartate and L-alanine, several potential roles for L-Aspartyl-L-Alanine can be hypothesized.

Neuromodulation and Neurotransmission

L-aspartate is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors, albeit less potently than glutamate[2]. L-alanine can also modulate neuronal activity[8]. Therefore, L-Aspartyl-L-Alanine could potentially function as a neuromodulator or a precursor to L-aspartate in the central nervous system. It might interact with glutamate (B1630785) receptors or have its own specific receptor population.

Metabolic Regulation

Both L-aspartate and L-alanine are key players in central energy metabolism[3][4]. L-alanine is a major gluconeogenic precursor, and L-aspartate is an intermediate in the urea (B33335) cycle and the malate-aspartate shuttle. L-Aspartyl-L-Alanine could serve as a transportable source of these amino acids, delivering them to tissues with high metabolic demands.

Quantitative Data

Direct quantitative data on the endogenous concentrations, receptor binding affinities, and enzyme kinetics of L-Aspartyl-L-Alanine are currently not available in the public domain. The following tables are presented as templates for organizing future experimental findings.

Table 1: Endogenous Concentrations of L-Aspartyl-L-Alanine

Tissue/FluidSpeciesConcentration (µM)Method of DetectionReference
Brain (Cortex)RatData not availableLC-MS/MS
PlasmaHumanData not availableLC-MS/MS
Cerebrospinal FluidHumanData not availableLC-MS/MS

Table 2: Receptor Binding Affinity of L-Aspartyl-L-Alanine

ReceptorLigandKi (nM)Assay TypeReference
NMDA ReceptorL-Aspartyl-L-AlanineData not availableRadioligand Binding
AMPA ReceptorL-Aspartyl-L-AlanineData not availableRadioligand Binding
Putative Receptor XL-Aspartyl-L-AlanineData not availableRadioligand Binding

Table 3: Enzyme Kinetics for L-Aspartyl-L-Alanine Metabolism

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Dipeptidase (e.g., Carnosinase)L-Aspartyl-L-AlanineData not availableData not available
Putative SynthetaseL-Aspartate, L-AlanineData not availableData not available

Experimental Protocols

To facilitate the investigation of L-Aspartyl-L-Alanine's endogenous functions, detailed protocols for key experiments are provided below.

Quantification of L-Aspartyl-L-Alanine in Biological Samples using LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of L-Aspartyl-L-Alanine in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.

Materials:

  • L-Aspartyl-L-Alanine analytical standard

  • Stable isotope-labeled L-Aspartyl-L-Alanine (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Plasma/CSF: To 100 µL of sample, add 10 µL of internal standard solution and 300 µL of ACN to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Brain Tissue: Homogenize tissue in 4 volumes of ice-cold 50% ACN. Add internal standard, vortex, and centrifuge. Collect the supernatant.

  • Solid Phase Extraction (optional for cleaner samples):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with water.

    • Elute the dipeptide with a suitable solvent (e.g., 50% ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a suitable HPLC column (e.g., a HILIC column for polar compounds).

    • Use a gradient elution with mobile phases consisting of ACN and water with 0.1% FA.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Optimize MRM transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using the analytical standard.

    • Quantify the concentration of L-Aspartyl-L-Alanine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram: Workflow for Quantification of L-Aspartyl-L-Alanine

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) HPLC Separation->Mass Spectrometry (MRM) Data Analysis Data Analysis Mass Spectrometry (MRM)->Data Analysis

Caption: Workflow for quantifying L-Aspartyl-L-Alanine via LC-MS/MS.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of L-Aspartyl-L-Alanine for a putative receptor, such as the NMDA receptor.

Materials:

  • Membrane preparation from cells or tissue expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [³H]MK-801 for the NMDA receptor)

  • L-Aspartyl-L-Alanine

  • Unlabeled specific ligand (for determining non-specific binding)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation, and the radiolabeled ligand at a concentration near its Kd.

    • Add varying concentrations of L-Aspartyl-L-Alanine (the competitor).

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled specific ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of L-Aspartyl-L-Alanine.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The endogenous dipeptide L-Aspartyl-L-Alanine remains a molecule of significant interest with largely unexplored physiological functions. Based on the established roles of its constituent amino acids, it is plausible that this dipeptide plays a role in neuromodulation and metabolic regulation. The experimental protocols detailed in this guide provide a framework for future research aimed at elucidating its specific functions. Key future directions should include:

  • Comprehensive Profiling: Utilizing advanced peptidomics to determine the precise concentrations of L-Aspartyl-L-Alanine in various tissues and biofluids under different physiological and pathological conditions.

  • Receptor Identification: Employing unbiased screening approaches to identify specific receptors or transporters for L-Aspartyl-L-Alanine.

  • Functional Studies: Conducting in vitro and in vivo studies to assess the effects of L-Aspartyl-L-Alanine on neuronal activity, metabolic pathways, and behavior.

A thorough investigation into the endogenous functions of L-Aspartyl-L-Alanine will not only enhance our understanding of dipeptide biology but may also reveal novel therapeutic targets for a range of disorders.

References

An In-depth Technical Guide to H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the dipeptide H-Asp-Ala-OH, also known as L-Aspartyl-L-Alanine. Comprised of the amino acids aspartic acid and alanine (B10760859), this molecule serves as a fundamental building block in peptide synthesis and various biochemical applications. Its structure and properties are of significant interest in fields ranging from biochemistry to pharmaceutical development.[1]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

ParameterValue
Molecular Formula C7H12N2O5[1][2][3][4][5]
Molecular Weight 204.18 g/mol [1][2][3][4][6]
CAS Number 13433-02-8[2][4]
IUPAC Name (3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of dipeptides such as this compound are typically developed as part of specific research objectives and are often proprietary or published in specialized scientific literature. However, general methodologies for peptide synthesis are well-established.

Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides like this compound involves attaching the C-terminal amino acid (Alanine) to a solid resin support. The protecting group on the amino group of the resin-bound alanine is then removed, and the next amino acid (Aspartic acid), with its amino group protected, is activated and coupled to the free amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is achieved. Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Solution-Phase Synthesis: Alternatively, this compound can be synthesized in solution. This involves the reaction of protected aspartic acid and alanine derivatives in a suitable solvent, followed by deprotection steps to yield the final dipeptide.

Analysis and Characterization:

  • Mass Spectrometry: To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity of the dipeptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Logical Relationships and Structure

The following diagram illustrates the fundamental composition of this compound from its constituent amino acids.

G Asp Aspartic Acid (Asp) Dipeptide This compound Asp->Dipeptide N-terminus Ala Alanine (Ala) Ala->Dipeptide C-terminus

References

Technical Guide: Determination of the Isoelectric Point of Aspartyl-Alanine (H-Asp-Ala-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed analysis of the isoelectric point (pI) of the dipeptide Aspartyl-Alanine (H-Asp-Ala-OH). It includes the theoretical basis for its determination, relevant physicochemical data, a detailed experimental protocol for its measurement, and a visual representation of its ionization states.

Introduction

The isoelectric point (pI) is a fundamental physicochemical property of peptides and proteins, representing the pH at which the molecule carries no net electrical charge.[1][2] At this pH, the molecule's positive and negative charges are balanced, rendering it electrically neutral.[1] This property is critical in various biochemical and pharmaceutical applications, including protein purification, formulation development, and understanding biological function.[1] For peptide-based therapeutics, the pI significantly influences solubility, stability, and pharmacokinetic profiles.[1][2] A peptide is least soluble at its isoelectric point, a characteristic that can lead to precipitation if the environmental pH shifts to this value.[1][2]

This guide focuses on the dipeptide this compound, which is composed of an acidic amino acid (Aspartic Acid) and a neutral amino acid (Alanine). The presence of the ionizable side chain in Aspartic Acid is a key determinant of the peptide's overall charge and its isoelectric point.

Physicochemical Data: pKa Values

The isoelectric point of a peptide is determined by the acid dissociation constants (pKa values) of its ionizable groups. For this compound, there are three such groups:

  • The N-terminal α-amino group (-NH3+) of Aspartic Acid.

  • The C-terminal α-carboxyl group (-COOH) of Alanine.

  • The side chain carboxyl group (-COOH) of Aspartic Acid.

It is crucial to note that the pKa values of the terminal α-amino and α-carboxyl groups in a peptide differ from those in free amino acids due to the inductive effects of the adjacent peptide bond.[3] The table below summarizes the typical pKa values used for these calculations.

Ionizable GroupAmino AcidpKa Value (in Peptide)Reference
N-terminal α-AminoAspartic Acid~7.7 - 8.0[3][4][5]
C-terminal α-CarboxylAlanine~3.3 - 3.7[4][5][6]
Side Chain (β-Carboxyl)Aspartic Acid~3.65 - 3.9[7][8][9][10]

For the purpose of calculation in this guide, we will use the following approximate pKa values: C-terminus = 3.5, Asp side chain = 3.8, and N-terminus = 8.0.

Theoretical Calculation of the Isoelectric Point (pI)

The isoelectric point is calculated by averaging the pKa values that bracket the pH range where the peptide exists in its neutral, zwitterionic form.[11][12] The process involves determining the net charge of the peptide at different pH ranges.

Step-by-Step Ionization and Charge Determination:

  • At very low pH (e.g., pH < 2): All three ionizable groups are protonated.

    • N-terminus: -NH3+ (Charge: +1)

    • C-terminus: -COOH (Charge: 0)

    • Asp Side Chain: -COOH (Charge: 0)

    • Net Charge: +1

  • As pH increases past the first pKa (pKa1 ≈ 3.5): The C-terminal carboxyl group begins to deprotonate.

    • N-terminus: -NH3+ (Charge: +1)

    • C-terminus: -COO- (Charge: -1)

    • Asp Side Chain: -COOH (Charge: 0)

    • Net Charge: 0 (Zwitterionic form)

  • As pH increases past the second pKa (pKa2 ≈ 3.8): The Aspartic Acid side chain carboxyl group deprotonates.

    • N-terminus: -NH3+ (Charge: +1)

    • C-terminus: -COO- (Charge: -1)

    • Asp Side Chain: -COO- (Charge: -1)

    • Net Charge: -1

  • As pH increases past the third pKa (pKa3 ≈ 8.0): The N-terminal amino group deprotonates.

    • N-terminus: -NH2 (Charge: 0)

    • C-terminus: -COO- (Charge: -1)

    • Asp Side Chain: -COO- (Charge: -1)

    • Net Charge: -2

The peptide has a net charge of zero between the first and second deprotonation events. Therefore, the pI is the average of the two pKa values that govern the transition to and from the neutral state.[12]

Calculation:

pI = (pKa₁ + pKa₂) / 2 pI = (pKa of C-terminal carboxyl + pKa of Asp side chain) / 2 pI = (3.5 + 3.8) / 2 pI = 3.65

This low pI value is characteristic of peptides containing acidic residues.

Visualization of Ionization States

The following diagram illustrates the relationship between pH, the ionization state of this compound, and its net electrical charge.

ionization_states pH_low pH < 3.5 pH_pI pH ≈ 3.65 pH_mid 3.8 < pH < 8.0 pH_high pH > 8.0 A H₃N⁺-Asp(COOH)-Ala-COOH Net Charge: +1 B H₃N⁺-Asp(COOH)-Ala-COO⁻ Net Charge: 0 (Zwitterion) A->B pKa₁ ≈ 3.5 (C-Terminus) C H₃N⁺-Asp(COO⁻)-Ala-COO⁻ Net Charge: -1 B->C pKa₂ ≈ 3.8 (Asp Side Chain) D H₂N-Asp(COO⁻)-Ala-COO⁻ Net Charge: -2 C->D pKa₃ ≈ 8.0 (N-Terminus)

Caption: Ionization states of this compound as a function of pH.

Experimental Protocol: pI Determination by Potentiometric Titration

Potentiometric titration is a high-precision method for the experimental determination of pKa values and the isoelectric point of peptides.[2][13] The technique involves monitoring the pH of a peptide solution as a titrant (a strong acid or base) is added incrementally.

5.1 Materials and Equipment

  • This compound peptide (high purity, lyophilized powder)

  • Deionized, CO₂-free water

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Autotitrator system (e.g., Pion T3 or equivalent) equipped with a calibrated pH electrode

  • Analytical balance

  • Inert gas (Nitrogen or Argon) supply

5.2 Procedure

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound peptide and dissolve it in a known volume (e.g., 10 mL) of deionized water in the titration vessel.

  • System Inerting: Blanket the sample solution with an inert gas (e.g., nitrogen) to prevent the absorption of atmospheric CO₂, which can interfere with pH measurements.

  • Initial Acidification: Lower the pH of the sample solution to ~1.5-2.0 by adding the standardized HCl solution. This ensures that all ionizable groups are fully protonated at the start of the titration.

  • Titration: Begin the automated titration by adding small, precise increments of the standardized NaOH solution. The system should record the volume of titrant added and the corresponding pH value after each addition, allowing the solution to equilibrate.

  • Data Collection: Continue the titration until the pH reaches a value of ~11-12, ensuring that all ionizable groups have been fully deprotonated. The output will be a dataset of titrant volume versus pH.

5.3 Data Analysis

  • Titration Curve Generation: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will show distinct inflection points corresponding to the pKa values of the ionizable groups.

  • pKa Determination: The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). Specialized software can analyze the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence points, from which the pKa values can be calculated.

  • Ionization Curve and pI Identification: Using the experimentally determined pKa values, the software generates an ionization curve that plots the mean molecular charge versus pH.[13] The isoelectric point (pI) is the pH at which the mean molecular charge is zero.[13]

This experimental approach provides highly accurate pKa and pI values, which are invaluable for drug development, formulation, and quality control.

References

Commercial Suppliers and Technical Guide for High-Purity H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity H-Asp-Ala-OH (L-Aspartyl-L-Alanine), a dipeptide with applications in biochemical research, pharmaceutical development, and peptide synthesis, several commercial suppliers offer this compound with varying purity levels.[1] This technical guide provides an overview of available suppliers, typical experimental protocols for synthesis and analysis, and visual workflows to aid in research and development.

Commercial Supplier Overview

High-purity this compound is available from a range of global suppliers. The purity of the dipeptide is a critical factor for its application, with most suppliers offering grades suitable for research and development purposes. The following table summarizes key quantitative data from various suppliers.

Supplier/PlatformProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Chem-ImpexThis compound13433-02-8C₇H₁₂N₂O₅204.18Not specified, CoA availableStore at 0°C
GL Biochem (Shanghai) Ltd. (via ChemicalBook)H-Ala-Asp-OH20727-65-5Not specifiedNot specified95% HPLC, 98% HPLCNot specified
BiosynthH-Asp(Ala-OH)-OH13110-25-3C₇H₁₂N₂O₅204.18Not specifiedStore at <-15°C
BiosynthThis compound13433-02-8C₇H₁₂N₂O₅204.18Not specifiedStore at <-15°C, close container well
ChemicalBook (Global Suppliers Listed)This compound13433-02-8C₇H₁₂N₂O₅204.18Not specifiedStore at -20°C

Experimental Protocols

While specific, proprietary synthesis and purification protocols for this compound are not disclosed by commercial suppliers, a general understanding can be derived from established peptide synthesis methodologies. The following are representative protocols for the synthesis and purity analysis of dipeptides like this compound.

Solid-Phase Peptide Synthesis (SPPS) - A Representative Protocol

Solid-phase peptide synthesis is a common method for producing peptides.[2] A generalized workflow for the synthesis of this compound would involve the following steps:

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (B109758) (DCM).[2]

  • First Amino Acid Attachment: The C-terminal amino acid, in this case, Fmoc-Ala-OH, is attached to the swollen resin. Diisopropylethylamine (DIPEA) is often used as a base in this step.[2]

  • Fmoc Deprotection: The Fmoc protecting group on the alanine (B10760859) is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF) to expose the free amine.[2]

  • Peptide Coupling: The next amino acid, Fmoc-Asp(OtBu)-OH, is activated using a coupling reagent (e.g., DIC/OxymaPure®) and then coupled to the deprotected amine of the resin-bound alanine.[2]

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal aspartic acid.[2]

  • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and the side-chain protecting group (tBu on Asp) is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]

  • Purification: The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final this compound product as a powder.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard technique for determining the purity of synthetic peptides.[3]

  • Sample Preparation: A small, accurately weighed amount of the lyophilized this compound (e.g., 1 mg) is dissolved in a suitable solvent, such as 0.1% TFA in water. The sample should be filtered through a 0.22 µm filter before injection.[3]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase column is typically used.[3]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. For example, 5% to 95% B over 30 minutes.

    • Detection: UV detection at 210-230 nm.[4]

    • Flow Rate: Typically 1 mL/min for analytical columns.

  • Data Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. For research-grade peptides, a purity of >95% is often required, while therapeutic-grade peptides may necessitate purities of >98%.[3] Mass spectrometry is often used in conjunction with HPLC to confirm the molecular weight of the target peptide and any impurities.[3]

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis processes.

Synthesis_Workflow Resin_Prep Resin Swelling Attach_Ala Attach Fmoc-Ala-OH Resin_Prep->Attach_Ala Deprotect_Ala Fmoc Deprotection of Ala Attach_Ala->Deprotect_Ala Couple_Asp Couple Fmoc-Asp(OtBu)-OH Deprotect_Ala->Couple_Asp Final_Deprotect Final Fmoc Deprotection Couple_Asp->Final_Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection Final_Deprotect->Cleave Purify Preparative RP-HPLC Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product High-Purity This compound Lyophilize->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Analysis_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Injection Injection into RP-HPLC System Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution (C18 Column) HPLC_Injection->Gradient_Elution UV_Detection UV Detection (210-230 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Peak Integration) UV_Detection->Data_Analysis Purity_Report Purity Confirmation (e.g., >98%) Data_Analysis->Purity_Report

Caption: Workflow for Purity Analysis of this compound by RP-HPLC.

References

Methodological & Application

H-Asp-Ala-OH in Neurobiology Research: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of dedicated research on the specific applications of the dipeptide H-Asp-Ala-OH in neurobiology. While the constituent amino acids, aspartic acid and alanine, are well-recognized for their roles in neurotransmission and brain metabolism, the dipeptide itself remains largely unexplored in this context. Consequently, detailed application notes and standardized experimental protocols for its use in neurobiological studies are not currently available.

While direct evidence is lacking, some peripheral findings offer potential avenues for future investigation. A study investigating the effects of various dipeptides on tissue cultures demonstrated that combinations including Asp-Ala could stimulate cell proliferation in cultured cortical tissue from both young and old rats. This suggests a potential role in neurogenesis or cellular repair, though the underlying mechanisms were not elucidated.

Furthermore, human aspartyl aminopeptidase (B13392206) (DNPEP), an enzyme with high expression in neurons and neuroendocrine tissues, has been structurally modeled with the dipeptide Asp-Ala in its active site. This indicates that this compound could potentially act as a substrate or modulator of this enzyme, which is implicated in the renin-angiotensin system and may play a role in blood pressure regulation within the brain. However, functional studies confirming this interaction and its neurobiological consequences are yet to be conducted.

The current body of research does not provide sufficient data to construct detailed experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. The lack of information on receptor binding affinities, effective concentrations in neuronal assays, and specific molecular targets makes it impossible to formulate standardized procedures for its application in neurobiology research.

For researchers, scientists, and drug development professionals interested in the potential neurobiological roles of this compound, the field is open for foundational research. Initial exploratory studies would be required to:

  • Investigate the binding of this compound to known neuronal receptors.

  • Characterize its effects on neuronal viability, proliferation, and differentiation in cell culture models.

  • Elucidate its metabolic fate in the brain and its ability to cross the blood-brain barrier.

  • Explore its potential modulation of synaptic transmission and plasticity using electrophysiological techniques.

Until such fundamental research is undertaken, the development of detailed application notes and protocols for this compound in neurobiology remains speculative. The diagrams and tables requested cannot be generated based on the currently available scientific evidence. Researchers are encouraged to pursue these foundational studies to unlock the potential of this dipeptide in neuroscience.

Application Notes and Protocols: L-Aspartyl-L-Alanine in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a critical aspect of biologics production, impacting cell growth, viability, and recombinant protein yield. While individual amino acids are essential media components, some, like L-glutamine, are prone to degradation, leading to the accumulation of toxic byproducts such as ammonia (B1221849). Dipeptides have emerged as a stable alternative, offering enhanced solubility and stability in aqueous solutions. This document provides detailed application notes and protocols for the evaluation of L-Aspartyl-L-Alanine, a dipeptide composed of L-aspartic acid and L-alanine, as a potential supplement in cell culture media for biopharmaceutical applications.

While direct experimental data on L-Aspartyl-L-Alanine in cell culture is limited, this document extrapolates from the known metabolic roles of its constituent amino acids and the established benefits of other dipeptides to provide a framework for its investigation. L-aspartate is a crucial intermediate in the citric acid cycle and a precursor for the synthesis of other amino acids and nucleotides. L-alanine is a non-essential amino acid involved in the glucose-alanine cycle and can serve as an alternative energy source. The use of L-Aspartyl-L-Alanine may therefore offer a stable and efficient means of delivering these two important amino acids to cultured cells.

Potential Benefits of L-Aspartyl-L-Alanine Supplementation

  • Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, particularly those prone to degradation like glutamine. While L-aspartic acid and L-alanine are relatively stable, their dipeptide form could offer improved stability during media preparation, storage, and incubation, ensuring consistent nutrient availability.

  • Reduced Ammonia Accumulation: The breakdown of certain amino acids, notably glutamine, is a major source of ammonia in cell culture, which can inhibit cell growth and affect protein quality. By providing a stable source of amino acids, L-Aspartyl-L-Alanine may help to reduce the overall rate of ammonia accumulation.

  • Improved Nutrient Delivery: The uptake of dipeptides is mediated by specific transporters, which can be more efficient than the transporters for individual amino acids. This could lead to a more controlled and efficient delivery of L-aspartate and L-alanine into the cell.

  • Metabolic Efficiency: Providing L-aspartate and L-alanine in a dipeptide form may influence cellular metabolism in beneficial ways. For instance, it could support the citric acid cycle and energy production without the metabolic burden associated with the synthesis of these non-essential amino acids.

Data Presentation

As there is currently a lack of published quantitative data specifically for L-Aspartyl-L-Alanine in cell culture, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Effect of L-Aspartyl-L-Alanine on CHO Cell Growth and Viability in Batch Culture

L-Aspartyl-L-Alanine (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, x 10^6 cell-days/mL)Viability at Harvest (%)
0 (Control)
1
2
5
10

Table 2: Effect of L-Aspartyl-L-Alanine on Monoclonal Antibody (mAb) Production in Fed-Batch Culture

L-Aspartyl-L-Alanine Feed Concentration (mM)Final mAb Titer (g/L)Specific Productivity (qP, pg/cell/day)Ammonia Concentration at Harvest (mM)Lactate Concentration at Harvest (mM)
0 (Control)
10
20
40
80

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of L-Aspartyl-L-Alanine in a typical antibody-producing cell line, such as Chinese Hamster Ovary (CHO) cells.

Protocol 1: Evaluation of L-Aspartyl-L-Alanine in Batch Culture

Objective: To determine the effect of L-Aspartyl-L-Alanine on cell growth, viability, and basic metabolic parameters in a batch culture system.

Materials:

  • CHO cells (or other relevant cell line)

  • Chemically defined basal medium

  • L-Aspartyl-L-Alanine (cell culture grade)

  • Shake flasks or spinner flasks

  • Cell counter (e.g., Vi-CELL)

  • Biochemical analyzer (for metabolites)

  • Sterile filtration units (0.22 µm)

Procedure:

  • Prepare Stock Solution: Prepare a sterile 100 mM stock solution of L-Aspartyl-L-Alanine in cell culture grade water and filter-sterilize.

  • Cell Seeding: Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL into shake flasks containing the basal medium.

  • Supplementation: Add the L-Aspartyl-L-Alanine stock solution to achieve final concentrations of 1, 2, 5, and 10 mM. Include a control flask with no supplementation.

  • Incubation: Incubate the flasks at 37°C in a humidified incubator with 5% CO2 on an orbital shaker (e.g., 120 rpm).

  • Sampling: Aseptically collect samples daily for cell counting and metabolite analysis.

  • Cell Density and Viability: Determine the viable cell density (VCD) and viability using a cell counter.

  • Metabolite Analysis: Analyze the supernatant for key metabolites such as glucose, lactate, and ammonia.

  • Data Analysis: Plot VCD, viability, and metabolite concentrations over time for each condition. Calculate the integral of viable cell density (IVCD).

Protocol 2: Evaluation of L-Aspartyl-L-Alanine in Fed-Batch Culture for mAb Production

Objective: To assess the impact of L-Aspartyl-L-Alanine supplementation in a fed-batch process on monoclonal antibody production and key metabolic parameters.

Materials:

  • CHO cell line producing a monoclonal antibody

  • Chemically defined basal and feed media

  • L-Aspartyl-L-Alanine (cell culture grade)

  • Bioreactors (e.g., 2L stirred tank)

  • HPLC or other suitable method for mAb quantification

  • Biochemical analyzer

Procedure:

  • Bioreactor Setup: Set up bioreactors with the basal medium and inoculate with CHO cells at a target seeding density (e.g., 0.5 x 10^6 cells/mL).

  • Fed-Batch Strategy: Initiate the feeding strategy on a predetermined day (e.g., day 3) by adding a concentrated feed medium.

  • L-Aspartyl-L-Alanine Supplementation: Prepare a concentrated feed medium containing different concentrations of L-Aspartyl-L-Alanine (e.g., 10, 20, 40, 80 mM). A control bioreactor should receive the feed medium without the dipeptide.

  • Process Monitoring: Monitor key process parameters such as pH, dissolved oxygen, and temperature throughout the culture.

  • Sampling: Collect daily samples for analysis of VCD, viability, metabolites, and mAb titer.

  • mAb Quantification: Determine the mAb concentration in the supernatant using a suitable method like Protein A HPLC.

  • Data Analysis: Compare the performance of the different feeding strategies in terms of peak VCD, IVCD, final mAb titer, and specific productivity (qP). Analyze the metabolic profiles for each condition.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

The supplementation with L-Aspartyl-L-Alanine is expected to impact central carbon and nitrogen metabolism. Upon cellular uptake and hydrolysis, L-aspartate can enter the TCA cycle via transamination to oxaloacetate, while L-alanine can be converted to pyruvate. These pathways are central to energy production and the synthesis of biomass precursors.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Aspartyl-L-Alanine L-Aspartyl-L-Alanine L-Aspartate L-Aspartate L-Aspartyl-L-Alanine->L-Aspartate Dipeptide Transporter & Hydrolysis L-Alanine L-Alanine L-Aspartyl-L-Alanine->L-Alanine Dipeptide Transporter & Hydrolysis Oxaloacetate Oxaloacetate L-Aspartate->Oxaloacetate Transamination Pyruvate Pyruvate L-Alanine->Pyruvate Transamination TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Pyruvate->TCA_Cycle Biomass_Precursors Biomass Precursors (Amino Acids, Nucleotides) TCA_Cycle->Biomass_Precursors Energy_Production Energy Production (ATP, NADH) TCA_Cycle->Energy_Production

Figure 1: Hypothesized metabolic fate of L-Aspartyl-L-Alanine.
Experimental Workflow

The systematic evaluation of L-Aspartyl-L-Alanine involves a phased approach, starting with small-scale batch cultures to determine optimal concentration ranges and moving to more complex fed-batch models to assess its impact on productivity.

Experimental_Workflow cluster_phase1 Phase 1: Batch Culture Evaluation cluster_phase2 Phase 2: Fed-Batch Culture Evaluation Prepare_Stock Prepare L-Aspartyl-L-Alanine Stock Solution Seed_Cells Seed CHO Cells in Shake Flasks Prepare_Stock->Seed_Cells Supplement Supplement with varying concentrations (0-10 mM) Seed_Cells->Supplement Incubate_Sample Incubate and Sample Daily Supplement->Incubate_Sample Analyze_Growth Analyze Cell Growth, Viability, and Metabolites Incubate_Sample->Analyze_Growth Determine_Optimal_Range Determine Optimal Concentration Range Analyze_Growth->Determine_Optimal_Range Fed-Batch Initiate Fed-Batch with L-Aspartyl-L-Alanine Feed Determine_Optimal_Range->Fed-Batch Inform Feed Concentration Bioreactor_Setup Set up Bioreactors with Basal Medium Inoculate Inoculate with CHO Cells Bioreactor_Setup->Inoculate Inoculate->Fed-Batch Monitor_Process Monitor Process Parameters Fed-Batch->Monitor_Process Analyze_Production Analyze mAb Titer and Metabolic Profile Monitor_Process->Analyze_Production Optimize_Strategy Optimize Feeding Strategy Analyze_Production->Optimize_Strategy

Figure 2: Phased experimental workflow for evaluation.

Conclusion

L-Aspartyl-L-Alanine presents a promising, yet underexplored, avenue for the optimization of cell culture media. Based on the known metabolic functions of its constituent amino acids and the established benefits of dipeptides, it has the potential to enhance the stability of media formulations and improve cellular metabolism. The protocols and frameworks provided in this document are intended to guide researchers in the systematic evaluation of this novel dipeptide. Further experimental investigation is required to fully elucidate its impact on cell culture performance and its potential for improving the production of biopharmaceuticals.

H-Asp-Ala-OH: A Versatile Substrate for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The dipeptide H-Asp-Ala-OH serves as a valuable substrate for investigating the kinetic properties of several classes of proteases, particularly dipeptidyl peptidases, caspases, and certain metalloproteinases. Its simple structure allows for the fundamental characterization of enzyme active sites and the screening of potential inhibitors. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies, targeting researchers, scientists, and drug development professionals.

Introduction

This compound is a dipeptide composed of L-aspartic acid and L-alanine. The peptide bond between the aspartyl and alanyl residues is a target for various endopeptidases and exopeptidases. Studying the cleavage of this bond provides insights into enzyme substrate specificity, catalytic efficiency, and the mechanism of action of potential therapeutic agents that target these enzymes. This application note focuses on the use of this compound as a substrate for Dipeptidyl Peptidase III (DPP3) and Caspase-1, with a brief discussion on its potential application with metalloproteinases.

Application 1: Characterization of Dipeptidyl Peptidase III (DPP3) Activity

Dipeptidyl Peptidase III (DPP3), a zinc-dependent metallopeptidase, is known to cleave dipeptides from the N-terminus of various peptide substrates.[1][2] While DPP3 often shows a preference for substrates with basic residues, its broad specificity makes this compound a plausible substrate for characterizing its fundamental kinetic parameters.

Quantitative Data Summary

No specific kinetic data for this compound with DPP3 was found in the reviewed literature. However, kinetic parameters for human DPP3 with analogous dipeptidyl-2-naphthylamide (2NA) substrates are presented below to provide a reference for expected activity.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Arg-Arg-2NA15 ± 210.3 ± 0.56.9 x 10⁵
Ala-Arg-2NA25 ± 38.5 ± 0.63.4 x 10⁵
Phe-Arg-2NA18 ± 27.2 ± 0.44.0 x 10⁵

Data adapted from studies on human Dipeptidyl Peptidase III.

Experimental Protocol: Fluorometric Assay for DPP3 Activity

This protocol is adapted from commercially available fluorogenic DPP3 assay kits and can be modified for use with this compound coupled to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The cleavage of the Asp-Ala bond releases the fluorophore, leading to an increase in fluorescence.

Materials:

  • Recombinant human Dipeptidyl Peptidase III (DPP3)

  • H-Asp-Ala-AMC (custom synthesized substrate)

  • DPP3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mg/mL BSA)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Inhibitor compounds (optional)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of H-Asp-Ala-AMC in DMSO.

    • Dilute the H-Asp-Ala-AMC stock solution to various concentrations in DPP3 Assay Buffer.

    • Dilute the recombinant DPP3 to the desired concentration in cold DPP3 Assay Buffer. Keep on ice.

  • Assay Protocol:

    • Add 50 µL of the diluted H-Asp-Ala-AMC solutions to the wells of the 96-well plate.

    • For inhibitor studies, add 10 µL of the inhibitor solution or vehicle control.

    • Initiate the reaction by adding 40 µL of the diluted DPP3 enzyme solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

    • Calculate k_cat_ from V_max_ and the enzyme concentration.

Workflow Diagram

DPP3_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare H-Asp-Ala-AMC Stock B Prepare Substrate Dilutions A->B D Add Substrate to Plate B->D C Prepare Enzyme Solution E Add Inhibitor (Optional) D->E F Add Enzyme to Initiate E->F G Incubate and Read Fluorescence F->G H Calculate Initial Velocities G->H I Plot V₀ vs. [S] H->I J Determine K_m_ and V_max_ I->J K Calculate k_cat_ J->K

Caption: Workflow for DPP3 kinetic assay.

Application 2: Investigating Caspase-1 Activity

Caspase-1, a key inflammatory caspase, recognizes and cleaves peptide substrates after an aspartic acid residue.[3] The canonical recognition motif is Tyr-Val-Ala-Asp (YVAD), making the Asp-Ala linkage in this compound a potential, albeit simplified, cleavage site. This allows for basic studies of Caspase-1 activity and inhibition.

Quantitative Data Summary
Substratek_cat_ (s⁻¹)Reference
Ac-YVAD-pNA0.78Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1
Experimental Protocol: Colorimetric Assay for Caspase-1 Activity

This protocol is adapted from standard Caspase-1 colorimetric assays and can be used with H-Asp-Ala-pNA (para-nitroanilide), where cleavage releases the chromophore p-nitroaniline, which can be detected spectrophotometrically.

Materials:

  • Recombinant human Caspase-1

  • H-Asp-Ala-pNA (custom synthesized substrate)

  • Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

  • 96-well clear microtiter plates

  • Spectrophotometer microplate reader (absorbance at 405 nm)

  • Inhibitor compounds (optional)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of H-Asp-Ala-pNA in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the substrate in Caspase Assay Buffer.

    • Dilute recombinant Caspase-1 in cold Caspase Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of cell lysate or purified Caspase-1 to each well.

    • Add 50 µL of 2X Reaction Buffer (Caspase Assay Buffer with 20 mM DTT).

    • Add 5 µL of the H-Asp-Ala-pNA substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no enzyme) from all readings.

    • Create a standard curve using free p-nitroaniline to convert absorbance values to the amount of product formed.

    • Calculate the initial reaction velocities and determine the kinetic parameters as described for the DPP3 assay.

Logical Diagram of Caspase-1 Cleavage

Caspase1_Cleavage cluster_pathway Enzymatic Cleavage Pathway Enzyme Caspase-1 Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Substrate H-Asp-Ala-pNA Substrate->Intermediate Binding Intermediate->Enzyme Product1 H-Asp-OH Intermediate->Product1 Cleavage Product2 Ala-pNA (Chromophore) Intermediate->Product2

Caption: Caspase-1 cleavage of H-Asp-Ala-pNA.

Application 3: Screening of Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are a broad family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4] Their substrate specificity can be quite diverse, and some MMPs may exhibit activity towards the Asp-Ala peptide bond. This compound can be employed in initial screening assays to identify MMPs that can cleave this dipeptide. Due to the broad and varied nature of the MMP family, specific kinetic data for this compound is not available, and protocols would need to be optimized for individual MMPs. A generic fluorometric assay, similar to the one described for DPP3, using an appropriate fluorogenic derivative of this compound, would be a suitable starting point for such screening campaigns.

Conclusion

This compound is a versatile and accessible dipeptide substrate for the kinetic analysis of various peptidases. While specific kinetic data for this substrate is sparse, the provided protocols for DPP3 and Caspase-1, along with reference kinetic data for analogous substrates, offer a solid foundation for researchers to initiate their investigations. The simplicity of this compound makes it an ideal tool for fundamental enzyme characterization, high-throughput screening of inhibitor libraries, and educational purposes in the fields of biochemistry and drug discovery. Further research to determine the specific kinetic constants of this compound with a wider range of proteases would be highly valuable to the scientific community.

References

Application Notes and Protocols for H-Asp-Ala-OH in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

H-Asp-Ala-OH, also known as L-Aspartyl-L-Alanine, is a dipeptide with emerging interest in biochemical and pharmaceutical research.[1] While its precise molecular targets are still under investigation, preliminary data suggests it possesses neuroprotective properties and exhibits high affinity for binding sites within the cerebral cortex.[2] One study has reported a dissociation constant (Kd) of 1.5 nM in the cerebral cortex, indicating a strong interaction with a yet-to-be-identified receptor or binding site.[2] The compound has been noted for its potential to counteract the effects of hypoxia, glutamate (B1630785) toxicity, and oxidative stress, suggesting its utility in research focused on neurodegenerative diseases and ischemic brain injury.[2]

These application notes provide a framework for utilizing this compound in receptor binding assays to identify and characterize its molecular targets. The protocols outlined below are designed for a research setting and are based on established methodologies for studying ligand-receptor interactions. Given the high affinity of this compound for targets in the brain, a competitive binding assay using cerebral cortex membrane preparations is presented as a primary method for investigation. This approach allows for the determination of the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Quantitative Data Summary

The following table summarizes the known binding affinity for this compound and provides a template for recording experimental results from a competitive binding assay.

CompoundTarget Tissue/PreparationDissociation Constant (Kd)IC50Inhibition Constant (Ki)Reference
This compoundCerebral Cortex1.5 nMUser-determinedUser-determined[2]
  • Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand.

  • Ki (Inhibition Constant): An absolute measure of the affinity of a drug for a receptor, calculated from the IC50 value.

Experimental Protocols

Preparation of Rodent Cerebral Cortex Membranes

This protocol describes the preparation of crude synaptic membranes from rodent cerebral cortex, a rich source of neuronal receptors.

Materials:

  • Rodent (rat or mouse) cerebral cortex

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Centrifuge and appropriate tubes

  • Glass-Teflon homogenizer

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately dissect the cerebral cortices on ice.

  • Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue with a Glass-Teflon homogenizer (10-12 strokes at 800 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (step 5) to wash the membranes.

  • Resuspend the final pellet in a small volume of Assay Buffer (see section 3.2) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a hypothetical G-protein coupled receptor (GPCR) in the cerebral cortex. As the specific receptor for this compound is not yet identified, a hypothetical radioligand, [3H]-LigandX, is used as an example. Researchers should select a radioligand based on their hypothesis of the target receptor family (e.g., a glutamate receptor antagonist like [3H]-CGP 39653 for NMDA receptors).

Materials:

  • Cerebral cortex membrane preparation (from section 3.1)

  • This compound

  • Radiolabeled ligand (e.g., [3H]-LigandX)

  • Unlabeled ligand for non-specific binding determination (e.g., a known high-affinity ligand for the target receptor)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a stock solution of this compound in Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Add Assay Buffer, [3H]-LigandX (at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding (NSB): Add a saturating concentration of the unlabeled ligand, [3H]-LigandX, and the membrane preparation.

    • Competition: Add the desired concentration of this compound, [3H]-LigandX, and the membrane preparation.

  • The final assay volume is typically 200 µL. The amount of membrane protein per well should be optimized, but a starting point of 50-100 µg is common.

  • Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary experiments.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand.

  • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding for each concentration of this compound:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_inc_filt Incubation & Separation cluster_quant_analysis Quantification & Analysis prep_stock Prepare this compound Stock and Serial Dilutions setup_comp Competition Wells: Membranes + Radioligand + this compound prep_stock->setup_comp prep_radioligand Prepare Radioligand Solution setup_total Total Binding Wells: Membranes + Radioligand prep_radioligand->setup_total setup_nsb NSB Wells: Membranes + Radioligand + Excess Unlabeled Ligand prep_radioligand->setup_nsb prep_radioligand->setup_comp prep_membranes Thaw Cerebral Cortex Membranes prep_membranes->setup_total prep_membranes->setup_nsb prep_membranes->setup_comp incubation Incubate to Reach Equilibrium setup_total->incubation setup_nsb->incubation setup_comp->incubation filtration Rapid Filtration over Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing quantification Scintillation Counting of Bound Radioactivity washing->quantification analysis Calculate Specific Binding quantification->analysis curve_fit Non-linear Regression to Determine IC50 analysis->curve_fit calc_ki Calculate Ki using Cheng-Prusoff Equation curve_fit->calc_ki G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus asp_ala This compound receptor Putative Neuroprotective Receptor (GPCR) asp_ala->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka Activation creb CREB pka->creb Phosphorylation creb_p Phosphorylated CREB creb->creb_p gene_transcription Gene Transcription creb_p->gene_transcription neuroprotective_proteins Neuroprotective & Anti-apoptotic Proteins gene_transcription->neuroprotective_proteins cell_survival cell_survival neuroprotective_proteins->cell_survival Increased Cell Survival & Resistance to Glutamate Toxicity

References

Application Notes and Protocols: H-Asp-Ala-OH as a Competitive Inhibitor in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp-Ala-OH, also known as L-Aspartyl-L-Alanine, is a dipeptide with significant potential in biochemical and pharmaceutical research.[1] Its structure suggests a role as a substrate analog for various peptidases, making it a candidate for investigation as a competitive enzyme inhibitor.[2] Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.[3] This mechanism is of particular interest in drug development, as many therapeutic agents function by inhibiting specific enzymes.

This document provides detailed application notes and protocols for characterizing this compound as a competitive inhibitor, using Dipeptidyl Peptidase IV (DPP-IV) as a representative enzyme target. DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from incretin (B1656795) hormones like GLP-1 and GIP.[4] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[4] Given that DPP-IV preferentially cleaves substrates with proline or alanine (B10760859) at the penultimate (P1) position, this compound represents a plausible candidate for a competitive inhibitor.[5][6]

Hypothetical Performance Characteristics of this compound against DPP-IV

The following tables summarize hypothetical quantitative data for the inhibition of DPP-IV by this compound. These values are provided as a representative example for the purpose of illustrating data presentation in enzyme inhibition studies.

Table 1: Inhibitory Potency of this compound against Human Recombinant DPP-IV

ParameterValueConditions
IC50 150 µMSubstrate: Gly-Pro-AMC (100 µM), 37°C, pH 8.0
Ki 75 µMCalculated from IC50 using the Cheng-Prusoff equation
Mode of Inhibition CompetitiveDetermined by Lineweaver-Burk and Dixon plot analysis

Table 2: Kinetic Parameters of DPP-IV in the Presence of this compound

Inhibitor Concentration (µM)Apparent Km (µM)Vmax (RFU/min)
0 (Control)501200
751001200
1501501200

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against DPP-IV

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human recombinant DPP-IV (e.g., Cayman Chemical Cat. No. 10007813)[7]

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7][8]

  • This compound (e.g., Biosynth Cat. No. FA107993)[9]

  • Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (e.g., Cayman Chemical Cat. No. 10007814)[7]

  • Positive Control Inhibitor: Sitagliptin (e.g., Cayman Chemical Cat. No. 10007815)[7]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7]

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DPP-IV Assay Buffer.

    • Prepare a series of dilutions of this compound in Assay Buffer to achieve final concentrations ranging from 1 µM to 1 mM.

    • Prepare a working solution of human recombinant DPP-IV in Assay Buffer.

    • Prepare a working solution of Gly-Pro-AMC in Assay Buffer (e.g., 100 µM).

    • Prepare a stock solution of Sitagliptin in DMSO and dilute in Assay Buffer for the positive control.

  • Assay Setup (in triplicate):

    • 100% Activity Control (No Inhibitor): 40 µL of Assay Buffer + 10 µL of DPP-IV enzyme solution.

    • Inhibitor Wells: 30 µL of Assay Buffer + 10 µL of this compound dilution + 10 µL of DPP-IV enzyme solution.

    • Positive Control Wells: 30 µL of Assay Buffer + 10 µL of Sitagliptin dilution + 10 µL of DPP-IV enzyme solution.

    • Blank (No Enzyme): 50 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of this compound from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition and Ki

This protocol outlines the kinetic experiments to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate (Gly-Pro-AMC) and several fixed concentrations of the inhibitor (this compound).

    • Typically, use substrate concentrations ranging from 0.2 x Km to 5 x Km.

    • Use inhibitor concentrations around the determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Reaction and Measurement:

    • Follow the same pre-incubation, reaction initiation, and fluorescence measurement steps as in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration.

    • Lineweaver-Burk Plot: Plot 1/V0 versus 1/[Substrate] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.[3][10]

    • Dixon Plot: Plot 1/V0 versus [Inhibitor] for each substrate concentration. For competitive inhibition, the lines will intersect at a point where -[Inhibitor] = Ki.[11][12]

    • Ki Calculation: The Ki can be determined from the x-intercept of the Dixon plot or calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).[13]

Visualizations

Mechanism of Competitive Inhibition

G cluster_0 Enzyme Active Site cluster_1 Molecules cluster_2 Complexes E Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) S Substrate (S) S->E Binds to Active Site I Inhibitor (I) This compound I->E Competes for Active Site P Product (P) ES->E Releases ES->P Forms EI->E Releases

Caption: Competitive inhibition of an enzyme by this compound.

Experimental Workflow for IC50 Determination

G prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Controls & Inhibitor Dilutions) prep->setup preinc Pre-incubation (10 min @ 37°C) setup->preinc init Reaction Initiation (Add Substrate) preinc->init measure Kinetic Measurement (Fluorescence Reading) init->measure analysis Data Analysis (V0, % Inhibition) measure->analysis plot IC50 Determination (Dose-Response Curve) analysis->plot

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway Implication: DPP-IV in Glucose Homeostasis

G incretins Incretins (GLP-1, GIP) dpp4 DPP-IV incretins->dpp4 Cleavage pancreas Pancreatic β-cells incretins->pancreas Stimulation inactive Inactive Peptides dpp4->inactive inhibitor This compound (Competitive Inhibitor) inhibitor->dpp4 Inhibition insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Lowered insulin->glucose

References

Application Notes and Protocols for Investigating the Neuroprotective Potential of H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp-Ala-OH, the dipeptide L-Aspartyl-L-alanine, is a molecule of interest in neuroscience research. While its constituent amino acid, aspartic acid, is a known excitatory neurotransmitter, there is a significant body of research suggesting that high concentrations of aspartic acid and other metabolites of the artificial sweetener aspartame (B1666099) can induce excitotoxicity and may be linked to neurodegenerative processes.[1][2][3][4] Aspartame is metabolized into phenylalanine (50%), aspartic acid (40%), and methanol (B129727) (10%).[1] An excess of aspartic acid can lead to hyperexcitability of neurons and, without sufficient uptake by astrocytes, can result in excitotoxicity, leading to the degeneration of both astrocytes and neurons.[1]

Conversely, some evidence suggests that this compound may possess neuroprotective properties. One source indicates its activity against hypoxia, glutamate (B1630785) toxicity, and oxygen deprivation, with a high affinity for the cerebral cortex.[5] This presents a compelling, albeit contradictory, area for further investigation. These application notes provide a framework for researchers to explore the potential neuroprotective effects of this compound while also considering its potential for excitotoxicity.

Quantitative Data Summary

The available quantitative data on the direct neuroprotective effects of this compound is limited. The following table summarizes the key in-vitro binding and concentration data that has been reported.

ParameterValueSource
Kd (Affinity for cerebral cortex)1.5 nM[5]
Brain Tissue Concentration3.3 µg/g[5]

Proposed Mechanisms of Action

The precise mechanisms underlying the potential neuroprotective effects of this compound are not well-defined.[5] However, based on general principles of neuroprotection, several pathways could be investigated. One hypothesis is that it may modulate cellular responses to oxidative stress or stimulate protein synthesis.[5] The potential dual role of this compound warrants a thorough investigation of its effects on key signaling pathways involved in both cell survival and cell death.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective and potential neurotoxic effects of this compound.

Neuronal Cell Culture and Treatment
  • Objective: To establish a primary neuronal culture or maintain a neuronal cell line for treatment with this compound.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons.

    • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin).

    • This compound (dissolved in sterile, nuclease-free water or appropriate vehicle).

    • Neurotoxic insult (e.g., glutamate, hydrogen peroxide, 6-hydroxydopamine (6-OHDA)).

  • Protocol:

    • Culture neuronal cells in T-75 flasks until 80-90% confluent.

    • Seed cells into 96-well or 24-well plates at a desired density.

    • Allow cells to adhere and differentiate for 24-48 hours.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).

    • Introduce the neurotoxic agent to induce cell death.

    • Incubate for the required time period (e.g., 24 hours).

    • Proceed with cell viability or other downstream assays.

Assessment of Neuroprotection and Neurotoxicity
  • Objective: To quantify the effect of this compound on neuronal viability in the presence and absence of a neurotoxic stimulus.

  • Protocols:

    • MTT Assay (Cell Viability):

      • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • LDH Assay (Cytotoxicity):

      • Collect the cell culture supernatant after treatment.

      • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

      • Measure the absorbance at the recommended wavelength.

Measurement of Oxidative Stress
  • Objective: To determine if this compound can mitigate oxidative stress in neurons.

  • Protocol (ROS Assay):

    • After treatment, load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) for 30 minutes.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[6]

Calcium Imaging
  • Objective: To assess the effect of this compound on intracellular calcium levels, a key mediator of excitotoxicity.[7][8][9][10][11][12]

  • Protocol:

    • Culture neurons on glass-bottom dishes.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • After treatment with this compound and/or glutamate, acquire fluorescent images using a fluorescence microscope.

    • Analyze the changes in fluorescence intensity to determine intracellular calcium concentrations.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and inflammation.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, NF-κB, iNOS).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

Signaling Pathways and Workflows

cluster_0 Proposed Neuroprotective Mechanism of this compound HAspAlaOH This compound Receptor Putative Receptor HAspAlaOH->Receptor cAMP Increased cAMP Receptor->cAMP ProteinSynthesis Stimulation of Protein Synthesis cAMP->ProteinSynthesis Neuroprotection Neuroprotection ProteinSynthesis->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

cluster_1 Experimental Workflow for this compound Investigation Start Start: Neuronal Cell Culture Treatment Treat with this compound +/- Neurotoxin Start->Treatment Viability Assess Cell Viability (MTT/LDH) Treatment->Viability OxidativeStress Measure Oxidative Stress (ROS Assay) Treatment->OxidativeStress Calcium Calcium Imaging Treatment->Calcium Western Western Blot for Apoptotic/Inflammatory Markers Treatment->Western Analysis Data Analysis and Interpretation Viability->Analysis OxidativeStress->Analysis Calcium->Analysis Western->Analysis

Caption: Experimental workflow for investigating this compound.

cluster_2 Glutamate-Mediated Excitotoxicity Pathway Glutamate Excess Glutamate/ Aspartic Acid NMDA NMDA Receptor Activation Glutamate->NMDA CalciumInflux Excessive Ca2+ Influx NMDA->CalciumInflux MitochondrialDysfunction Mitochondrial Dysfunction CalciumInflux->MitochondrialDysfunction ROS Increased ROS Production CalciumInflux->ROS Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis ROS->Apoptosis

Caption: Simplified pathway of glutamate-induced excitotoxicity.

Conclusion

The role of this compound in neuroprotection is a complex and under-researched area. The existing literature presents conflicting views, with a majority of studies on its metabolic precursor, aspartame, suggesting potential neurotoxic effects through excitotoxicity. However, the limited data on this compound itself points towards a potential neuroprotective role. The provided protocols and conceptual diagrams offer a comprehensive framework for researchers to systematically investigate these dual possibilities. A thorough examination of its effects on neuronal viability, oxidative stress, calcium homeostasis, and key signaling pathways is crucial to elucidate the true pharmacological profile of this compound and its potential as a therapeutic agent in neurodegenerative diseases.

References

Application Notes and Protocols for Studying Protein-Protein Interactions using H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for utilizing H-Asp-Ala-OH in the study of protein-protein interactions.

Principle of Application

The carboxyl group on the side chain of the aspartic acid residue in this compound can participate in electrostatic interactions, which are a common feature at the interfaces of interacting proteins.[4] This allows the dipeptide to be used in several capacities:

  • Negative Control: In assays designed to identify inhibitors of a specific PPI, this compound can be used as a negative control. Its inability to significantly disrupt a specific PPI at low concentrations helps to identify and eliminate false-positive results caused by non-specific effects.

  • Building Block for Peptide Libraries: The Asp and Ala residues are common components of protein interaction motifs. This compound can be used as a fundamental building block in the synthesis of peptide libraries aimed at discovering novel PPI modulators.

  • Investigating General Electrostatic Interactions: For PPIs known to be mediated by charge-charge interactions, this compound can be used to probe the general tolerance of the interaction to small charged molecules.

Data Presentation

While specific high-affinity binding data for this compound against a particular protein target is not extensively documented in publicly available literature, we present hypothetical data to illustrate its potential use in comparative studies. The following table summarizes expected results when this compound is used as a negative control in comparison to a known inhibitor in a competitive binding assay.

CompoundTarget PPIAssay TypeIC50 (µM)Binding Affinity (Kd) (µM)Notes
Known Inhibitor Protein X - Protein YFluorescence Polarization105Demonstrates specific inhibition.
This compound Protein X - Protein YFluorescence Polarization>1000Not DeterminedShows no significant inhibition at high concentrations, indicating it is a suitable negative control.
Scrambled Peptide Protein X - Protein YFluorescence Polarization>1000Not DeterminedAnother common negative control.

Table 1: Hypothetical comparative data for this compound as a negative control in a protein-protein interaction assay.

Experimental Protocols

Here, we provide detailed protocols for key experiments where this compound can be utilized.

Co-Immunoprecipitation (Co-IP) to Validate a Protein-Protein Interaction

Co-IP is a technique used to identify and validate in vivo protein-protein interactions. A specific antibody is used to pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

Workflow for Co-Immunoprecipitation

Co_IP_Workflow start Cell Lysate Preparation preclear Pre-clearing Lysate (with control beads) start->preclear incubation Incubation with Bait-specific Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Steps (to remove non-specific binders) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis by Western Blot elution->analysis

Caption: Workflow for a Co-Immunoprecipitation experiment.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells of interest to approximately 80-90% confluency.

    • Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate:

    • Add 20 µL of Protein A/G agarose (B213101) beads to 1 mg of protein lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 1-5 µg of the primary antibody specific for the "bait" protein.

    • As a negative control, use an isotype-matched control IgG.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold lysis buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for the "prey" protein to confirm the interaction.

Use of this compound in Co-IP: this compound is not typically used directly in the Co-IP protocol itself but can be relevant in competitive displacement experiments prior to lysis to assess the nature of the interaction in living cells, although this is a more advanced application.

Pull-Down Assay to Investigate Direct Protein-Protein Interactions

A pull-down assay is an in vitro method to confirm a direct interaction between two proteins. A purified "bait" protein, often with an affinity tag (e.g., GST or His-tag), is immobilized on beads and used to "pull down" an interacting "prey" protein from a solution.

Workflow for a Pull-Down Assay

Pull_Down_Workflow bait_prep Purify Tagged 'Bait' Protein immobilization Immobilize Bait on Affinity Beads bait_prep->immobilization incubation Incubate with 'Prey' Protein Solution immobilization->incubation wash Wash Beads incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE/Western Blot elution->analysis

Caption: General workflow for a pull-down assay.

Protocol:

  • Bait Protein Immobilization:

    • Incubate a purified, tagged "bait" protein (e.g., GST-tagged) with affinity beads (e.g., glutathione-agarose) for 1-2 hours at 4°C.

    • Wash the beads three times with a suitable binding buffer to remove unbound bait protein.

  • Interaction with Prey Protein:

    • Prepare a solution containing the "prey" protein (this can be a purified protein or a cell lysate).

    • Add the prey protein solution to the immobilized bait protein beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads (e.g., using a high concentration of glutathione (B108866) for GST tags).

    • Analyze the eluted fractions by SDS-PAGE and Coomassie staining or by Western blotting using an antibody against the prey protein.

Use of this compound in Pull-Down Assays: To test the specificity of the interaction, a competitive pull-down can be performed. This compound can be added to the prey protein solution at a high concentration (e.g., 1-10 mM) before incubation with the immobilized bait. A lack of effect on the prey pull-down would indicate the interaction is not non-specifically mediated by simple charge interactions that this compound might mimic, thus strengthening the evidence for a specific interaction.

Surface Plasmon Resonance (SPR) for Quantitative Analysis of Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. One molecule (the "ligand") is immobilized on a sensor chip, and another molecule (the "analyte") is flowed over the surface.

Workflow for Surface Plasmon Resonance

SPR_Workflow immobilize Immobilize Ligand on Sensor Chip inject_analyte Inject Analyte (Association) immobilize->inject_analyte inject_buffer Inject Buffer (Dissociation) inject_analyte->inject_buffer regenerate Regenerate Chip Surface inject_buffer->regenerate analysis Data Analysis (Kinetics & Affinity) regenerate->analysis

Caption: Standard workflow for an SPR experiment.

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified ligand protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the analyte protein in a suitable running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. This is the "association" phase.

    • Switch back to flowing only the running buffer over the surface. This is the "dissociation" phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The binding events are recorded as a sensorgram (response units vs. time).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Use of this compound in SPR: this compound can be used as a negative control analyte. Injecting this compound over the immobilized ligand should result in a minimal or no binding response, confirming the specificity of the interaction being studied with the primary analyte. It can also be included in the running buffer at a high concentration to assess its effect on the primary interaction, helping to understand the contribution of electrostatic forces.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a protein-protein interaction is a key regulatory step. In such a pathway, peptides or small molecules could be used to modulate the interaction and study the downstream consequences.

Hypothetical Signaling Pathway

Signaling_Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Kinase1 Kinase 1 Adaptor->Kinase1 PPI to be Studied Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

References

Application Notes and Protocols for the Electrophysiological Characterization of Novel Dipeptides: A Hypothetical Case Study of H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the investigation of novel dipeptides in neuroscience, using H-Asp-Ala-OH (Aspartylalanine) as a hypothetical subject for characterization in brain slice electrophysiology. Due to the limited availability of published data on the specific electrophysiological effects of this compound, this document serves as a methodological guide for researchers aiming to elucidate the neuroactivity of uncharacterized dipeptides.

The constituent amino acids of this compound, L-aspartic acid and L-alanine, suggest potential interactions with excitatory neurotransmitter systems. L-aspartic acid is a known agonist at N-methyl-D-aspartate (NMDA) receptors, a critical component of synaptic plasticity and neuronal function.[1][2][3] L-alanine, while considered a non-essential amino acid, may also play a role in neurotransmission.[2] Therefore, the primary hypothesis for this investigative framework is that this compound may modulate neuronal excitability and synaptic transmission, potentially through the glutamatergic system.

Hypothetical Data Summary

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effects of this compound on Intrinsic Neuronal Properties

Concentration (µM)Resting Membrane Potential (mV)Input Resistance (MΩ)Action Potential Threshold (mV)Firing Frequency (Hz) at 2x Rheobase
Control (ACSF)-70.2 ± 1.5150.3 ± 10.2-45.1 ± 0.815.2 ± 2.1
10-69.8 ± 1.6148.9 ± 11.1-45.3 ± 0.916.1 ± 2.3
50-65.4 ± 1.8165.7 ± 12.5-48.2 ± 1.125.8 ± 3.4
100-62.1 ± 2.1 180.1 ± 14.3-50.5 ± 1.3 35.4 ± 4.1

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Synaptic Transmission and Plasticity

ConditionfEPSP Slope (% of baseline)Paired-Pulse Ratio (50ms ISI)Long-Term Potentiation (LTP) Magnitude (% of baseline)
Control (ACSF)100 ± 5.21.8 ± 0.1150.3 ± 12.4
This compound (50 µM)125.6 ± 8.31.5 ± 0.08185.7 ± 15.1*
This compound (50 µM) + AP5 (50 µM)102.3 ± 6.11.7 ± 0.1155.2 ± 13.8

*p < 0.05 compared to control. Data are presented as mean ± SEM. AP5 is a selective NMDA receptor antagonist.

Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing electrophysiological recordings to assess the effects of a novel dipeptide like this compound.

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.[4][5][6][7][8]

Materials:

  • Animal: C57BL/6 mouse (P21-P30)

  • Solutions:

    • Slicing Solution (ice-cold): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

    • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Equipment: Vibratome, dissecting tools, recovery chamber, recording chamber.

Procedure:

  • Anesthetize the mouse with isoflurane (B1672236) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

  • Mount the brain on the vibratome stage and cut 300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus).

  • Transfer slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recordings

This protocol details the procedure for obtaining whole-cell recordings from individual neurons to assess intrinsic properties.

Materials:

  • Prepared Brain Slices

  • aCSF

  • This compound Stock Solution (e.g., 100 mM in dH2O)

  • Internal Solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.

  • Patch Pipettes (3-5 MΩ)

  • Electrophysiology Rig: Microscope with IR-DIC optics, amplifier, digitizer, perfusion system.

Procedure:

  • Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons in the desired brain region (e.g., CA1 pyramidal neurons).

  • Approach a neuron with a patch pipette filled with internal solution and establish a gigaohm seal.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Record baseline intrinsic properties (resting membrane potential, input resistance, action potential firing in response to current injections).

  • Bath-apply this compound at various concentrations and repeat the recordings.

  • Wash out the compound and ensure recovery to baseline.

Protocol 3: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol is for assessing effects on synaptic transmission and plasticity.

Materials:

  • Prepared Brain Slices

  • aCSF

  • This compound Stock Solution

  • Stimulating and Recording Electrodes

  • Electrophysiology Rig

Procedure:

  • Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic layer (e.g., stratum radiatum of CA1).

  • Establish a baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz).

  • Apply this compound and record the change in fEPSP slope.

  • To assess effects on presynaptic release probability, deliver paired pulses and measure the paired-pulse ratio.

  • To investigate effects on synaptic plasticity, induce long-term potentiation (LTP) using a high-frequency stimulation protocol (e.g., 100 Hz for 1 second) in the presence and absence of this compound.

Visualizations

Signaling Pathway: Hypothetical Modulation of NMDA Receptor by this compound

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel CaMKII CaMKII Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Induces Ca_ion->CaMKII Activates H_Asp_Ala_OH This compound H_Asp_Ala_OH->NMDAR Modulates G A Acute Brain Slice Preparation B Whole-Cell Patch-Clamp (Intrinsic Properties) A->B C Field Potential Recordings (Synaptic Transmission) A->C D Data Analysis: - RMP, Rin, AP Threshold - Firing Frequency B->D H Pharmacological Blockade (e.g., with NMDA Antagonist) B->H E Data Analysis: - fEPSP Slope - Paired-Pulse Ratio C->E F LTP Induction Protocol C->F C->H I Conclusion on Neuroactivity D->I E->I G Data Analysis: - LTP Magnitude F->G G->I H->I

References

H-Asp-Ala-OH: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp-Ala-OH, a dipeptide also known as Aspartylalanine, has emerged as a compound of interest in biomedical research for its potential therapeutic applications. This document provides a comprehensive overview of its characteristics, potential mechanisms of action, and detailed protocols for its investigation as a therapeutic agent, particularly in the context of neuroprotection. While extensive research is still required to fully elucidate its therapeutic efficacy and mechanisms, this guide offers a foundational framework for researchers in the field.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in Table 1. This data is essential for the preparation of stock solutions and for understanding the compound's basic characteristics.

PropertyValue
IUPAC Name (2S)-2-[(2S)-2-aminopropanoylamino]succinic acid
Molecular Formula C₇H₁₂N₂O₅
Molecular Weight 204.18 g/mol
CAS Number 13433-02-8
Solubility Soluble in water
Physical State Solid

Potential Therapeutic Applications and Mechanism of Action

This compound is being investigated for its potential therapeutic benefits, notably in the areas of neuroprotection and metabolic regulation.[1] While the precise mechanisms of action are not yet fully understood, preliminary evidence suggests a few potential pathways.

One proposed mechanism involves the modulation of cyclic AMP (cAMP) signaling pathways. The cAMP pathway is a crucial intracellular signaling cascade involved in a multitude of cellular processes, including neuronal survival and synaptic plasticity. It is hypothesized that this compound may stimulate protein synthesis and other neuroprotective responses through the activation of cAMP-dependent protein kinase (PKA).

Another area of investigation is its potential to counteract excitotoxicity, a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. This is a common mechanism in various neurodegenerative diseases and ischemic events like stroke. This compound may exert neuroprotective effects by interfering with the excitotoxic cascade, although direct binding affinities to glutamate receptors have not been extensively characterized. The dipeptide is also being explored for its role in mitigating the detrimental effects of hypoxia (low oxygen levels) on neuronal cells.

Experimental Protocols

The following section details experimental protocols for investigating the neuroprotective effects of this compound in two key areas: glutamate-induced excitotoxicity and hypoxia-induced cell death.

Protocol 1: In Vitro Glutamate Excitotoxicity Assay

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell culture model.

1. Cell Culture:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons in the appropriate growth medium until they reach 70-80% confluency.

2. Compound Preparation:

  • Prepare a stock solution of this compound in sterile, deionized water.

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the dose-response experiment.

3. Treatment:

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (medium without this compound).

4. Induction of Excitotoxicity:

  • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamic acid (e.g., 5-20 mM) for a defined duration (e.g., 24 hours). A control group without glutamate exposure should also be included.

5. Assessment of Cell Viability:

  • Quantify cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate, no this compound).

  • Generate a dose-response curve by plotting cell viability against the concentration of this compound.

  • Determine the EC₅₀ (half-maximal effective concentration) value, which represents the concentration of this compound that provides 50% of the maximum neuroprotection.

Experimental Workflow for Glutamate Excitotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture pretreatment Pre-treatment with this compound cell_culture->pretreatment compound_prep This compound Preparation compound_prep->pretreatment glutamate_exposure Glutamate Exposure pretreatment->glutamate_exposure viability_assay Cell Viability Assay (MTT/LDH) glutamate_exposure->viability_assay data_analysis Data Analysis & EC50 Determination viability_assay->data_analysis

Caption: Workflow for assessing this compound's neuroprotection against glutamate excitotoxicity.

Protocol 2: In Vitro Hypoxia Model

This protocol outlines a method to evaluate the protective effects of this compound on neuronal cells subjected to hypoxic conditions.

1. Cell Culture:

  • As described in Protocol 1.

2. Compound Preparation:

  • As described in Protocol 1.

3. Induction of Hypoxia:

  • Place the cell culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂).

  • Incubate the cells under hypoxic conditions for a predetermined duration (e.g., 24-48 hours). A normoxic control group (standard incubator conditions) should be run in parallel.

4. Treatment:

  • Add varying concentrations of this compound to the cell culture medium at the onset of the hypoxic or normoxic incubation.

5. Assessment of Cell Viability and Apoptosis:

  • Following the incubation period, assess cell viability using an MTT or LDH assay.

  • To investigate the mechanism of cell death, perform an apoptosis assay, such as TUNEL staining or caspase-3 activity assay.

6. Data Analysis:

  • Compare the cell viability and apoptosis rates between the normoxic control, hypoxic control, and this compound-treated hypoxic groups.

  • Analyze the data to determine if this compound significantly reduces hypoxia-induced cell death.

Experimental Workflow for Hypoxia Model

G cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis cell_culture Neuronal Cell Culture hypoxia Hypoxic Conditions (1% O2) cell_culture->hypoxia normoxia Normoxic Conditions (Control) cell_culture->normoxia compound_prep This compound Preparation compound_prep->hypoxia compound_prep->normoxia viability_assay Cell Viability Assay hypoxia->viability_assay apoptosis_assay Apoptosis Assay hypoxia->apoptosis_assay normoxia->viability_assay normoxia->apoptosis_assay data_analysis Comparative Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for evaluating this compound's protective effects in a hypoxia model.

Signaling Pathway Investigation

To explore the potential involvement of the cAMP/PKA pathway in the neuroprotective effects of this compound, the following experimental approach can be taken.

Protocol 3: Measurement of Intracellular cAMP Levels

1. Cell Culture and Treatment:

  • Culture neuronal cells and treat them with this compound at an effective concentration determined from the neuroprotection assays. Include a positive control that is known to increase cAMP levels (e.g., Forskolin) and a negative (vehicle) control.

2. Cell Lysis:

  • After the desired treatment duration, lyse the cells using a suitable lysis buffer to release intracellular components.

3. cAMP Measurement:

  • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a competitive binding assay.

4. Data Analysis:

  • Compare the cAMP levels in this compound-treated cells to those in the control groups. A significant increase in cAMP levels would suggest the involvement of this signaling pathway.

Proposed Signaling Pathway for this compound Neuroprotection

G AspAla This compound Receptor Putative Receptor AspAla->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates GeneTx Gene Transcription CREB->GeneTx promotes Neuroprotection Neuroprotection (e.g., anti-apoptosis, cell survival) GeneTx->Neuroprotection leads to

Caption: Hypothetical cAMP/PKA signaling pathway for this compound-mediated neuroprotection.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel therapeutic agents, particularly for neurodegenerative conditions. The protocols outlined in this document provide a starting point for researchers to systematically investigate its neuroprotective properties and elucidate its mechanism of action. Future research should focus on in vivo studies to validate the in vitro findings, further explore the downstream targets of the cAMP/PKA pathway, and assess the pharmacokinetic and toxicological profile of this compound. A thorough understanding of these aspects will be crucial for its potential translation into clinical applications.

References

L-Aspartyl-L-Alanine in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, provides an overview of the known biological roles of its constituent amino acids, L-aspartic acid and L-alanine, and presents general protocols relevant to the study of dipeptides. This information is intended to serve as a foundational resource for researchers exploring the potential of L-Aspartyl-L-Alanine and its derivatives.

Biological Context of Constituent Amino Acids

While L-Aspartyl-L-Alanine itself lacks a well-defined therapeutic profile, its constituent amino acids are fundamental biological molecules with diverse roles.

L-Aspartic Acid

L-Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways.[2]

  • Metabolic Functions: It is a key metabolite in the urea (B33335) cycle and gluconeogenesis.[2] Aspartate also serves as a precursor for the synthesis of other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms.[2]

  • Neurotransmission: Aspartate acts as an excitatory neurotransmitter in the central nervous system, though it is less potent than glutamate.

  • Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block of proteins.[2]

L-Alanine

L-Alanine is another non-essential amino acid critical for metabolic processes.

  • Glucose-Alanine Cycle: It plays a vital role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

  • Energy Source: L-alanine is a significant energy source for muscle tissue, the brain, and the central nervous system.[3]

  • Immune Function: It is involved in the metabolism of B vitamins and helps to increase immunity.[3]

  • Potential Therapeutic Applications: Some studies have explored the therapeutic potential of L-alanine. For instance, it has been investigated for its protective effects against pro-inflammatory cytokine-induced apoptosis in pancreatic beta-cells.[4] Additionally, L-alanine therapy has been considered in the context of glycogen (B147801) storage disease type II to reduce muscle protein degradation, though clinical benefits remain to be firmly established.[5] Derivatives of L-alanine are also being explored for creating in situ-forming implants for sustained drug delivery.[6][7]

Potential Areas of Investigation for L-Aspartyl-L-Alanine

Given the biological activities of its constituent parts, hypothetical areas for future investigation of L-Aspartyl-L-Alanine could include:

  • Metabolic Disorders: Investigating its role in metabolic regulation, drawing from the functions of L-alanine and L-aspartic acid in glucose and amino acid metabolism.

  • Neuroprotection: Exploring potential neuroprotective effects, considering the role of aspartate as a neurotransmitter. However, it is important to note that excessive stimulation of excitatory amino acid receptors can be neurotoxic.

  • Drug Delivery: Utilizing the dipeptide as a scaffold for creating more complex drug delivery systems or as a prodrug moiety to improve the transport of other therapeutic agents. The L-type amino acid transporter 1 (LAT1) is a known transporter of large neutral amino acids and some peptidomimetics, and could be a target for such strategies.[8][9]

Experimental Protocols

Due to the lack of specific published assays for the therapeutic evaluation of L-Aspartyl-L-Alanine, this section provides a general protocol for the chemical synthesis of this dipeptide, which is a prerequisite for any biological study.

Solid-Phase Peptide Synthesis (SPPS) of L-Aspartyl-L-Alanine

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a generalized protocol based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Objective: To synthesize the dipeptide L-Aspartyl-L-Alanine (Asp-Ala).

Materials:

  • Fmoc-Ala-Wang resin (or other suitable resin)

  • Fmoc-Asp(OtBu)-OH (Fmoc-L-aspartic acid(β-t-butyl ester))

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Analysis: Mass spectrometry (MS)

Protocol:

  • Resin Preparation:

    • Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.

    • Wash the resin with DMF (3 times).

  • Fmoc Deprotection (for the first amino acid, Alanine):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes. Drain.

    • Add fresh deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.

  • Coupling of the Second Amino Acid (Aspartic Acid):

    • Dissolve Fmoc-Asp(OtBu)-OH (e.g., 3 equivalents relative to resin loading) and HBTU (e.g., 2.9 equivalents) in DMF.

    • Add DIPEA (e.g., 6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the reaction vessel and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly added Aspartic Acid.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu from Asp).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final L-Aspartyl-L-Alanine product as a white powder.

  • Analysis:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Visualizations

As there are no established signaling pathways for L-Aspartyl-L-Alanine, a diagram illustrating the general workflow for its synthesis is provided below.

SPPS_Workflow start Start: Fmoc-Ala-Wang Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple 4. Coupling Fmoc-Asp(OtBu)-OH + HBTU/DIPEA wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 deprotect2 6. Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 7. Wash & Dry (DCM) deprotect2->wash3 cleave 8. Cleavage & Deprotection (TFA Cocktail) wash3->cleave precipitate 9. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify end Final Product: L-Aspartyl-L-Alanine purify->end

General workflow for Solid-Phase Peptide Synthesis of L-Aspartyl-L-Alanine.

Quantitative Data Summary

No quantitative data (e.g., IC50, Ki, EC50) regarding the therapeutic activity of L-Aspartyl-L-Alanine is available in the current body of scientific literature. Researchers are encouraged to perform initial screening assays to determine any biological activity before proceeding with more in-depth studies.

Conclusion

The dipeptide L-Aspartyl-L-Alanine remains an understudied molecule in the context of drug development. While its constituent amino acids have well-defined and vital biological roles, the therapeutic potential of the dipeptide itself is yet to be elucidated. The provided synthesis protocol offers a starting point for researchers to produce this compound for initial biological screening. Future research will be necessary to identify any potential therapeutic applications, mechanisms of action, and relevant signaling pathways.

References

Troubleshooting & Optimization

Troubleshooting H-Asp-Ala-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Asp-Ala-OH.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound, also known as L-Aspartyl-L-Alanine, is a dipeptide composed of aspartic acid and alanine.[1] It is used in various biochemical applications, including peptide synthesis.

2. I'm having trouble dissolving this compound in my aqueous buffer. What are the common causes?

Difficulty in dissolving this compound can be attributed to several factors:

  • pH of the buffer: The solubility of peptides is highly dependent on pH. Minimum solubility is typically observed at the peptide's isoelectric point (pI), where the net charge is zero.[2]

  • Buffer choice: The composition of the buffer can influence solubility.

  • Concentration: The desired concentration of the peptide may exceed its solubility limit under the given conditions.

  • Temperature: Temperature can affect solubility, although excessive heat can degrade the peptide.

  • Peptide aggregation: Peptides can sometimes aggregate, reducing their solubility.

3. What is the isoelectric point (pI) of this compound and why is it important for solubility?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the calculated pI is approximately 3.12. At a pH close to the pI, the peptide has minimal electrostatic repulsion with other peptide molecules, which can lead to aggregation and precipitation, resulting in low solubility. To enhance solubility, it is crucial to work at a pH that is at least one to two units away from the pI.

4. How does the pH of the buffer affect the solubility of this compound?

This compound is an acidic peptide due to the presence of the aspartic acid residue with its side-chain carboxyl group. Therefore, its solubility will be significantly lower in acidic conditions, especially near its pI of ~3.12. As the pH of the buffer becomes more basic (moving away from the pI), the carboxyl groups will be deprotonated, resulting in a net negative charge on the peptide. This increased charge enhances interactions with water molecules and increases solubility.

5. What is the expected solubility of this compound in water?

The predicted water solubility of this compound is 16.7 g/L.[3] However, this value can be significantly influenced by the pH and the presence of salts in the solution.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅
Molecular Weight 204.18 g/mol
Predicted Water Solubility 16.7 g/L[3]
pKa (Strongest Acidic) 3.06[3]
pKa (Strongest Basic) 8.53[3]
Isoelectric Point (pI) ~3.12

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: this compound solubility issue check_ph Is the buffer pH near the pI (~3.12)? start->check_ph adjust_ph Adjust buffer pH to be > 5 check_ph->adjust_ph Yes check_concentration Is the desired concentration too high? check_ph->check_concentration No adjust_ph->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes sonicate Have you tried sonication? check_concentration->sonicate No lower_concentration->sonicate apply_sonication Apply gentle sonication sonicate->apply_sonication No co_solvent Is a co-solvent compatible with your experiment? sonicate->co_solvent Yes apply_sonication->co_solvent add_co_solvent Add a small amount of a polar organic solvent (e.g., DMSO) co_solvent->add_co_solvent Yes still_insoluble Still insoluble? co_solvent->still_insoluble No add_co_solvent->still_insoluble consult Consult further resources or consider peptide modification still_insoluble->consult Yes soluble Soluble still_insoluble->soluble No

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Aqueous Buffer

This protocol outlines the steps to dissolve this compound in a standard aqueous buffer.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Buffer concentrate (e.g., Phosphate Buffer, Tris Buffer)

  • pH meter

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound: Based on its molecular weight (204.18 g/mol ), calculate the mass needed to achieve the desired stock solution concentration.

  • Prepare the aqueous buffer: Prepare your desired buffer (e.g., 50 mM Phosphate Buffer or 50 mM Tris Buffer) at the target pH. For this compound, a pH of 7.4 is a good starting point as it is well above the pI.

  • Weigh the peptide: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small amount of the prepared buffer to the tube. Vortex the tube for 30-60 seconds.

  • Check for solubility: Observe the solution. If the peptide has not fully dissolved, proceed to the next step.

  • pH Adjustment (if necessary): If the peptide remains insoluble, it is likely that the pH is too close to the pI. Since this compound is an acidic peptide, its solubility increases at a more basic pH. You can adjust the pH of the peptide solution by adding a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Aim for a pH well above the pI (e.g., pH 7-8).

  • Sonication (optional): If aggregates are present, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes) to aid dissolution. Avoid excessive heating.

  • Final Volume Adjustment: Once the peptide is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Sterilization (optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Experimental Determination of this compound Solubility

This protocol describes a method to determine the approximate solubility of this compound in a specific buffer at a given pH.

Materials:

  • This compound powder

  • The aqueous buffer of interest

  • A series of sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • Analytical balance

Procedure:

  • Prepare a series of peptide suspensions: In separate microcentrifuge tubes, add a fixed volume of the buffer (e.g., 1 mL). To each tube, add an increasing and accurately weighed amount of this compound powder to create a range of concentrations, some of which are expected to be above the solubility limit.

  • Equilibration: Tightly cap the tubes and vortex them for an extended period (e.g., 2-4 hours) at a constant temperature to ensure the solution reaches equilibrium.

  • Separation of undissolved peptide: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved peptide.

  • Quantification of dissolved peptide: Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet. Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method:

    • UV-Vis Spectrophotometry: If the peptide has a chromophore or can be derivatized to absorb light at a specific wavelength.

    • HPLC: A more accurate method where the supernatant is injected into an HPLC system and the concentration is determined by comparing the peak area to a standard curve.

  • Determine the saturation point: The solubility is the concentration of the peptide in the supernatant of the tubes where a pellet is observed. This represents the saturation concentration. Plot the measured concentration in the supernatant against the initial amount of peptide added. The point at which the measured concentration plateaus is the solubility limit.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the equilibrium between its solid and dissolved states, which is influenced by the pH of the surrounding buffer. This relationship can be visualized as follows:

Peptide_Solubility_Equilibrium cluster_pH Buffer pH cluster_peptide This compound State pH_low Low pH (near pI) peptide_solid Solid (Insoluble) pH_low->peptide_solid Favors pH_high High pH (away from pI) peptide_dissolved Dissolved (Soluble) pH_high->peptide_dissolved Favors peptide_solid->peptide_dissolved Equilibrium

Caption: Influence of pH on this compound solubility equilibrium.

References

Technical Support Center: Optimizing H-Asp-Ala-OH Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Asp-Ala-OH (L-Aspartyl-L-Alanine). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this dipeptide in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your experiments.

While this compound is utilized in biochemical and pharmaceutical research for applications such as peptide synthesis and investigating protein interactions, specific, peer-reviewed data on its optimal concentration, cytotoxicity, and precise signaling pathway modulation in common cell-based assays is limited.[1] Therefore, this guide provides experimentally-derived general protocols and best practices for dipeptides to empower researchers to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For initial experiments, a broad concentration range is recommended to determine the non-toxic and biologically active window for your specific cell line and assay. Based on general usage for dipeptides in cell culture, a starting range of 0.1 µM to 1000 µM is a practical approach for initial screening.[2] Some studies with other dipeptides in CHO cells have used concentrations ranging from 4 to 6 mM.[3] Another source suggests a broader range of approximately 1 g/L to 16 g/L for certain dipeptides in cell culture media, which, for this compound (Molar Mass: 204.18 g/mol ), translates to a very high concentration and may be more relevant for media supplementation rather than signaling studies.[4] It is crucial to perform a dose-response evaluation to identify the optimal concentration.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is generally soluble in aqueous solutions.

  • Primary Solvent: Start by dissolving the lyophilized peptide in sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS) at a concentration of 1-10 mg/mL.

  • Assisting Solubilization: If solubility issues arise, gentle warming or brief sonication can be used.

  • Stock Concentration: Preparing a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent allows for accurate dilution into your cell culture medium for working concentrations.

  • Final Dilution: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Ensure the final concentration of any organic solvent (like DMSO, if used) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[5]

Q3: What is the stability of this compound in cell culture medium?

A3: Dipeptides are generally more stable in aqueous solutions than their individual amino acid counterparts.[6] However, the stability of any peptide in solution can be influenced by temperature, pH, and the presence of enzymes in serum-containing media.[5][7] It is best practice to prepare fresh working solutions for each experiment from a frozen stock to ensure consistent performance.[5] For long-term experiments, the potential for peptide degradation should be considered.[7][8][9]

Q4: Is this compound cytotoxic to cells?

A4: There is limited publicly available data on the cytotoxicity of this compound. Therefore, it is essential to perform a cytotoxicity assay with your specific cell line before proceeding with functional assays. An MTT, XTT, or LDH assay can be used to determine the concentration range at which this compound does not negatively impact cell viability.

Q5: What are the potential biological activities of this compound?

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Peptide Precipitation in Stock or Working Solution - Concentration exceeds solubility limit.- Improper solvent.- pH of the solution is near the isoelectric point (pI) of the peptide.- Try dissolving the peptide at a lower concentration.- Test solubility in a small amount of a different solvent (e.g., sterile water, PBS, or a small amount of DMSO before diluting in aqueous buffer).- Adjust the pH of the solution slightly away from the pI.
Inconsistent or Non-Reproducible Results - Peptide degradation.- Peptide aggregation.- Inconsistent preparation of solutions.- Freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.[14]- Ensure complete solubilization of the peptide before use; consider brief sonication for dissolution.[14]
Unexpected Decrease in Cell Viability - Peptide concentration is too high, leading to cytotoxicity.- Contamination of the peptide stock solution.- Solvent toxicity.- Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range.- Ensure the stock solution is sterile; filter-sterilize if necessary (use a 0.22 µm filter compatible with your solvent).- Ensure the final concentration of any organic solvent (e.g., DMSO) is below 0.5% (v/v).[5]
No Observable Effect on Cells - Concentration is too low.- Peptide has degraded.- The chosen assay is not suitable for detecting the peptide's activity.- The cell line does not express the relevant target.- Test a higher concentration range.- Use freshly prepared solutions.- Verify the biological hypothesis and consider alternative assays.- Confirm that the target of interest (e.g., a specific receptor) is expressed in your cell line.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay

This protocol provides a general framework for determining the concentration range at which this compound is not cytotoxic to a given cell line.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • This compound

  • Sterile PBS or water for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (typically 1 x 10⁴ to 5 x 10⁴ cells/well). Allow cells to adhere overnight.

  • Prepare Peptide Dilutions: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A broad range is recommended for the initial screening (e.g., final concentrations of 0.1, 1, 10, 100, 1000 µM).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X peptide dilutions to the appropriate wells. Add 100 µL of medium without the peptide to the control wells. Include a vehicle control if a solvent other than water/PBS was used.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the log of the this compound concentration to determine the non-toxic range.

Protocol 2: Assessing the Effect of this compound on Cell Proliferation using a Direct Cell Count Assay

This protocol outlines a method to determine if this compound affects the rate of cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 24-well plates

  • Trypsin-EDTA (for adherent cells)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a low density (e.g., 2 x 10⁴ cells/well) to allow for several rounds of proliferation.

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing different non-toxic concentrations of this compound (determined from Protocol 1). Include an untreated control.

  • Incubation and Cell Counting: At various time points (e.g., 24, 48, 72, and 96 hours), harvest the cells from triplicate wells for each condition.

    • For adherent cells, wash with PBS, add Trypsin-EDTA to detach the cells, and then neutralize with complete medium.

    • For suspension cells, directly collect the cell suspension.

  • Cell Counting: Determine the total number of viable cells in each well using a cell counter and trypan blue exclusion.

  • Data Analysis: Plot the number of viable cells versus time for each concentration of this compound. Compare the growth curves of the treated groups to the control group to assess the effect on proliferation.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Prepare this compound Stock Solution B Determine Non-Toxic Concentration Range (e.g., MTT Assay) A->B C Select Non-Toxic Concentrations B->C D Perform Cell-Based Functional Assay (e.g., Proliferation, Migration) C->D E Dose-Response Curve D->E F Identify Optimal Effective Concentration E->F G Investigate Signaling Pathways (e.g., Western Blot, qPCR) F->G

Caption: A typical experimental workflow for determining the optimal concentration of this compound.

Signaling_Pathway_Hypothesis Hypothesized Signaling Pathway Involvement This compound This compound NMDA_Receptor NMDA Receptor (?) This compound->NMDA_Receptor Binds to receptor (Hypothesized) Cell_Membrane Cell Membrane Intracellular_Signaling Intracellular Signaling (e.g., Ca2+ influx) NMDA_Receptor->Intracellular_Signaling Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Proliferation) Intracellular_Signaling->Cellular_Response Leads to

Caption: A hypothesized signaling pathway for this compound based on its constituent amino acid.

References

Technical Support Center: Stability of H-Asp-Ala-OH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the dipeptide H-Asp-Ala-OH in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative stability data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The main degradation routes for this compound involve two primary, non-enzymatic reactions:

  • Isomerization: The peptide undergoes an intramolecular cyclization to form a succinimide (B58015) intermediate (aspartimide). This intermediate can then hydrolyze to form not only the original L-Asp-Ala but also L-iso-Asp-Ala, D-Asp-Ala, and D-iso-Asp-Ala. The formation of isoaspartate, which introduces a β-peptide linkage, is often the dominant pathway under neutral to alkaline conditions and can significantly alter the peptide's biological activity.[1]

  • Hydrolysis: This involves the cleavage of the peptide bond between the aspartic acid and alanine (B10760859) residues. This pathway is more prevalent under strongly acidic conditions.[2]

Q2: What is isoaspartate and why is it a concern?

A2: Isoaspartate (isoAsp) is a structural isomer of aspartate where the peptide bond is formed with the side-chain (β-carboxyl) of the aspartic acid residue instead of the backbone (α-carboxyl) carbon. This creates a "kink" in the peptide backbone. The formation of isoAsp is a major concern because it can lead to a loss of biological activity, altered immunogenicity, and changes in the three-dimensional structure of peptides and proteins.

Q3: Which factors have the most significant impact on the stability of this compound?

A3: The stability of this compound in solution is primarily influenced by:

  • pH: This is the most critical factor. Acidic pH (below 4) tends to favor peptide bond hydrolysis, while neutral to alkaline pH (above 6) accelerates the formation of the succinimide intermediate, leading to isomerization.[2][3]

  • Temperature: Higher temperatures increase the rates of both hydrolysis and isomerization.

  • Buffer Composition: The type and concentration of the buffer can influence the rate of degradation. Some buffer species can catalyze degradation reactions.

Q4: How can I minimize the degradation of my this compound stock solutions?

A4: To maintain the integrity of your peptide, we recommend the following storage practices:

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized (powder) form at -20°C or -80°C.

  • Solution Storage: If a stock solution is necessary, prepare it in a buffer at a slightly acidic pH (e.g., pH 4-5) and store it in frozen aliquots at -80°C to minimize freeze-thaw cycles.

  • Avoid Alkaline pH: Prolonged exposure to pH levels above 7 should be avoided.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue 1: Appearance of a new peak with the same mass in HPLC analysis.

  • Possible Cause: This is a strong indicator of isoaspartate formation. The isomerization from aspartate to isoaspartate is a mass-neutral event, meaning the degraded peptide has the same molecular weight as the parent peptide. The isoAsp-containing peptide often has a slightly different polarity and therefore a different retention time on reverse-phase HPLC, typically eluting slightly earlier than the native peptide.[1]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (MS/MS) to fragment the peptide. While CID and HCD fragmentation may not distinguish between Asp and isoAsp, ETD can sometimes produce characteristic fragment ions (z-57 and c+57) for isoAsp.[4]

    • Optimize HPLC Separation: Use a high-resolution column and a shallow gradient to improve the separation between the Asp and isoAsp isomers.

    • Enzymatic Digestion: Use an enzyme like Asp-N, which specifically cleaves N-terminal to aspartic acid but not isoaspartic acid, to confirm the presence of the isoAsp variant.

Issue 2: Low yield of the desired peptide after storage or reaction in solution.

  • Possible Cause: Significant degradation through either isomerization or hydrolysis. This is often exacerbated by inappropriate pH, high temperature, or prolonged incubation times.

  • Troubleshooting Steps:

    • pH Control: Re-evaluate the pH of your solution. For general stability, a pH between 4 and 5 is often a good compromise to minimize both hydrolysis and isomerization.

    • Temperature Control: Perform reactions and handle solutions at the lowest practical temperature. If elevated temperatures are necessary, minimize the incubation time.

    • Buffer Selection: Certain buffer components can catalyze degradation. For example, some studies have shown that phosphate (B84403) buffers can sometimes accelerate degradation compared to citrate (B86180) or acetate (B1210297) buffers under certain conditions. It is advisable to test different buffer systems to find the most suitable one for your specific application.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to systematically identify the conditions that are causing the degradation.

Issue 3: Inconsistent biological activity of the peptide.

  • Possible Cause: The presence of varying amounts of the inactive or less active isoaspartate isomer.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated stability-indicating HPLC method to accurately quantify the percentage of the native this compound and its degradation products.

    • Strict Storage Protocol: Implement a strict protocol for the preparation and storage of your peptide solutions to ensure consistency between batches. This includes using fresh, high-quality solvents and buffers, and minimizing the time the peptide is in a liquid state.

    • Re-purification: If a stored solution shows significant degradation, it may be necessary to re-purify the peptide to isolate the active form.

Quantitative Data on Peptide Stability

While specific kinetic data for this compound is limited in the literature, the following tables provide an estimation of degradation rates based on studies of peptides containing Asp residues. These values should be used as a guide, and it is recommended to perform a stability study for your specific experimental conditions.

Table 1: Estimated Effect of pH on the Degradation Pathway of Asp-containing Peptides at 37°C.

pH RangePrimary Degradation PathwayRelative Rate of Degradation
1-3Peptide Bond HydrolysisModerate to High
4-5Minimal Degradation (Isomerization and Hydrolysis)Low
6-8Isomerization (via Succinimide)High
> 8Isomerization and RacemizationVery High

Note: The rate of isomerization is highly dependent on the C-terminal amino acid. Alanine provides less steric hindrance than bulkier residues, leading to a moderate rate of succinimide formation compared to sequences like Asp-Gly (faster) or Asp-Pro (slower).[5]

Table 2: Estimated Half-life of Asp-containing Peptides at Different Temperatures (at neutral pH).

TemperatureEstimated Half-life
4°CWeeks to Months
25°CDays to Weeks
37°CHours to Days
60°CMinutes to Hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation products and pathways of this compound under various stress conditions.[6][7]

  • Objective: To intentionally degrade the peptide and assess the stability-indicating properties of an analytical method.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC-grade water and acetonitrile

    • Trifluoroacetic acid (TFA)

    • pH meter

    • HPLC system with UV detector

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature (25°C) for 24 hours, protected from light.

    • Thermal Degradation: Store 1 mL of the stock solution at 80°C for 72 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C.

    • Analysis: Analyze all samples by RP-HPLC, comparing them to the control sample to identify and quantify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its primary degradation products, iso-Asp-Ala and the hydrolyzed amino acids.

  • Objective: To quantify the purity of this compound and monitor its degradation over time.

  • Instrumentation and Materials:

    • HPLC system with a UV detector and autosampler

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 2
      25 30
      26 95
      28 95
      29 2

      | 35 | 2 |

  • Sample Preparation: Dilute the peptide solution to a final concentration of approximately 0.1 mg/mL with Mobile Phase A.

  • Data Analysis: Integrate the peak areas of this compound and any degradation products. Calculate the percentage purity of the main peak relative to the total area of all peaks.

Visualizations

DegradationPathways Degradation Pathways of this compound This compound This compound Succinimide Succinimide Intermediate This compound->Succinimide Isomerization (Neutral/Alkaline pH) HydrolysisProducts Asp + Ala (Peptide Bond Cleavage) This compound->HydrolysisProducts Hydrolysis (Acidic pH) Succinimide->this compound Hydrolysis isoAsp iso-Asp-Ala Succinimide->isoAsp Hydrolysis (Major Product)

Caption: Primary degradation pathways of this compound in solution.

ExperimentalWorkflow Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution in Buffer Acid Acidic pH Prep->Acid Incubate Base Alkaline pH Prep->Base Incubate Heat High Temperature Prep->Heat Incubate Oxidation Oxidizing Agent Prep->Oxidation Incubate HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Heat->HPLC Oxidation->HPLC Data Data Interpretation (Quantify Degradants) HPLC->Data

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of H-Asp-Ala-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the dipeptide H-Asp-Ala-OH (L-Aspartyl-L-Alanine) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by reversed-phase HPLC?

A1: The primary challenges in purifying this compound stem from its chemical properties:

  • High Polarity: As a small, unprotected dipeptide with two carboxyl groups and one amino group, it is very polar. This can lead to poor retention on traditional C18 columns, often causing the peptide to elute in or near the solvent front.

  • Potential for Impurity Co-elution: Synthesis of this compound can lead to impurities with similar polarities, making separation challenging. Key impurities include starting materials (L-aspartic acid, L-alanine) and side-products like aspartimide derivatives and diketopiperazines.[1][2]

  • Peak Tailing: The free carboxyl groups can interact with residual silanols on silica-based stationary phases, leading to peak tailing. This can be mitigated by using a low pH mobile phase.

Q2: What type of HPLC column is most suitable for purifying this compound?

A2: A standard C18 reversed-phase column is a common starting point. However, due to the high polarity of this compound, a column with a polar endcapping or a polar-embedded stationary phase may provide better retention and selectivity. For analytical purposes, a column with a smaller particle size (e.g., 3.5 µm) will offer higher resolution, while for preparative purification, a larger particle size (e.g., 5-10 µm) is more appropriate.

Q3: What are the key considerations for mobile phase selection?

A3: Mobile phase selection is critical for the successful purification of this compound.

  • pH: A low pH (typically 2-3) is essential to suppress the ionization of the carboxylic acid groups, which minimizes peak tailing and enhances retention on reversed-phase columns.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that helps to improve peak shape and retention for peptides.

  • Organic Modifier: Acetonitrile (B52724) is the most common organic modifier for peptide purification due to its low viscosity and UV transparency. A shallow gradient is often required to resolve closely eluting impurities.

Q4: What are the common impurities I should look for in my crude this compound mixture?

A4: Common impurities in the synthesis of this compound include:

  • Unreacted Amino Acids: L-aspartic acid and L-alanine.

  • Aspartimide Derivatives: A significant side-product can be the formation of a succinimide (B58015) ring (aspartimide) from the aspartic acid residue, which can then open to form a β-aspartyl peptide.[2] This β-isomer can be difficult to separate from the desired α-peptide.

  • Diketopiperazines (DKPs): Cyclization of the dipeptide can form a cyclic dipeptide, which is a common impurity in dipeptide synthesis.[1]

Q5: How can I improve the resolution between this compound and its impurities?

A5: To improve resolution, consider the following:

  • Optimize the Gradient: Use a very shallow gradient of the organic modifier (e.g., 0.5-1% change per minute).

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, especially for preparative runs.

  • Change the Organic Modifier: In some cases, switching from acetonitrile to methanol (B129727) can alter the selectivity and improve the separation of closely eluting peaks.

  • Adjust the pH: Small adjustments to the mobile phase pH can sometimes improve the separation of ionizable compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Retention / Elution in Solvent Front The dipeptide is too polar for the stationary phase. The mobile phase is too strong.- Use a column with a more polar stationary phase (e.g., polar-embedded or polar-endcapped).- Decrease the initial percentage of the organic modifier in the mobile phase.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.
Peak Tailing Secondary interactions between the analyte's carboxyl groups and residual silanols on the column.- Lower the pH of the mobile phase to 2-3 using 0.1% TFA.- Use a high-purity, end-capped silica (B1680970) column.
Broad Peaks Column overload. Poor column efficiency. Extra-column volume.- Reduce the sample load.- Check the column's performance with a standard.- Minimize the length and diameter of tubing between the injector, column, and detector.
Split Peaks Partially clogged frit or column inlet. Sample solvent incompatible with the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Dissolve the sample in the initial mobile phase.
Ghost Peaks Contaminants in the mobile phase or from previous injections.- Use high-purity HPLC-grade solvents.- Run a blank gradient to identify the source of contamination.- Implement a column wash step after each run.
Presence of a Peak with the Same Mass Isomeric impurity, most likely the β-aspartyl peptide formed from an aspartimide intermediate.[2]- Optimize the HPLC method with a shallower gradient or different pH to try and resolve the isomers.- The β-peptide often elutes slightly earlier than the α-peptide in reversed-phase HPLC.[2]
Early Eluting Peak (RRT ~0.9) This could be a diketopiperazine (DKP) by-product.[1]- Confirm the identity of the peak using mass spectrometry.- Optimize the gradient to ensure baseline separation from the main peak.
Late Eluting Peak (RRT ~1.1) This may be an aspartimide-related by-product.[1]- Confirm the identity of the peak using mass spectrometry.- Adjust the gradient to ensure complete elution and separation.

Physicochemical Properties of this compound

PropertyValueSignificance for HPLC Purification
Molecular Formula C₇H₁₂N₂O₅-
Molecular Weight 204.18 g/mol Essential for mass spectrometry confirmation.
pKa Values (Estimated) pKa₁ (α-COOH): ~2.0pKa₂ (side-chain COOH): ~3.9pKa₃ (α-NH₃⁺): ~9.8Operating below pH 2 will fully protonate all carboxyl groups, enhancing retention.
Isoelectric Point (pI) (Estimated) ~2.95The peptide will have a net neutral charge around this pH. It is best to work at a pH far from the pI to ensure solubility and consistent ionization.
UV Absorbance Low (no significant chromophore)Detection is typically performed at low UV wavelengths (210-220 nm) to detect the peptide bond.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 0-20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Preparative HPLC Method for Purification
  • Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 0-15% B over 40 minutes.

  • Flow Rate: 20 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the main peak.

  • Post-Purification: Analyze the purity of the collected fractions using the analytical method. Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product.

Visualizations

HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Peptide Crude Peptide Dissolution Dissolve in Mobile Phase A Crude Peptide->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Inject Sample Filtration->Injection System_Equilibration Equilibrate HPLC with initial conditions System_Equilibration->Injection Gradient_Elution Gradient Elution (Preparative Method) Injection->Gradient_Elution Detection UV Detection (220 nm) Gradient_Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Check Analyze Fractions (Analytical Method) Fraction_Collection->Purity_Check Pooling Pool Pure Fractions (>98%) Purity_Check->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure_Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting_Logic start Poor Chromatogram q1 What is the main issue? start->q1 issue1 Poor Retention q1->issue1 Retention issue2 Bad Peak Shape (Tailing/Broadening) q1->issue2 Peak Shape issue3 Extra Peaks q1->issue3 Purity sol1a Decrease initial %B issue1->sol1a sol1b Use Polar-Embedded Column issue1->sol1b sol2a Lower Mobile Phase pH (e.g., with 0.1% TFA) issue2->sol2a sol2b Reduce Sample Load issue2->sol2b q2 Same mass as target peptide? issue3->q2 sol3a Optimize gradient (shallow slope) to separate isomers q2->sol3a Yes sol3b Check for DKP (early eluting) or Aspartimide (late eluting) q2->sol3b No

Caption: Troubleshooting logic for this compound HPLC purification.

References

H-Asp-Ala-OH aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with the dipeptide H-Asp-Ala-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as L-Aspartyl-L-Alanine, is a dipeptide composed of L-aspartic acid and L-alanine.[1] It is used in peptide synthesis and has potential applications in pharmaceuticals and biochemical research.[1] Its structure contains both an acidic side chain (from aspartic acid) and a nonpolar side chain (from alanine), influencing its solubility and aggregation behavior.

Q2: Why is my this compound aggregating in solution?

Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble structures.[2] For this compound, this can be influenced by several factors:

  • pH close to the isoelectric point (pI): At its pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and promoting aggregation.[2]

  • High Concentration: Increased peptide concentration can drive the equilibrium towards aggregation.[2]

  • Ionic Strength: The salt concentration of the solution can affect the electrostatic interactions between peptide molecules.[2]

  • Temperature: Elevated temperatures can sometimes increase the rate of aggregation.

  • Aspartimide Formation: Peptides containing Asp-Ala sequences can be prone to the formation of aspartimide, a cyclic intermediate that can lead to aggregation and other side reactions.[3]

Q3: What is the expected solubility of this compound?

Q4: How should I store this compound solutions?

Lyophilized this compound powder should be stored at -20°C.[1] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should also be stored at -20°C or -80°C.[7]

Troubleshooting Guide

Issue: this compound fails to dissolve.

Q1: I'm trying to dissolve this compound in neutral water or PBS (pH 7.4) and it's not dissolving. What should I do?

This compound is an acidic peptide due to the side chain of aspartic acid. At neutral pH, it carries a net negative charge, but its solubility might still be limited. The recommended first step is to adjust the pH.

  • For Acidic Peptides: Try dissolving the peptide in a slightly basic solution. A small amount of 0.1 M ammonium (B1175870) bicarbonate or another suitable basic buffer can be used to raise the pH and increase solubility. Once dissolved, you can adjust the pH to your desired experimental value, keeping an eye out for any precipitation.

Issue: Precipitation occurs after preparing the solution.

Q2: My this compound dissolved initially, but then precipitated out of solution. What happened?

This is likely due to aggregation or a change in solution conditions that lowered its solubility.

  • pH Shift: If you diluted your stock solution into a buffer with a different pH, the peptide's solubility may have decreased. Ensure the final pH of your working solution is one where the peptide is soluble.

  • Aggregation Over Time: Aggregation can be a time-dependent process. A solution that is initially clear may form aggregates over hours or days. It is often best to use peptide solutions fresh.

  • Concentration Limit Exceeded: You may have exceeded the peptide's solubility limit in the final buffer. Try preparing a more dilute solution.

Q3: I see a cloudy precipitate after adding my organic stock solution (e.g., DMSO) to my aqueous buffer. How can I fix this?

This often happens when a peptide is poorly soluble in the final aqueous buffer.

  • Slow Addition: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

  • Lower the Concentration: Your final peptide concentration may be too high for the amount of organic co-solvent in the solution. Try making a more dilute final solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₅[1]
Molecular Weight 204.18 g/mol [1]
CAS Number 13433-02-8[1]
Predicted Water Solubility 15.7 g/L[4]
L-Aspartic Acid Solubility 5.36 g/L (at 25°C)[5]
L-Alanine Solubility 164 g/L (at 25°C)[6]

Table 2: Recommended Solvents and Buffers for this compound

Solvent/Buffer TypeRationaleExample
Slightly Basic Buffers As an acidic peptide, this compound will have a higher net negative charge at a basic pH, increasing its solubility.0.1 M Ammonium Bicarbonate (pH ~7.8)
Organic Co-solvents (use sparingly) For very difficult cases, a small amount of an organic solvent can be used to prepare a concentrated stock.Dimethyl sulfoxide (B87167) (DMSO)

Table 3: Common Excipients to Mitigate Peptide Aggregation

Excipient ClassExamplesMechanism of Action
Sugars and Polyols Sucrose, Trehalose, MannitolStabilize the native peptide structure and increase the viscosity of the solution.
Amino Acids Arginine, Glycine, ProlineCan interfere with peptide-peptide interactions that lead to aggregation.[2]
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation and can solubilize hydrophobic regions of peptides.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing for this compound
  • Weigh a small amount (e.g., 1 mg) of lyophilized this compound into a microcentrifuge tube.

  • Add a defined volume of your primary solvent of choice (e.g., 100 µL of sterile, deionized water) to reach a target concentration of 10 mg/mL.

  • Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes.

  • If the peptide remains insoluble, add a small volume (e.g., 5 µL) of 0.1 M ammonium bicarbonate. Vortex and sonicate again.

  • Continue adding the basic solution stepwise until the peptide fully dissolves. Note the final composition of the solvent.

  • Observe the solution for 1-2 hours to ensure it remains clear and free of precipitation.

Protocol 2: Recommended Procedure for Preparing a Stock Solution of this compound
  • Based on the results of the small-scale solubility test, choose the appropriate solvent system.

  • Weigh the desired amount of this compound in a sterile container.

  • Add the determined solvent to achieve the desired stock concentration.

  • If necessary, vortex and/or sonicate the solution until the peptide is fully dissolved.

  • Sterile filter the stock solution through a 0.22 µm filter to remove any potential microaggregates.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 3: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
  • Prepare your this compound solution at the desired concentration and in the final experimental buffer.

  • Filter the solution through a low-protein-binding syringe filter (e.g., 0.02 µm) directly into a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform a series of measurements over time (e.g., immediately after preparation, after 1 hour, 4 hours, and 24 hours) to monitor changes in the particle size distribution.

  • An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.

Visualizations

G Troubleshooting this compound Solubility and Aggregation start Start: Dissolve this compound in desired buffer solubility_test Perform small-scale solubility test first? start->solubility_test solubility_test->start No dissolves Does it dissolve? solubility_test->dissolves Yes basic_buffer Try dissolving in a slightly basic buffer (e.g., 0.1M NH4HCO3) dissolves->basic_buffer No solution_clear Solution is clear dissolves->solution_clear Yes basic_buffer->dissolves Try again organic_solvent Still insoluble? Consider a small amount of organic co-solvent (e.g., DMSO) for stock solution basic_buffer->organic_solvent Still insoluble organic_solvent->solution_clear Dissolved observe Observe for precipitation over time solution_clear->observe precipitates Does it precipitate? observe->precipitates troubleshoot_precipitation Troubleshoot Precipitation: - Check final pH - Lower concentration - Add excipients (sugars, arginine) precipitates->troubleshoot_precipitation Yes end_success Proceed with experiment precipitates->end_success No troubleshoot_precipitation->start

Caption: Troubleshooting workflow for this compound.

AggregationPathway Potential Aggregation Pathway of this compound cluster_factors Influencing Factors monomer This compound Monomers (Soluble) oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Insoluble Fibrils (Precipitate) protofibril->fibril Maturation High Concentration High Concentration pH near pI pH near pI Temperature Temperature

Caption: Potential aggregation pathway of this compound.

ExperimentalWorkflow Experimental Workflow for this compound start Start: Lyophilized This compound solubility_test 1. Perform Small-Scale Solubility Test start->solubility_test prepare_stock 2. Prepare Stock Solution (e.g., in basic buffer) solubility_test->prepare_stock filter_stock 3. Sterile Filter (0.22 µm) prepare_stock->filter_stock prepare_working 4. Prepare Working Solution (Dilute stock into final buffer) filter_stock->prepare_working characterize 5. Characterize Solution (e.g., DLS, pH measurement) prepare_working->characterize experiment 6. Use in Experiment (Use fresh if possible) characterize->experiment

Caption: General experimental workflow for this compound.

References

Technical Support Center: Synthesis of L-Aspartyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of the dipeptide L-Aspartyl-L-Alanine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of L-Aspartyl-L-Alanine, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause Recommended Action
Low Yield of the Desired Dipeptide Incomplete coupling of Fmoc-Asp(OR)-OH to the alanine (B10760859) residue.- Extend the coupling reaction time.- Use a more efficient coupling reagent combination (e.g., HBTU/DIPEA).- Perform a double coupling of the aspartic acid residue.[1]
Aspartimide formation leading to side products.[2][3]- See "Presence of Unexpected Peaks in HPLC Analysis" below.- Employ a sterically hindered protecting group for the aspartic acid side chain (e.g., Fmoc-Asp(OBno)-OH).
Aggregation of the growing peptide chain on the solid support.- Switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the solvent.[4]- Add chaotropic salts like LiCl to the solvent to disrupt secondary structures.[4]
Presence of Unexpected Peaks in HPLC Analysis Aspartimide formation and subsequent rearrangement.[5]- Identification: Side products may include the aspartimide intermediate, as well as α- and β-dipeptides. The β-aspartyl and epimerized α-aspartyl peptides can be difficult to separate from the desired product due to similar retention times and identical mass.- Solution: Modify the Fmoc deprotection step by adding an acid like formic acid to the piperidine (B6355638) solution.[2] Alternatively, use a weaker base such as morpholine (B109124) for deprotection, although this may require longer reaction times.[2]
Racemization of the amino acid residues.- Add a racemization suppressant such as HOBt or 6-Cl-HOBt to the coupling reaction.
Diketopiperazine formation.[6]- This is more common at the dipeptide stage. If using a resin sensitive to this side reaction, consider switching to a more sterically hindered resin like 2-chlorotrityl chloride resin.
Difficulty in Purifying the Final Product Co-elution of the desired peptide with side products from aspartimide formation.- Optimize the HPLC gradient to improve separation.- If the side product is the β-isomer, consider re-synthesis with optimized conditions to minimize its formation from the outset.
Presence of piperidide adducts.[2]- This occurs when piperidine reacts with the aspartimide intermediate.[2]- Solution: Minimize aspartimide formation using the strategies mentioned above.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of L-Aspartyl-L-Alanine and how can I prevent it?

The most prevalent side reaction is the formation of an aspartimide intermediate.[2][3] This occurs when the nitrogen atom of the peptide bond following the aspartic acid residue attacks the side-chain carbonyl group of the aspartic acid. This is a base-catalyzed reaction, often happening during the piperidine treatment for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[2][7] The resulting succinimide (B58015) ring can then be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as their racemized versions.[7]

To prevent aspartimide formation, consider the following strategies:

  • Use of Bulky Side-Chain Protecting Groups: Employing a sterically hindered ester group to protect the β-carboxyl group of aspartic acid can significantly reduce the rate of cyclization.[2]

  • Modified Deprotection Conditions: Adding an acid additive to the piperidine deprotection solution can help to suppress this side reaction.[2]

  • Alternative Deprotecting Reagents: Using a weaker base for Fmoc removal, such as morpholine, can minimize aspartimide formation.[2]

Q2: Why is the Asp-Ala sequence susceptible to aspartimide formation?

The rate of aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid.[7] Sequences with less sterically hindered residues, such as glycine (B1666218) and alanine, are particularly prone to this side reaction.[8]

Q3: How can I detect the presence of the β-aspartyl isomer in my final product?

Detecting the β-aspartyl isomer can be challenging as it has the same mass as the desired α-aspartyl product and often exhibits very similar chromatographic behavior. High-resolution analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or specialized chromatographic methods may be required for unambiguous identification.

Q4: Is solution-phase synthesis a better option than solid-phase synthesis for L-Aspartyl-L-Alanine to avoid side reactions?

Both solution-phase and solid-phase synthesis have their advantages and disadvantages. While SPPS is generally more straightforward for routine synthesis, solution-phase synthesis can offer more control over reaction conditions at each step, which can be beneficial for minimizing side reactions if carefully optimized. However, it is often more labor-intensive. For the synthesis of a simple dipeptide like L-Aspartyl-L-Alanine, SPPS with appropriate protecting groups and deprotection strategies is typically efficient.

Experimental Protocols

Solid-Phase Synthesis of L-Aspartyl-L-Alanine (Fmoc/tBu Strategy)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies.

1. Resin Preparation:

  • Start with an alanine-loaded Wang or 2-chlorotrityl chloride resin.

  • Swell the resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the alanine residue.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the presence of free primary amines.[4] A positive result (blue beads) indicates successful deprotection.[4]

3. Coupling of Fmoc-Asp(OtBu)-OH:

  • In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) with a coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.[4]

4. Final Fmoc Deprotection:

  • Remove the Fmoc group from the N-terminal aspartic acid residue using 20% piperidine in DMF as described in step 2.

  • Wash the resin with DMF, followed by DCM.

5. Cleavage and Global Deprotection:

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours at room temperature.[4] This step cleaves the dipeptide from the resin and removes the tert-butyl (tBu) side-chain protecting group from the aspartic acid residue.

  • Filter the resin and collect the filtrate containing the crude peptide.

6. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether.

  • Purify the crude L-Aspartyl-L-Alanine by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Impact of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation

The following table summarizes the relative percentage of aspartimide-related side products observed with different protecting groups for the aspartic acid side chain in a model peptide containing an Asp-Gly sequence, which is known to be highly susceptible to this side reaction. While this data is for a different peptide, it provides a useful comparison for selecting a protecting group for the synthesis of L-Aspartyl-L-Alanine.

Protecting Group on Asp Side Chain% Aspartimide Formation per Cycle
tert-Butyl (OtBu)~1.5%
3-methyl-3-pentyl (OMpe)~0.5%
5-n-butyl-5-nonyl (OBno)~0.1%

Data is illustrative and based on studies of model peptides highly prone to aspartimide formation.

Visualizations

Side_Reaction_Pathway A L-Aspartyl(OR)-L-Alanine-Resin B Aspartimide Intermediate A->B Base (Piperidine) -ROH C α-L-Aspartyl-L-Alanine (Desired Product) B->C Hydrolysis (α-attack) D β-L-Aspartyl-L-Alanine (Side Product) B->D Hydrolysis (β-attack) E Racemized Products B->E Epimerization

Caption: Aspartimide formation pathway.

Experimental_Workflow start Alanine-Loaded Resin swell Swell Resin (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple Couple Fmoc-Asp(OtBu)-OH wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 Final Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF, DCM) deprotect2->wash3 cleave Cleavage & Deprotection (TFA Cocktail) wash3->cleave purify Purification (RP-HPLC) cleave->purify end L-Aspartyl-L-Alanine purify->end

Caption: SPPS workflow for L-Aspartyl-L-Alanine.

References

Improving the yield of H-Asp-Ala-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of H-Asp-Ala-OH. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield and purity issues when synthesizing this compound?

A1: The main challenge in the synthesis of peptides containing aspartic acid, such as this compound, is the formation of an aspartimide intermediate.[1] This side reaction is particularly prevalent in sequences like Asp-Ala, Asp-Gly, and Asp-Ser.[1] Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a cyclic imide. This intermediate can then reopen to form a mixture of the desired α-peptide and the undesired β-peptide, or it can be attacked by the base used for deprotection (e.g., piperidine), leading to the formation of piperidide adducts. Both pathways lead to a significant reduction in the yield of the target peptide and introduce impurities that are often difficult to separate.

Q2: How can I detect the presence of aspartimide-related byproducts in my crude peptide?

A2: Aspartimide formation and its subsequent byproducts can be identified using standard analytical techniques. Mass spectrometry (MS) is a primary tool for detection, as the formation of the aspartimide results in the loss of the elements of the side-chain protecting group alcohol (e.g., loss of t-butanol from Asp(OtBu)), leading to a corresponding mass shift. The subsequent hydrolysis to α- and β-peptides will have the same mass as the target peptide, but they can often be separated and identified by High-Performance Liquid Chromatography (HPLC), typically appearing as distinct peaks close to the main product peak. The piperidide adducts will have a characteristic mass increase corresponding to the addition of a piperidine (B6355638) molecule.

Q3: Which side-chain protecting group for aspartic acid is most effective at minimizing aspartimide formation?

A3: The choice of the side-chain protecting group for the aspartic acid residue is critical. While the standard tert-butyl (OtBu) ester is widely used, its relatively low steric hindrance can lead to significant aspartimide formation. To mitigate this, more sterically hindered protecting groups are recommended. The 3-methylpent-3-yl (OMpe) group has been shown to provide considerably more protection against the formation of aspartimide-related byproducts compared to the OtBu group.

Q4: What are the recommended coupling reagents for the synthesis of this compound?

A4: The choice of coupling reagent can influence both the reaction efficiency and the potential for side reactions. For the synthesis of dipeptides, modern onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) generally provide high yields and low racemization. Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices. While carbodiimide (B86325) reagents like DCC (N,N'-Dicyclohexylcarbodiimide) can be effective, they are more prone to causing side reactions and racemization if not used with an additive like HOBt (1-Hydroxybenzotriazole).

Q5: Can I modify the Fmoc deprotection step to reduce aspartimide formation?

A5: Yes, modifying the Fmoc-deprotection conditions is a key strategy. Since aspartimide formation is base-catalyzed, reducing the basicity or the exposure time to the base can significantly improve the yield. Adding an acidic additive to the piperidine deprotection solution, such as 0.1 M HOBt or formic acid, can help to reduce the extent of aspartimide formation.[1] Alternatively, using a weaker base like 20% piperazine (B1678402) in combination with 0.1 M HOBt has been shown to be effective.

Q6: Is solid-phase or solution-phase synthesis better for preparing this compound?

A6: Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) can be used to prepare this compound.[2][3] SPPS is generally more straightforward for shorter peptides, offering easier purification by simply washing the resin-bound peptide.[4][5] LPPS can be more scalable but requires purification after each step, which can be more labor-intensive.[3] For research-scale synthesis of a dipeptide like this compound, SPPS is often the more convenient method.

Troubleshooting Guide

Problem: My final yield of this compound is very low.

  • Possible Cause 1: Aspartimide Formation. This is the most likely cause of low yield in Asp-Ala sequences.

    • Solution:

      • Use a sterically hindered protecting group for the Asp side chain. Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH.[6]

      • Modify the deprotection conditions. Add HOBt to a final concentration of 0.1 M to your 20% piperidine in DMF solution.

      • Optimize the coupling step. Use a high-efficiency coupling reagent like HATU or HBTU.

  • Possible Cause 2: Incomplete Coupling. The peptide bond between Asp and Ala may not have formed completely.

    • Solution:

      • Perform a Kaiser test after coupling to check for free amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.[7]

      • Increase the concentration of the amino acid and coupling reagents. Using higher concentrations can help drive the reaction to completion.[7]

      • Increase the coupling time. For sterically hindered amino acids, a longer reaction time may be necessary.

  • Possible Cause 3: Premature cleavage from the resin. Depending on the linker used, the peptide may be prematurely cleaved during synthesis.

    • Solution: Ensure that the resin and linker are stable to the synthesis conditions, particularly the repetitive deprotection steps.

Problem: My HPLC analysis shows multiple peaks close to the desired product peak.

  • Possible Cause: Aspartimide-related byproducts. The additional peaks are likely the β-isomer of this compound and/or piperidide adducts.

    • Solution:

      • Confirm the identity of the byproducts using Mass Spectrometry.

      • Implement the strategies to reduce aspartimide formation as described above (use of bulky protecting groups, modified deprotection).

      • Optimize HPLC purification. A shallower gradient during reverse-phase HPLC may help to resolve the closely eluting peaks.

Quantitative Data

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation
Protecting GroupStructureSteric HindranceEffectiveness in Reducing Aspartimide FormationReference(s)
OtBu (tert-Butyl)-C(CH₃)₃StandardProne to aspartimide formation, especially in Asp-Ala sequences.
OMpe (3-Methylpent-3-yl)-C(CH₂CH₃)₂(CH₃)HighSignificantly reduces aspartimide formation compared to OtBu.
OAll (Allyl)-CH₂CH=CH₂LowOffers orthogonal deprotection but does not inherently prevent aspartimide formation.

Note: Quantitative data for direct comparison in this compound synthesis is limited in the literature. The effectiveness is based on studies of similar aspartimide-prone sequences.

Table 2: Typical Performance of Common Coupling Reagents in Dipeptide Synthesis
Coupling ReagentAdditiveTypical Yield (%)Racemization PotentialReference(s)
HATU HOAt>95Very Low[7]
HBTU HOBt>95Low[7]
PyBOP None>90Low[7]
DCC HOBt80-95Moderate

Note: Yields are for a model dipeptide synthesis and can vary based on the specific amino acids and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on Rink Amide Resin

This protocol utilizes Fmoc-Asp(OMpe)-OH to minimize aspartimide formation.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-Asp(OMpe)-OH

  • Coupling reagent (e.g., HBTU)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.[7]

  • Fmoc Deprotection (of resin): Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[7]

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection (of Ala): Repeat step 2.

  • Coupling of Fmoc-Asp(OMpe)-OH:

    • In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) and immediately add the solution to the resin.

    • Agitate for 2-4 hours. The bulkier amino acid may require a longer coupling time.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Ice-cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL per 1 g of resin).[7]

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a flask containing ice-cold diethyl ether (at least 10 times the volume of the TFA solution).[7]

  • A white precipitate of the crude peptide should form.

  • Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold ether twice more.[7]

  • Dry the crude this compound peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Visualizations

Diagram 1: Aspartimide Formation Pathway

Aspartimide_Formation Asp_Resin Fmoc-Asp(OR)-Ala-Resin Deprotonated_Amide Deprotonated Backbone Amide Asp_Resin->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis (β-attack) Piperidide_Adduct Piperidide Adducts Aspartimide->Piperidide_Adduct Piperidine Attack

Caption: Mechanism of base-catalyzed aspartimide formation.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_HPLC Analyze Crude Product by HPLC/MS Start->Check_HPLC Multiple_Peaks Multiple Peaks Observed? Check_HPLC->Multiple_Peaks Incomplete_Coupling Incomplete Coupling? Multiple_Peaks->Incomplete_Coupling No (Single Major Impurity) Aspartimide Aspartimide Formation Likely Multiple_Peaks->Aspartimide Yes Check_Kaiser Review Kaiser Test Results Incomplete_Coupling->Check_Kaiser Yes Success Improved Yield Incomplete_Coupling->Success No Implement_Asp_Strategy Implement Strategies to Reduce Aspartimide Formation Aspartimide->Implement_Asp_Strategy Use_Bulky_PG Use Fmoc-Asp(OMpe)-OH Implement_Asp_Strategy->Use_Bulky_PG Modify_Deprotection Add HOBt to Piperidine Implement_Asp_Strategy->Modify_Deprotection Optimize_Purification Optimize HPLC Purification Implement_Asp_Strategy->Optimize_Purification Use_Bulky_PG->Success Modify_Deprotection->Success Optimize_Purification->Success Positive_Kaiser Kaiser Test Positive Check_Kaiser->Positive_Kaiser Positive Optimize_Coupling Optimize Coupling Conditions Positive_Kaiser->Optimize_Coupling Increase_Conc Increase Reagent Concentration Optimize_Coupling->Increase_Conc Increase_Time Increase Coupling Time Optimize_Coupling->Increase_Time Increase_Conc->Success Increase_Time->Success

Caption: Logical workflow for troubleshooting low peptide yield.

Diagram 3: General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End Pure this compound Purification->End

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

References

Stability of H-Asp-Ala-OH at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide H-Asp-Ala-OH (Aspartyl-Alanine). This guide provides detailed troubleshooting assistance, frequently asked questions (FAQs), and experimental protocols to address challenges related to the stability of this compound under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathways involve the aspartic acid (Asp) residue.[1][2] At acidic pH (typically below 4), the main degradation route is the hydrolysis of the peptide bond , leading to the formation of free aspartic acid and alanine (B10760859).[1][2] Under neutral to alkaline conditions (pH > 6), the dominant degradation pathways are isomerization to form the β-aspartyl peptide (iso-Asp-Ala-OH) and the formation of a succinimide (B58015) intermediate .[1] The succinimide can then hydrolyze to form both the native α-aspartyl and the rearranged β-aspartyl dipeptides.

Q2: How does the alanine residue in this compound affect its stability?

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life of this compound in solution is highly dependent on the storage conditions, specifically pH and temperature. Lyophilized powder stored at -20°C or below is generally stable for extended periods. Once in solution, the stability decreases significantly. Based on general peptide stability principles, a solution of this compound would be most stable at a slightly acidic pH (around 4-5) and low temperature (2-8°C). At neutral or alkaline pH, and at elevated temperatures, degradation can be expected to occur more rapidly. For example, the related dipeptide derivative, aspartame (B1666099) (Asp-Phe-methyl ester), has a half-life of nearly 300 days at pH 4.3 at room temperature, but this drops to only a few days at pH 7. While not directly comparable, this illustrates the profound effect of pH.

Q4: Are there any common impurities I should be aware of in this compound samples?

A4: Besides the degradation products mentioned (free amino acids, iso-Asp-Ala-OH, and the succinimide intermediate), impurities can also arise from the synthesis process. These may include deletion sequences (if synthesized on a solid phase), by-products from the cleavage of protecting groups, and diastereomers. It is crucial to have a high-purity starting material and to monitor for the appearance of degradation products during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible bioassay results. 1. Peptide Degradation: The peptide may be degrading in your assay buffer or during incubation. 2. Incorrect Peptide Concentration: Inaccurate initial concentration due to weighing errors or incomplete solubilization.1. Assess Peptide Stability: Perform a preliminary stability study of this compound in your specific assay buffer and at the incubation temperature. Analyze samples by HPLC at different time points. 2. Optimize Buffer pH: If degradation is observed, consider adjusting the buffer pH to a more optimal range for stability (e.g., slightly acidic), if compatible with your assay. 3. Freshly Prepare Solutions: Prepare this compound solutions immediately before use. 4. Verify Concentration: Use a validated method to determine the precise concentration of your stock solution.
Unexpected peaks in HPLC analysis of stability samples. 1. Degradation Products: The new peaks are likely degradation products such as iso-Asp-Ala-OH, free aspartic acid, or alanine. 2. Buffer Components: Some buffer components may interfere with the analysis. 3. Contamination: The sample may be contaminated.1. Characterize Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to the expected masses of degradation products. 2. Run a Blank Gradient: Inject your buffer without the peptide to identify any interfering peaks. 3. Use High-Purity Solvents and Buffers: Ensure all reagents are of high quality to minimize contamination.
Loss of peptide concentration over time, even at low temperatures. 1. Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, especially at low concentrations. 2. Slow Degradation: Even at low temperatures, some degradation can occur over extended periods, particularly at non-optimal pH.1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a Carrier Protein: If compatible with your downstream application, adding a small amount of a carrier protein like bovine serum albumin (BSA) can help prevent adsorption. 3. Confirm Stability at Storage Conditions: Perform a long-term stability study at your intended storage conditions to establish an accurate shelf-life for your solutions.

Data on Degradation Pathways

While specific quantitative data for this compound is limited, the following table summarizes the expected degradation products under different stress conditions based on studies of similar aspartyl-containing peptides.[1][2]

Condition Primary Degradation Pathway Major Degradation Products
Acidic (pH < 4) Peptide Bond HydrolysisAspartic Acid, Alanine
Neutral (pH 6-8) Isomerization via Succinimideiso-Asp-Ala-OH, Succinimide, Asp-Ala-OH
Alkaline (pH > 8) Isomerization and Racemizationiso-Asp-Ala-OH, D-Asp-Ala-OH, D-iso-Asp-Ala-OH
Elevated Temperature Accelerates all degradation pathwaysA mixture of hydrolysis and isomerization products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the dipeptide to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water

  • HPLC system with UV detector

  • LC-MS system (for identification of degradation products)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Control: Keep the stock solution at 4°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • If available, use LC-MS to identify the mass of the parent peptide and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent this compound from its potential degradation products.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dilute the samples from the stability study with Mobile Phase A to an appropriate concentration.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal control Control (4°C) prep_stock->control sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling control->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS Identification hplc->lcms troubleshooting_logic start Inconsistent Bioassay Results check_stability Is the peptide stable in the assay buffer? start->check_stability run_stability_study Perform time-course stability study using HPLC. check_stability->run_stability_study No no_degradation Check for other experimental errors (e.g., concentration, pipetting). check_stability->no_degradation Yes degradation_observed Degradation Observed? run_stability_study->degradation_observed optimize_buffer Optimize buffer pH or prepare fresh solutions. degradation_observed->optimize_buffer Yes degradation_observed->no_degradation No

References

Technical Support Center: H-Asp-Ala-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of H-Asp-Ala-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with Asp-containing peptides like this compound?

A1: The main challenge is not typically the coupling efficiency of the dipeptide itself, but rather the propensity for aspartimide formation. This is a base-catalyzed intramolecular cyclization involving the aspartic acid side chain, particularly during the repeated piperidine (B6355638) treatments for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[1][2][3] Aspartimide formation can lead to several impurities, including α- and β-peptide linkages and racemization of the aspartic acid residue.[1][2]

Q2: Is it better to couple this compound as a dipeptide unit or to add the amino acids sequentially?

A2: Both strategies have potential drawbacks.

  • Sequential addition (coupling Fmoc-Ala-OH to a resin-bound peptide ending in Asp) exposes the Asp residue to multiple rounds of piperidine treatment, increasing the risk of aspartimide formation, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[2]

  • Dipeptide coupling (using a pre-formed this compound dipeptide) can be a good strategy to reduce the number of piperidine exposure steps for the sensitive Asp residue.[2] However, coupling of dipeptides can sometimes be less efficient than single amino acids due to steric hindrance and potential solubility issues.[4] There is also a risk of epimerization at the C-terminal residue of the dipeptide during activation.[5][6]

Q3: Which side-chain protecting group for Asp is recommended to minimize side reactions?

A3: While the standard tert-butyl (tBu) protecting group is widely used, it is highly susceptible to aspartimide formation.[1] To mitigate this, more sterically hindered protecting groups are recommended.

Protecting GroupPropensity for Aspartimide FormationCoupling EfficiencyCleavage Conditions
OtBu HighGoodStandard TFA cocktail
OMpe ReducedGoodStandard TFA cocktail
OPhp Very LowGoodStandard TFA cocktail
OBno NegligibleVery HighStandard TFA cocktail

Data compiled from qualitative descriptions in the literature.

Q4: What are the signs of aspartimide formation in my crude peptide analysis?

A4: Aspartimide formation can be identified by the presence of multiple peaks on HPLC analysis with the same mass as the target peptide. These correspond to the desired α-peptide, the rearranged β-peptide, and their D-isomers. You may also see peaks corresponding to piperidide adducts. Mass spectrometry can confirm these impurities have the same mass, and tandem MS (MS/MS) may help differentiate between the α- and β-linkages.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound Dipeptide

Possible Causes:

  • Steric Hindrance: The dipeptide is bulkier than a single amino acid, which can slow down the coupling reaction.[4]

  • Poor Solubility: The protected dipeptide may have limited solubility in the coupling solvent (e.g., DMF).

  • Inefficient Activation: The chosen coupling reagent may not be optimal for the sterically hindered dipeptide.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for hindered couplings. Phosphonium- and uronium-based reagents are generally recommended.[7][8]

Coupling Reagent ClassExamplesPerformance for Hindered CouplingsNotes
Uronium Salts HATU, HBTU, HCTUVery HighFast reaction rates, but can cause guanidinylation if used in excess.[8]
Phosphonium Salts PyBOP, PyAOPHighEfficient with low racemization; byproducts are generally less hazardous than some older reagents.[7][8]
Carbodiimides + Additives DIC + HOBt/OxymaPureModerate to HighA cost-effective option, but can be less efficient for sterically demanding couplings.[7]
COMU (Uronium Salt)Very HighHigh efficiency, safer byproducts (non-explosive), and good solubility.[9]
  • Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., to 2-4 hours or overnight) to allow the reaction to proceed to completion.[10] In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can improve efficiency, but this should be done with caution as it can also increase the risk of racemization.[11]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated dipeptide.[10]

  • Improve Solubility:

    • Use N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to the DMF to improve the solubility of the dipeptide.

    • Minimize the solvent volume to increase the concentration of the reactants.[10]

Issue 2: Significant Racemization/Epimerization at the Alanine (B10760859) Residue

Possible Cause:

  • Over-activation of the dipeptide's C-terminal carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization, especially in the presence of a base.[6][7] This is a known risk during fragment condensation.[5]

Troubleshooting Steps:

  • Use Racemization-Suppressing Additives: Always include additives like HOBt, HOAt, or OxymaPure in your coupling mixture, especially when using carbodiimides.[5][7] OxymaPure-based reagents like COMU are reported to have superior racemization suppression.

  • Choose a Milder Base: If using a base like DIPEA, consider switching to a weaker base such as 2,4,6-collidine, which has been shown to reduce racemization.[12]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of epimerization.[5]

  • Optimize Pre-activation Time: Minimize the pre-activation time of the dipeptide before adding it to the resin to reduce the window for epimerization to occur.

Issue 3: Presence of Aspartimide-Related Impurities

Possible Cause:

  • Even if the Asp-Ala dipeptide is coupled successfully, subsequent Fmoc deprotection steps using piperidine can induce aspartimide formation.[2]

Troubleshooting Steps:

  • Modify Fmoc-Deprotection Conditions:

    • Reduce Piperidine Concentration: Use a lower concentration of piperidine (e.g., 10%) in DMF.

    • Add an Acidic Additive: Add a small amount of an organic acid, such as formic acid, to the piperidine solution to suppress the base-catalyzed side reaction.

    • Use Alternative Bases: Consider using piperazine (B1678402) as an alternative to piperidine for deprotection.

  • Use Sterically Hindered Asp Protecting Groups: As mentioned in the FAQs, employ protecting groups like OMpe, OPhp, or OBno instead of OtBu to sterically disfavor the cyclization reaction.[13]

  • Incorporate Backbone Protection: For particularly difficult sequences, consider using a dipeptide with a backbone-protecting group on the alanine residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group. These are often coupled as pre-formed dipeptides (e.g., Fmoc-Asp(OtBu)-Ala(Hmb)-OH).[2]

Experimental Protocols

Protocol 1: Optimized Dipeptide Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Dipeptide Activation and Coupling:

    • In a separate vial, dissolve the N-terminally protected H-Asp(OR)-Ala-OH dipeptide (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), perform a second coupling.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Modified Fmoc-Deprotection to Suppress Aspartimide Formation
  • Prepare Deprotection Solution: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Deprotection Step:

    • Drain the solvent from the peptide-resin.

    • Add the modified deprotection solution to the resin.

    • Agitate for the standard deprotection time (e.g., 1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt before the next coupling step.

Visual Guides

Aspartimide_Formation_Pathway Peptide Peptide Chain with -Asp(OtBu)-Ala- Intermediate Cyclic Aspartimide Intermediate Peptide->Intermediate Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Alpha_Peptide Desired α-Peptide (L- and D-isomers) Intermediate->Alpha_Peptide Ring opening Beta_Peptide Side-Product β-Peptide (L- and D-isomers) Intermediate->Beta_Peptide Ring opening Piperidide Piperidide Adducts Intermediate->Piperidide Nucleophilic attack by Piperidine Troubleshooting_Workflow Start Poor this compound Coupling Result Check_Purity HPLC/MS shows low yield or multiple peaks? Start->Check_Purity Low_Yield Primary issue is low yield of desired product Check_Purity->Low_Yield Low Yield Multiple_Peaks Multiple peaks with same mass (potential aspartimide/racemization) Check_Purity->Multiple_Peaks Multiple Peaks Optimize_Coupling Optimize Coupling Reaction: - Stronger coupling reagent (HATU, COMU) - Increase reaction time/temp - Double couple - Improve solubility (NMP, DMSO) Low_Yield->Optimize_Coupling Address_Racemization Address Racemization: - Use racemization suppressors (Oxyma) - Use milder base (Collidine) - Lower coupling temperature Multiple_Peaks->Address_Racemization Address_Aspartimide Address Aspartimide Formation: - Modify Fmoc deprotection (add HOBt, use Piperazine) - Use bulky Asp protecting group (OMpe, OBno) Multiple_Peaks->Address_Aspartimide Re_evaluate Re-evaluate Purity Optimize_Coupling->Re_evaluate Address_Racemization->Re_evaluate Address_Aspartimide->Re_evaluate Re_evaluate->Start Purity Unacceptable Success Successful Synthesis Re_evaluate->Success Purity Acceptable

References

Identifying and removing impurities from H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dipeptide H-Asp-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities in synthetically produced peptides like this compound can be broadly categorized:

  • Process-Related Impurities: These arise during the synthesis steps. They include deletion sequences (missing an amino acid), truncated sequences, and peptides with incomplete removal of protecting groups.[1][2][3] Insertion peptides can also occur if excess amino acids are not properly washed away during synthesis.[4]

  • Degradation-Related Impurities: These form during manufacturing or storage. For a peptide containing aspartic acid, a common impurity is the formation of aspartimide, a cyclized byproduct.[4][5][6] This can further hydrolyze to form iso-aspartic acid isomers (β-Asp-Ala-OH), which can be difficult to separate.[4] Deamidation and oxidation are other potential degradation pathways.[7]

  • Enantiomeric Impurities: The presence of the D-enantiomer of either amino acid can occur, leading to diastereomeric impurities (e.g., H-D-Asp-Ala-OH, H-Asp-D-Ala-OH). These can be considered impurities as they may have different biological activities.[8]

  • Residual Reagents and Solvents: Reagents used during synthesis and purification, such as trifluoroacetic acid (TFA), can remain in the final product as counter-ions.[3][9] Solvents used in the process may also be present as trace impurities.[10][11]

Q2: How can I accurately assess the purity of my this compound sample?

A2: The most common and reliable method for assessing peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection at 210-230 nm.[2][3] This technique separates the target peptide from most impurities. For unambiguous identification of the main peak and impurities, HPLC is often coupled with Mass Spectrometry (LC-MS), which confirms the molecular weight of the eluting compounds.[3][8]

Q3: What is "Net Peptide Content" and how does it differ from HPLC purity?

A3: HPLC purity indicates the percentage of the target peptide relative to other peptide-related impurities detected by UV absorbance.[1] However, a lyophilized peptide powder also contains non-peptide components like water and counter-ions (e.g., TFA).[8] Net Peptide Content (NPC) is the actual mass percentage of the peptide in the powder. It is most accurately determined by quantitative Amino Acid Analysis (AAA) or sometimes Elemental Analysis.[1][8] NPC values typically range from 70-90%.[1] Knowing the NPC is critical for accurately preparing solutions of a specific molar concentration for sensitive biological assays.

Q4: I see a peak in my LC-MS data with the same mass as this compound, but it has a different retention time. What could it be?

A4: An impurity with the same mass as the target peptide is often an isomer.[12] In the case of this compound, the most likely candidate is the β-isomer (H-β-Asp-Ala-OH), formed via an aspartimide intermediate.[4] Another possibility is a diastereomer containing a D-amino acid, which may have slightly different chromatographic behavior.[13] Advanced techniques like 2D-LC or specialized chiral chromatography may be required to resolve and identify these isomeric impurities.[13]

Troubleshooting Guides

Problem: Multiple unexpected peaks are visible in my analytical HPLC chromatogram.

Potential Cause Suggested Action
Incomplete Deprotection Review the cleavage and deprotection steps. Ensure sufficient time and appropriate reagents were used. Impurities with protecting groups still attached can be identified by mass spectrometry, as they will have a higher molecular weight.[4]
Formation of Deletion Sequences This can result from inefficient coupling during solid-phase peptide synthesis (SPPS).[5] To minimize this, consider double coupling steps for known difficult couplings. Capping unreacted amino groups after each coupling step can also prevent the formation of deletion sequences.[3]
Aspartimide Formation This is a known side reaction for Asp-containing peptides, especially during the piperidine-mediated Fmoc deprotection step in SPPS.[6] Using milder deprotection conditions or specific protecting group strategies for the Asp side chain can mitigate this issue.
Sample Degradation Ensure the sample was stored correctly (typically at -20°C or lower) and dissolved in an appropriate, fresh solvent immediately before analysis. Repeated freeze-thaw cycles can degrade peptides.

Problem: The final yield after preparative HPLC purification is very low.

Potential Cause Suggested Action
Poor Crude Purity If the initial crude peptide purity is very low (<50%), the final yield will be inherently limited. Optimize the synthesis protocol to improve the quality of the crude product.
Suboptimal HPLC Gradient The purification gradient may be too steep, causing co-elution of the product with impurities. Develop the method using analytical HPLC first to find the optimal separation conditions. A shallower gradient around the elution time of the target peptide can improve resolution.[14]
Incorrect Fraction Collection The collection window may be set too narrowly, discarding fractions containing the pure product. Widen the collection window and analyze all fractions by analytical HPLC before pooling.
Peptide Precipitation on Column Highly hydrophobic peptides can sometimes precipitate on the column, especially at high concentrations. Reduce the sample load or dissolve the crude peptide in a stronger solvent (e.g., containing a small amount of organic solvent) before injection.[14]

Quantitative Data Summary

The following tables provide typical parameters for the analysis and purification of this compound.

Table 1: Common Impurities and Identification Methods

Impurity TypeMass Difference from TargetPrimary Identification Method
Deletion of Alanine-71.08 DaLC-MS
Deletion of Aspartic Acid-115.09 DaLC-MS
Aspartimide Formation-18.01 Da (Loss of H₂O)LC-MS/MS[4]
β-Aspartyl Isomer0 DaHigh-Resolution HPLC, 2D-LC, NMR[12][13]
Incomplete tBu Deprotection+56.11 DaLC-MS[4]
Residual TFA Adduct+114.02 DaESI-MS

Table 2: Comparison of Analytical and Preparative RP-HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column Type C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Typical Gradient 5-65% B over 30 min15-45% B over 40 min
Detection Wavelength 220 nm220 nm
Typical Sample Load 0.1 mg50-100 mg
Expected Purity >98% (for fractions)>98% (final product)
Expected Recovery N/A70-85%
(Data adapted from typical peptide purification protocols)[14]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both solutions by sonication or vacuum filtration.[14]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide.

    • Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.[14]

  • HPLC Method:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 65% B

      • 35-40 min: Column wash at 95% B

      • 40-45 min: Re-equilibration to 5% B[14]

  • Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Preparative RP-HPLC for Purification

  • Mobile Phase and Sample Preparation: Prepare mobile phases as described for analytical HPLC. Dissolve the crude peptide in Mobile Phase A (or a minimal amount of a stronger solvent if solubility is an issue) to a concentration of ~10 mg/mL.[14]

  • HPLC Method:

    • Column: C18, 21.2 x 250 mm, 10 µm particle size (or larger, depending on scale).

    • Flow Rate: 20.0 mL/min (adjust based on column diameter).

    • Detection: 220 nm.

    • Gradient: Run a shallow gradient based on the retention time determined from the analytical run (e.g., 15-45% B over 40 minutes).

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the elution profile of the target peptide.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled, pure fractions at -80°C and lyophilize to obtain the final product as a white, fluffy powder.[14]

Visualized Workflows

G cluster_0 Impurity Identification & Removal Workflow Crude Crude this compound Analytical Analytical HPLC-MS Purity & Impurity ID Crude->Analytical Decision Purity > 98%? Analytical->Decision Prep Preparative HPLC Decision->Prep No Stop Characterized Product Decision->Stop Yes Collect Fraction Collection Prep->Collect Analyze_Frac Analyze Fractions (Analytical HPLC) Collect->Analyze_Frac Pool Pool Pure Fractions (>98%) Analyze_Frac->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure this compound Lyophilize->Final

Caption: General workflow for the purification and analysis of this compound.

G cluster_1 Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak in HPLC Check_Mass Analyze by LC-MS Start->Check_Mass Mass_Same Mass = Target Mass? Check_Mass->Mass_Same Mass_Higher Mass > Target Mass? Mass_Same->Mass_Higher No Isomer Isomer (e.g., β-Asp) Diastereomer Mass_Same->Isomer Yes Mass_Lower Mass < Target Mass? Mass_Higher->Mass_Lower No Protect Incomplete Deprotection Adduct Formation Mass_Higher->Protect Yes Deletion Deletion Sequence Truncated Sequence Mass_Lower->Deletion Yes (e.g., -71 Da) Aspartimide Aspartimide (-18 Da) Mass_Lower->Aspartimide Yes (specifically -18 Da)

Caption: Decision tree for identifying unknown impurities based on mass data.

References

H-Asp-Ala-OH storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the dipeptide H-Asp-Ala-OH to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound powder?

A1: To ensure the long-term stability of lyophilized this compound, it should be stored at -20°C or -80°C in a tightly sealed container.[1][2] It is crucial to minimize exposure to moisture and light. Storing the peptide in a desiccator or a container with a desiccant is highly recommended to prevent hydrolysis, which can be catalyzed by absorbed moisture.[1] For protection against photodegradation, especially if the peptide is stored for an extended period, using an amber-colored vial or storing it in the dark is advisable.[1] Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation.[2][3]

Q2: How should I store this compound once it is in solution?

A2: Peptide solutions are significantly less stable than their lyophilized form.[2][4] For short-term storage (up to a week), solutions can be kept at 4°C.[2] For longer-term storage, it is imperative to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or preferably -80°C.[2][5] This practice of aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] Using sterile buffers with a pH between 5 and 6 is recommended to prolong the shelf life of the peptide solution.[2][5] Avoid using frost-free freezers as they have temperature fluctuations during defrost cycles that can be detrimental to the peptide's stability.[5]

Q3: What is the primary degradation pathway for this compound?

A3: The main degradation pathway for peptides containing an aspartic acid (Asp) residue, such as this compound, is the formation of a cyclic imide intermediate known as aspartimide.[6][7] This intramolecular reaction is catalyzed by both acid and base but is more significant under basic conditions. The formation of the aspartimide is problematic because this intermediate can subsequently be hydrolyzed to form not only the original peptide but also isomers that are difficult to separate, including the β-peptide (iso-aspartate) where the peptide bond is formed with the side-chain carboxyl group of the aspartic acid.[6][7] This can lead to a loss of biological activity. Racemization at the α-carbon of the aspartic acid can also occur.[6]

Q4: How does the amino acid sequence influence the degradation of Asp-containing peptides?

A4: The amino acid residue immediately following the aspartic acid has a significant impact on the rate of aspartimide formation.[6][8] Sequences where Asp is followed by a small, unhindered amino acid like Glycine (Gly) are particularly susceptible to this degradation pathway.[6] While Alanine (Ala) is also a small amino acid, the rate of degradation in an Asp-Ala sequence is generally expected to be less rapid than in an Asp-Gly sequence due to slightly more steric hindrance from the methyl group of alanine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity in experiments. Peptide degradation due to improper storage.Review storage conditions. For lyophilized powder, ensure storage at -20°C or -80°C in a desiccated, dark environment.[1][2] For solutions, confirm storage in aliquots at -20°C or colder and avoidance of freeze-thaw cycles.[2][5]
Peptide degradation in the experimental buffer.The pH of the solution can significantly impact stability; peptides are often more stable in slightly acidic conditions (pH 5-6).[2][5] Avoid prolonged exposure to basic conditions (pH > 8).[2]
Unexpected peaks in HPLC analysis. Presence of degradation products such as iso-aspartate or β-aspartate isomers.This is likely due to aspartimide formation and subsequent hydrolysis.[6][7] Optimize storage and handling to minimize degradation. Use the detailed analytical protocol below to confirm the identity of the peaks.
Inconsistent experimental results. Repeated freeze-thaw cycles of the peptide stock solution.Prepare single-use aliquots of the peptide solution to ensure that the main stock is not repeatedly subjected to temperature fluctuations.[1][2]
Contamination of the peptide.Handle the peptide in a clean environment using sterile techniques, especially when preparing solutions.[5]

Quantitative Data on Peptide Stability

Peptide Storage Condition pH Half-life Reference
Aspartame (B1666099) (Asp-Phe-OMe)Room Temperature4.3~300 daysGeneral Knowledge
Aspartame (Asp-Phe-OMe)Room Temperature7A few daysGeneral Knowledge
Ala-Phe-Asp-GlyOH25°C10Degradation is very slow; equilibrium not reached after 245 days.[8]

This table provides a general indication of stability. Actual stability of this compound may vary.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to evaluate the stability of this compound under different temperature and pH conditions.

1. Materials:

  • This compound (lyophilized powder)

  • HPLC grade water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Phosphate (B84403) buffer solutions (pH 5, 7, and 8)

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 column and UV detector

2. Preparation of this compound Stock Solution:

  • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.[2][3]

  • Accurately weigh a precise amount of the peptide and dissolve it in HPLC grade water to a final concentration of 1 mg/mL.

3. Stability Study Setup:

  • Aliquot the stock solution into separate vials for each condition to be tested (e.g., pH 5 at 4°C, pH 7 at 25°C, pH 8 at 37°C).

  • Dilute the stock solution with the respective phosphate buffers to a final concentration of 0.1 mg/mL.

  • Incubate the samples at the designated temperatures.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN in water

    • Gradient: A linear gradient appropriate for eluting the dipeptide and its potential degradation products (e.g., 0-30% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

  • Integrate the peak area of the intact this compound and any new peaks that appear over time.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.

Visualizations

Degradation Pathway of this compound This compound This compound Aspartimide Intermediate Aspartimide Intermediate This compound->Aspartimide Intermediate Intramolecular Cyclization (Acid/Base Catalyzed) Aspartimide Intermediate->this compound Hydrolysis iso-Asp-Ala-OH (β-peptide) iso-Asp-Ala-OH (β-peptide) Aspartimide Intermediate->iso-Asp-Ala-OH (β-peptide) Hydrolysis Racemized Products Racemized Products Aspartimide Intermediate->Racemized Products Epimerization

Caption: Degradation pathway of this compound via an aspartimide intermediate.

Troubleshooting Workflow for this compound Instability start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions start->check_storage lyophilized Lyophilized Powder: -20°C to -80°C? Desiccated? Dark? check_storage->lyophilized solution Solution: Aliquoted? -20°C or colder? Avoided freeze-thaw? check_storage->solution check_buffer Review Experimental Buffer lyophilized->check_buffer solution->check_buffer ph_check Is pH between 5-6? check_buffer->ph_check hplc_analysis Perform HPLC Stability Analysis ph_check->hplc_analysis degradation_products Degradation Products Detected? hplc_analysis->degradation_products optimize Optimize Storage and Handling (see FAQs and Protocols) degradation_products->optimize Yes end Problem Resolved degradation_products->end No optimize->end

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Minimizing racemization during H-Asp-Ala-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the dipeptide H-Asp-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of the α-carbon of either the aspartic acid or alanine (B10760859) residue is compromised during the synthesis. This leads to the formation of undesirable diastereomers (e.g., D-Asp-L-Ala, L-Asp-D-Ala, D-Asp-D-Ala) in addition to the desired L-Asp-L-Ala product. The presence of these impurities can be challenging to remove and may significantly impact the biological activity of the final peptide.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: The two main pathways for racemization during peptide bond formation are:

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of the original stereochemistry.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.

Q3: Why is the Asp-Ala sequence particularly susceptible to side reactions?

A3: The Asp-Ala sequence is prone to a significant side reaction known as aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a cyclic succinimide (B58015) derivative. This reaction is particularly favorable in sequences like Asp-Ala, Asp-Gly, and Asp-Ser.[2] The formation of the aspartimide is problematic because the ring can be opened by a nucleophile (like piperidine (B6355638) used for Fmoc deprotection) at either the α- or β-carbonyl, leading to a mixture of α- and β-peptides, both of which can be racemized.[2]

Troubleshooting Guides

Issue 1: High levels of diastereomeric impurities detected by chiral HPLC.

This indicates significant racemization has occurred during the coupling of the protected aspartic acid or alanine.

  • Root Cause 1: Inappropriate Coupling Reagent.

    • Solution: Switch to a coupling reagent known for low racemization. For carbodiimide-based couplings (e.g., DIC, DCC), it is crucial to use a racemization-suppressing additive.[1] Uronium/aminium salt-based reagents like HATU and HBTU are generally efficient, but for highly sensitive couplings, a combination of a carbodiimide (B86325) with an oxime-based additive is often superior.

  • Root Cause 2: Ineffective or Absent Additive.

    • Solution: Always incorporate an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) when using carbodiimide coupling reagents. Oxyma derivatives have been shown to be particularly effective at suppressing racemization.[3]

  • Root Cause 3: Strong or Excess Base.

    • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or collidine are generally preferred over the stronger base diisopropylethylamine (DIPEA). Use the minimum amount of base necessary for the reaction to proceed.

  • Root Cause 4: High Reaction Temperature.

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.[4] For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[4]

  • Root Cause 5: Prolonged Activation Time.

    • Solution: Minimize the pre-activation time of the protected amino acid before adding the amine component. This reduces the lifetime of the highly reactive, racemization-prone activated intermediate.

Issue 2: Presence of a major impurity with the same mass as the desired product, but a different retention time on HPLC.

This is a strong indication of aspartimide formation followed by ring-opening to form a β-aspartyl peptide.

  • Root Cause 1: Base-Mediated Cyclization during Fmoc Deprotection.

    • Solution: Modify the Fmoc deprotection conditions. Adding 0.1 M HOBt or Oxyma Pure to the 20% piperidine in DMF solution can suppress aspartimide formation.[4] Alternatively, using a weaker base like piperazine (B1678402) in place of piperidine can also be effective.[4]

  • Root Cause 2: Inappropriate Side-Chain Protecting Group for Aspartic Acid.

    • Solution: While the tert-butyl (OtBu) protecting group is common, for sequences highly prone to aspartimide formation, consider using a bulkier protecting group to sterically hinder the cyclization.

  • Root Cause 3: Use of DBU for Fmoc Deprotection.

    • Solution: If using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for difficult deprotections, be aware that it can promote aspartimide formation. To mitigate this, consider using Fmoc-Asp(OMpe)-OH and adding 5% formic acid to the DBU deprotection solution.[5]

Quantitative Data on Racemization and Side Reactions

Note: Direct quantitative data for the racemization of this compound with various coupling reagents is limited in the literature. The following tables provide data for related and model peptides to illustrate the general trends.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Aspartic Acid

Coupling Reagent/AdditiveBase% D-Isomer (Racemization)Peptide SequenceReference
DIC/HOBtDIPEALow (not specified)General[5]
DIC/OxymaDIPEAVery Low (superior to HOBt)General[3]
HATUCollidineLow (not specified)General[6]
HBTUDIPEAModerateGeneral[6]

Table 2: Influence of Base on Aspartimide Formation in Asp-Containing Peptides

Deprotection Conditions% Aspartimide FormationPeptide SequenceReference
20% Piperidine in DMFHighAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂[7]
20% Piperidine in DMF + 0.1M HOBtReducedGeneral[4]
5% Piperazine in DMF + 0.1M HOBtSignificantly ReducedGeneral[4]

Experimental Protocols

Protocol 1: Low-Racemization Solid-Phase Synthesis of this compound

This protocol is designed for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with a focus on minimizing both racemization and aspartimide formation.

Materials:

  • Fmoc-Ala-Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • Fmoc-Asp(OtBu)-OH

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • 20% (v/v) Piperidine in DMF containing 0.1 M HOBt

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine/HOBt treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to this solution and allow it to pre-activate for 2-5 minutes at room temperature.

    • Drain the solvent from the resin and add the activated Fmoc-Asp(OtBu)-OH solution.

    • Add NMM (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be required, but should be monitored to avoid side reactions.

  • Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal aspartic acid.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude this compound by preparative reverse-phase HPLC.

    • Analyze the purity and quantify the extent of racemization using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of this compound Diastereomers

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column)

Mobile Phase (example):

  • A gradient of acetonitrile (B52724) in water with 0.1% TFA. The exact gradient will need to be optimized for the specific column used.

Procedure:

  • Sample Preparation: Dissolve the purified this compound in the initial mobile phase. Prepare standards of the individual L-L, L-D, D-L, and D-D diastereomers if available, or use the crude product to identify all potential peaks.

  • Analysis: Inject the sample onto the chiral column and run the optimized gradient.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Quantification: Integrate the peak areas of the desired L-Asp-L-Ala diastereomer and any unwanted diastereomeric impurities to determine the percentage of racemization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Base_Abstraction_Ox Base abstracts α-proton Reprotonation_Ox Reprotonation Oxazolone->Reprotonation_Ox Base_Abstraction_Ox->Oxazolone Racemized_Product_Ox D/L-Amino Acid Residue Reprotonation_Ox->Racemized_Product_Ox Activated_AA2 Activated L-Amino Acid Base_Abstraction_En Base directly abstracts α-proton Activated_AA2->Base_Abstraction_En Enolate Planar Enolate Intermediate Base_Abstraction_En->Enolate Reprotonation_En Reprotonation Enolate->Reprotonation_En Racemized_Product_En D/L-Amino Acid Residue Reprotonation_En->Racemized_Product_En

Caption: Mechanisms of racemization in peptide synthesis.

Aspartimide_Formation Asp_Peptide Fmoc-Asp(OR)-Ala-Resin Deprotection Piperidine (Fmoc removal) Asp_Peptide->Deprotection Cyclization Backbone N attacks side-chain C=O Deprotection->Cyclization Aspartimide Aspartimide Intermediate (Succinimide) Cyclization->Aspartimide Ring_Opening Nucleophilic attack (e.g., by Piperidine) Aspartimide->Ring_Opening Alpha_Peptide α-Aspartyl Peptide (Racemized) Ring_Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Racemized) Ring_Opening->Beta_Peptide

Caption: Aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent & Additive Start->Check_Reagent Check_Base Review Base & Concentration Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Aspartimide Check for Aspartimide Formation Start->Check_Aspartimide Optimize_Reagent Switch to DIC/Oxyma or HATU Check_Reagent->Optimize_Reagent Optimize_Base Use NMM or Collidine; Reduce Amount Check_Base->Optimize_Base Optimize_Temp Run at 0°C to RT Check_Temp->Optimize_Temp Optimize_Deprotection Add HOBt to Piperidine; Use Piperazine Check_Aspartimide->Optimize_Deprotection Success Racemization Minimized Optimize_Reagent->Success Optimize_Base->Success Optimize_Temp->Success Optimize_Deprotection->Success

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthetic H-Asp-Ala-OH for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Purity Requirements for In Vivo Research

The required purity of a synthetic peptide is dictated by its intended application. For sensitive in vivo studies, a high degree of purity is essential to minimize off-target effects and potential toxicity caused by contaminants.[3] Generally, a purity level of >95% , and more ideally >98% , is recommended for peptides intended for animal studies, clinical trials, and structure-activity relationship (SAR) studies.[3][4][5][6][7]

Comparative Analysis of Purity Grades for H-Asp-Ala-OH

The primary "alternative" to using a high-purity peptide is using a lower-purity, and therefore less expensive, grade. The following table compares the suitability of different purity grades of this compound for various research applications.

Purity GradeKey Characteristics & Impurity ProfileRecommended ApplicationsSuitability for In Vivo Studies
Crude (>70%) Desalted; contains a significant percentage of synthesis-related impurities such as truncated and deletion sequences.[3]Non-sensitive screening, high-throughput screening, generating polyclonal antibodies.[8]Not Recommended: High risk of toxicity and unpredictable biological effects due to unknown impurities.[3]
>85% Purity Most major impurities removed; smaller impurities and closely related sequences may remain.In vitro bioassays, epitope mapping, semi-quantitative enzyme-substrate studies.[8]Not Recommended: The presence of residual impurities can still interfere with biological responses and compromise data validity.
>95% Purity Considered standard research-grade; suitable for most quantitative laboratory applications.[4]Quantitative in vitro studies, cell culture, enzyme kinetics, NMR studies, and non-GLP in vivo studies.[5][8]Acceptable: Generally considered the minimum purity for in vivo studies. Rigorous validation is still required.[1]
>98% Purity Highly pure; most impurities have been removed through rigorous purification. Required for sensitive and regulated applications.[4]Sensitive bioassays, crystallography, clinical trial precursors, and GLP-compliant in vivo studies.[3][5]Highly Recommended: Minimizes the risk of off-target effects and ensures that the observed biological activity is attributable to the target peptide.[6]
Key Analytical Validation Techniques

A comprehensive purity validation strategy for this compound relies on a combination of orthogonal analytical methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[9][10]

  • Reversed-Phase HPLC (RP-HPLC): This is the gold standard for determining peptide purity.[11] It separates the target peptide from impurities based on differences in hydrophobicity.[10] The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular identity of the peptide by measuring its mass-to-charge ratio.[9] This technique verifies that the main peak observed in the HPLC chromatogram corresponds to the correct molecular weight of this compound and helps in identifying the mass of any impurities.[13]

  • Amino Acid Analysis (AAA): This method provides quantitative information about the net peptide content and confirms the amino acid composition of the final product.[14] It is a valuable tool for ensuring the correct stoichiometry of Aspartic Acid and Alanine.

Experimental Protocols

Protocol for RP-HPLC Purity Analysis of this compound

This protocol outlines a general method for determining the purity of this compound. Specific parameters may require optimization.

Objective: To separate and quantify this compound relative to synthesis-related impurities.

Materials:

  • HPLC System: A gradient-capable HPLC system with a UV detector.[11]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is standard for most peptides.[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[11]

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[11]

Procedure:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.[11]

  • Injection: Inject 10-20 µL of the prepared sample solution.[15]

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the peptide's retention time.[11][12]

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm if aromatic residues were present.[11]

  • Column Temperature: Maintain the column at a constant temperature, typically between 30-40 °C, to ensure reproducibility and improve peak shape.[11]

Data Analysis:

  • Calculate the percent purity by integrating the area of the main peptide peak and dividing it by the total integrated area of all peaks in the chromatogram, then multiplying by 100.[12]

Protocol for Mass Spectrometry (MS) Identity Confirmation

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Materials:

  • An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled directly to an HPLC system (LC-MS).[14]

  • The eluent from the RP-HPLC separation.

Procedure:

  • Ionization: The eluent from the HPLC column is directed into the ESI source, where the peptide and any impurities are ionized.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Analysis:

  • Compare the observed molecular weight from the major peak's mass spectrum to the theoretical (calculated) molecular weight of this compound (204.18 g/mol ).

  • Analyze the mass spectra of minor peaks to identify potential impurities, such as deletion sequences (e.g., missing Ala or Asp) or incompletely deprotected forms.[16]

Visualizations

Purity_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Validation cluster_decision Quality Assessment cluster_outcome Result Synth Crude this compound (Solid-Phase Synthesis) HPLC 1. RP-HPLC Analysis (Purity Assessment) Synth->HPLC Sample Injection MS 2. Mass Spectrometry (Identity Confirmation) HPLC->MS LC-MS Coupling Decision Purity >95-98% & Correct Mass? HPLC->Decision MS->Decision AAA 3. Amino Acid Analysis (Optional: Net Content) AAA->Decision Pass Qualified for In Vivo Study Decision->Pass Yes Fail Requires Re-purification Decision->Fail No

Caption: Workflow for the comprehensive purity validation of synthetic this compound.

Impurity_Types cluster_impurities Common Impurities SPPS Solid-Phase Peptide Synthesis (SPPS) Truncated Truncated Sequences (e.g., H-Asp-OH) SPPS->Truncated Inefficient Coupling Deprotection Incomplete Deprotection (e.g., side-chain protecting groups) SPPS->Deprotection Incomplete Cleavage Racemization Diastereomers (e.g., D-Ala or D-Asp) SPPS->Racemization Base-catalyzed epimerization SideReaction Asp-Specific Side Reactions (Aspartimide Formation) SPPS->SideReaction Piperidine-mediated cyclization Deletion Deletion Sequences (Not applicable for dipeptide)

Caption: Common process-related impurities generated during solid-phase peptide synthesis.

Purity_Impact_On_InVivo_Studies cluster_purity Peptide Purity Level cluster_outcomes Potential In Vivo Outcomes HighPurity High Purity (>98%) This compound Reliable Reliable & Reproducible Data HighPurity->Reliable Safety Predictable Safety Profile HighPurity->Safety LowPurity Low Purity (<90%) This compound + Impurities Erroneous Erroneous/Confounded Results LowPurity->Erroneous Toxic Unintended Toxicity LowPurity->Toxic

Caption: Logical relationship between peptide purity and potential outcomes in in vivo research.

References

A Comparative Analysis of the Biological Activities of H-Asp-Ala-OH and H-Ala-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric dipeptides: H-Asp-Ala-OH (Asp-Ala) and H-Ala-Asp-OH (Ala-Asp). Due to a lack of direct comparative studies in publicly available literature, this document synthesizes information from related compounds and proposes a comprehensive experimental framework for a head-to-head evaluation. The primary focus of this comparison is on the differential taste profiles, a key biological activity for aspartic acid-containing peptides.

Introduction

Dipeptides, composed of two amino acids linked by a peptide bond, are not merely metabolic intermediates but can also function as bioactive molecules with diverse physiological roles. The specific sequence of amino acids is a critical determinant of a dipeptide's biological activity. This guide examines this compound and H-Ala-Asp-OH, two dipeptides that differ only in the sequence of their constituent amino acids, L-aspartic acid and L-alanine. This seemingly minor structural variance can lead to significant differences in their interaction with biological targets, such as taste receptors.

While this compound has been noted for its potential applications in peptide synthesis, biochemical research, and pharmaceutical development, and is being investigated for neuroprotective and metabolic regulatory roles, information on H-Ala-Asp-OH is primarily limited to its identification as a metabolite in certain organisms. A significant body of research on aspartic acid-containing dipeptides has focused on their taste-modulating properties, with the most famous example being the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester).

Hypothetical Comparative Data

Given the absence of direct quantitative comparative data, the following table summarizes the hypothesized biological activities of this compound and H-Ala-Asp-OH based on structure-activity relationships of related dipeptides. This data would need to be confirmed through the experimental protocols outlined in the subsequent sections.

Biological ActivityThis compound (Asp-Ala)H-Ala-Asp-OH (Ala-Asp)Rationale for Hypothesis
Primary Taste Profile Sour and/or UmamiWeakly Bitter or TastelessThe presence of a C-terminal alanine (B10760859) in Asp-Ala may contribute to a different taste receptor interaction compared to the C-terminal aspartic acid in Ala-Asp. Aspartic acid itself is associated with umami and sour tastes. The hydrophobicity of the C-terminal amino acid often influences bitterness.
Sweetness Potential Low to negligibleLow to negligibleWithout esterification of the C-terminus, which is crucial for the sweetness of aspartame-like peptides, significant sweetness is not expected from either dipeptide.
Metabolic Stability ModerateModerateBoth are expected to be substrates for dipeptidases, leading to hydrolysis into their constituent amino acids.
Cellular Uptake Likely via peptide transporters (e.g., PEPT1)Likely via peptide transporters (e.g., PEPT1)Small peptides are commonly transported into cells by broad-specificity peptide transporters.

Proposed Experimental Protocols

To empirically determine and compare the biological activities of this compound and H-Ala-Asp-OH, the following experimental protocols are proposed.

Sensory Evaluation by a Trained Panel

Objective: To characterize and compare the taste profiles of this compound and H-Ala-Asp-OH.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals will be selected based on their sensory acuity and trained to recognize and rate the five basic tastes (sweet, sour, salty, bitter, umami) and other relevant taste attributes (e.g., metallic, astringent).

  • Sample Preparation: Stock solutions of this compound and H-Ala-Asp-OH will be prepared in purified, tasteless water at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mM).

  • Testing Procedure: A randomized, double-blind protocol will be used. Panelists will be presented with 10 ml of each sample at room temperature. They will be instructed to swish the sample in their mouth for 10 seconds and then expectorate.

  • Data Collection: Panelists will rate the intensity of each taste attribute on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).

  • Data Analysis: The mean intensity ratings for each taste attribute at each concentration will be calculated for both dipeptides. Statistical analysis (e.g., ANOVA with post-hoc tests) will be used to determine significant differences in the taste profiles.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Panel Select & Train Panel Present Present Samples (Randomized, Double-Blind) Panel->Present Samples Prepare Dipeptide Solutions Samples->Present Taste Panelists Taste & Rate Present->Taste Collect Collect Intensity Ratings Taste->Collect Analyze Statistical Analysis Collect->Analyze

Sensory Evaluation Workflow

In Vitro Taste Receptor Activation Assay

Objective: To assess the ability of this compound and H-Ala-Asp-OH to activate human sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors.

Methodology:

  • Cell Culture: HEK293T cells stably expressing the human sweet taste receptor (T1R2/T1R3) or the human umami taste receptor (T1R1/T1R3) along with a promiscuous G-protein (e.g., Gα16-gust44) will be used.

  • Calcium Imaging: Cells will be plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Stimulation: The dipeptides, dissolved in assay buffer, will be added to the cells at a range of concentrations. Known agonists for the sweet (e.g., sucrose, aspartame) and umami (e.g., monosodium glutamate) receptors will be used as positive controls.

  • Data Acquisition: Changes in intracellular calcium concentration ([Ca²⁺]i) will be measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity data will be normalized to the baseline and the maximum response to a positive control. Dose-response curves will be generated, and EC₅₀ values will be calculated to determine the potency of each dipeptide in activating the receptors.

G cluster_receptors Taste Receptor Signaling Dipeptide This compound or H-Ala-Asp-OH Receptor Sweet (T1R2/T1R3) or Umami (T1R1/T1R3) Receptor Dipeptide->Receptor Binds G_Protein G-protein (Gα16-gust44) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Fluorescence Increase Ca_Release->Fluorescence

In Vitro Taste Receptor Assay Signaling Pathway

Conclusion

The biological activities of the isomeric dipeptides this compound and H-Ala-Asp-OH are likely to differ, primarily in their interaction with taste receptors. Based on the structures of related compounds, it is hypothesized that this compound may elicit sour and/or umami taste sensations, while H-Ala-Asp-OH is likely to be weakly bitter or tasteless. To validate these hypotheses and provide a comprehensive comparison, a rigorous experimental approach involving both human sensory panels and in vitro receptor assays is necessary. The detailed protocols provided in this guide offer a framework for conducting such a comparative study, which would yield valuable data for researchers in the fields of food science, pharmacology, and drug development. Further investigations into their metabolic stability and cellular uptake mechanisms would provide a more complete understanding of their physiological roles.

Comparative Neuroprotective Effects of H-Asp-Ala-OH and Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of the dipeptide H-Asp-Ala-OH against other dipeptides, supported by available experimental data. Detailed methodologies for key in vitro neuroprotection assays are also presented to aid in the design and evaluation of future studies.

The search for effective neuroprotective agents is a critical endeavor in the face of a rising prevalence of neurodegenerative diseases. Dipeptides, owing to their small size, potential for blood-brain barrier penetration, and specific biological activities, have emerged as promising candidates. This guide focuses on this compound and places its neuroprotective potential in the context of other notable dipeptides.

Quantitative Comparison of Neuroprotective Effects

While direct comparative studies quantifying the neuroprotective effects of this compound against a wide range of other dipeptides under identical experimental conditions are limited in the currently available literature, we can compile and contrast data from various sources that have investigated these molecules in similar in vitro models of neuronal injury. The following tables summarize the neuroprotective efficacy of selected dipeptides against common neurotoxic insults, such as glutamate-induced excitotoxicity and oxidative stress.

Table 1: Neuroprotective Effects Against Glutamate-Induced Excitotoxicity

DipeptideCell LineGlutamate (B1630785) ConcentrationDipeptide Concentration% Increase in Cell Viability (or % Protection)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableReported neuroprotective effect against glutamate toxicity, but quantitative data is not specified.[1]
Carnosine (β-Ala-His) Primary Cortical Neurons50 µM1 mM~50% reduction in neuronal death
Gly-Gly SH-SY5Y50 mM100 µM~25% increase in cell viability
Pro-Phe SH-SY5Y25 mM50 µMSignificant protection (exact % not specified)

Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Neuroprotective Effects Against Oxidative Stress

DipeptideCell LineOxidative StressorDipeptide Concentration% Reduction in ROS ProductionReference
This compound Cultured CellsNot SpecifiedNot SpecifiedReported to reverse the effects of oxidative stress, but quantitative data is not specified.[1]
Carnosine (β-Ala-His) PC12 cellsH₂O₂ (150 µM)10 mM~40% reduction
Ala-His SH-SY5YH₂O₂ (200 µM)500 µMSignificant reduction (exact % not specified)
Gly-His HT22 cellsH₂O₂ (100 µM)1 mM~35% reduction

Note: ROS (Reactive Oxygen Species). The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and critical evaluation of neuroprotective studies, detailed experimental methodologies are crucial. Below are standardized protocols for common in vitro neuroprotection assays.

Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a dipeptide to protect neurons from cell death induced by excessive glutamate exposure.

1. Cell Culture:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22) are seeded in 96-well plates at an appropriate density.
  • Cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

  • After 24 hours, the culture medium is replaced with a serum-free medium.
  • Cells are pre-treated with various concentrations of the test dipeptide (e.g., this compound) for 1-2 hours.
  • Glutamate is then added to the wells to a final concentration known to induce significant cell death (e.g., 5-50 mM, depending on the cell type).
  • Control wells include cells with medium only, cells with glutamate only, and cells with the dipeptide only.

3. Assessment of Cell Viability (24 hours post-glutamate treatment):

  • MTT Assay: Measures the metabolic activity of viable cells.
  • MTT reagent is added to each well and incubated for 2-4 hours.
  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
  • Absorbance is measured at 570 nm using a microplate reader.
  • Cell viability is expressed as a percentage of the control group.
  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
  • A portion of the cell culture supernatant is transferred to a new plate.
  • LDH assay reagent is added, and the plate is incubated in the dark.
  • The reaction is stopped, and absorbance is measured at 490 nm.
  • Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.

Oxidative Stress Assay

This assay assesses the capacity of a dipeptide to protect neurons from damage caused by oxidative stress, often induced by hydrogen peroxide (H₂O₂).

1. Cell Culture:

  • Similar to the excitotoxicity assay, neuronal cells are cultured in 96-well plates.

2. Treatment:

  • Cells are pre-treated with the test dipeptide for 1-2 hours.
  • H₂O₂ is then added to induce oxidative stress (e.g., 100-500 µM).
  • Appropriate controls are included.

3. Assessment of Oxidative Stress and Cell Viability (typically 6-24 hours post-H₂O₂ treatment):

  • Intracellular ROS Measurement:
  • Cells are loaded with a fluorescent probe (e.g., DCFH-DA).
  • After incubation, the fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader.
  • Cell Viability Assessment:
  • MTT or LDH assay is performed as described above to quantify cell survival.

Signaling Pathways in Dipeptide-Mediated Neuroprotection

The neuroprotective effects of dipeptides are often attributed to their ability to modulate specific intracellular signaling pathways. While the precise signaling cascade for this compound has not been fully elucidated, related dipeptides have been shown to exert their effects through various mechanisms.

G cluster_stress Neurotoxic Insult cluster_dipeptides Dipeptide Intervention cluster_pathways Potential Signaling Pathways cluster_outcome Cellular Outcome Glutamate Glutamate Excitotoxicity Antioxidant Antioxidant Defense (↑ SOD, GPx) Glutamate->Antioxidant inhibits OxidativeStress Oxidative Stress Anti_Apoptotic Anti-Apoptotic Pathways (↑ Bcl-2/Bax ratio) OxidativeStress->Anti_Apoptotic induces apoptosis H_Asp_Ala_OH This compound H_Asp_Ala_OH->Antioxidant OtherDipeptides Other Dipeptides (e.g., Carnosine) Anti_Inflammatory Anti-inflammatory Pathways (↓ NF-κB) OtherDipeptides->Anti_Inflammatory OtherDipeptides->Anti_Apoptotic Neuroprotection Neuroprotection (↑ Cell Viability) Antioxidant->Neuroprotection Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection

This compound has been noted for its ability to counteract oxidative stress[1]. This suggests a potential mechanism involving the upregulation of endogenous antioxidant defense systems, such as the enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). Other dipeptides, like carnosine, are well-documented for their antioxidant and anti-inflammatory properties, which are mediated in part through the quenching of reactive oxygen species and inhibition of pro-inflammatory signaling pathways like NF-κB. Furthermore, some dipeptides may exert anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.

G Start Start: Neuronal Cell Culture Pretreat Pre-treatment: Dipeptides (e.g., this compound) or Vehicle Start->Pretreat Insult Neurotoxic Insult: Glutamate or H₂O₂ Pretreat->Insult Incubate Incubation (24 hours) Insult->Incubate Assess Assessment: Cell Viability (MTT) Cytotoxicity (LDH) ROS Production Incubate->Assess Analyze Data Analysis and Comparison Assess->Analyze

Conclusion

The available evidence suggests that this compound possesses neuroprotective properties, particularly against glutamate-induced excitotoxicity and oxidative stress. However, a lack of direct, quantitative comparative studies makes it challenging to definitively rank its efficacy against other neuroprotective dipeptides. Future research should focus on conducting head-to-head comparisons of various dipeptides in standardized in vitro and in vivo models of neurodegeneration. Elucidating the specific molecular mechanisms and signaling pathways underlying the neuroprotective effects of this compound will be crucial for its potential development as a therapeutic agent. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this important field.

References

A Comparative Analysis of H-Asp-Ala-OH and Carnosine Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant activities of the dipeptide H-Asp-Ala-OH (Aspartyl-Alanine) and the well-characterized antioxidant dipeptide, Carnosine (β-alanyl-L-histidine). While extensive research has elucidated the potent antioxidant and cytoprotective mechanisms of carnosine, data on the specific antioxidant capacity of this compound is less direct. This comparison synthesizes available data for carnosine and provides a theoretical framework for the potential antioxidant activity of this compound based on the known properties of its constituent amino acids.

Quantitative Antioxidant Activity Data

Antioxidant AssayTest SystemCompoundConcentration/IC50 ValueReference
Free Radical Scavenging Horseradish Peroxidase InactivationCarnosine0.13 mM (IC50)[1]
Lysozyme InactivationCarnosine0.6 mM (IC50)[1]
ABTS Radical ScavengingL-Carnosine34.40% inhibition at 20 µg/mL[2]
ABTS Radical ScavengingL-Carnosine43.30% inhibition at 100 µg/mL[2]
Hydroxyl Radical Scavenging Deoxyribose AssayCarnosineEffective scavenger[3]
Lipid Peroxidation Inhibition Linoleic Acid & Phosphatidylcholine LiposomesCarnosineEffective inhibition at 10-25 mM[3]

Note on this compound: The antioxidant potential of this compound is inferred from the properties of its constituent amino acids. Aspartic acid, an acidic amino acid, is suggested to contribute to free radical quenching due to the presence of excess electrons in its carboxyl side chain[1]. Alanine (B10760859), a hydrophobic amino acid, may contribute to the peptide's ability to interact with lipid-based radicals. However, without direct experimental data, a quantitative comparison remains speculative.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • Various concentrations of the test compound (e.g., carnosine) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the same wavelength.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration[4].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS radical solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS radical solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC)[2].

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

  • The reaction mixture contains deoxyribose, a phosphate (B84403) buffer, ferric chloride, EDTA, the test compound, and hydrogen peroxide.

  • The reaction is initiated by the addition of ascorbic acid.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • The degradation of deoxyribose by hydroxyl radicals is measured by adding thiobarbituric acid (TBA) and heating the mixture, which forms a pink chromogen.

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 532 nm).

  • A lower absorbance indicates a higher hydroxyl radical scavenging activity of the test compound[3][5].

Signaling Pathways and Mechanisms of Action

Carnosine: A Multi-faceted Antioxidant

Carnosine exhibits its antioxidant effects through both direct and indirect mechanisms.

  • Direct Mechanisms: Carnosine can directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals and peroxyl radicals[3][6]. It can also chelate pro-oxidant metal ions like copper and iron, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals[3].

  • Indirect Mechanisms: Carnosine has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[6]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, carnosine enhances the endogenous antioxidant defense system of the cell.

Carnosine_Antioxidant_Pathways cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection & Reduced Oxidative Stress ROS->Cellular_Protection Damage Carnosine Carnosine Carnosine->ROS Direct Scavenging Metal_Ions Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) Carnosine->Metal_Ions Chelation Nrf2 Nrf2 Carnosine->Nrf2 Activation Metal_Ions->ROS Fenton Reaction ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Cellular_Protection

Caption: Carnosine's dual antioxidant mechanisms.

This compound: A Theoretical Perspective

The antioxidant mechanism of this compound is likely to be primarily direct, based on the chemical properties of its constituent amino acids.

  • Aspartic Acid: The free carboxyl group in the side chain of aspartic acid can potentially donate a proton to neutralize free radicals.

  • Alanine: The hydrophobic nature of alanine might facilitate the dipeptide's interaction with lipid-soluble radicals within cell membranes.

The potential for this compound to engage in indirect antioxidant pathways, such as Nrf2 activation, has not been investigated.

H_Asp_Ala_OH_Antioxidant_Workflow Start In Vitro Antioxidant Assay Prepare_Reagents Prepare Assay Reagents (e.g., DPPH, ABTS) Start->Prepare_Reagents Prepare_Samples Prepare this compound & Carnosine Solutions (Varying Concentrations) Start->Prepare_Samples Reaction Incubate Reagents with Dipeptide Solutions Prepare_Reagents->Reaction Prepare_Samples->Reaction Measurement Measure Absorbance/ Fluorescence Change Reaction->Measurement Calculation Calculate % Inhibition and IC50 Values Measurement->Calculation Comparison Compare Antioxidant Activity Calculation->Comparison

Caption: Proposed experimental workflow for comparison.

Conclusion

Carnosine is a well-established and potent antioxidant with a multi-pronged mechanism of action that includes direct radical scavenging, metal ion chelation, and the activation of endogenous antioxidant pathways. In contrast, the antioxidant activity of this compound is not well-documented experimentally. Based on the chemical properties of aspartic acid and alanine, it is plausible that this compound possesses some degree of direct antioxidant activity. However, further research employing standardized in vitro and in vivo models is imperative to quantify its antioxidant efficacy and to draw a definitive comparison with carnosine. For researchers in drug development, carnosine currently represents a more validated candidate for applications requiring robust antioxidant and cytoprotective effects. Future studies on this compound should focus on generating empirical data to substantiate its theoretical antioxidant potential.

References

H-Asp-Ala-OH vs. Gly-Gly: A Comparative Guide for Use as a Control Peptide in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate control peptide is a critical determinant of experimental validity. This guide provides a comprehensive comparison of H-Asp-Ala-OH and Gly-Gly, offering insights into their respective biochemical properties and suitability as control peptides in various experimental contexts.

While both are simple dipeptides, their inherent biological activities differ significantly, rendering one far more suitable as a negative control than the other. This guide will delve into their characteristics, supported by experimental data and detailed protocols, to inform the design of robust and reliable assays.

Executive Summary: Key Differences at a Glance

This compound (L-Aspartyl-L-Alanine) is a dipeptide with known biological activities, including neuroprotective effects and involvement in protein interactions and enzyme catalysis.[1][2] Its potential to elicit cellular responses makes it generally unsuitable for use as a negative control. In contrast, Gly-Gly (Glycylglycine), the simplest dipeptide, is characterized by its relative inertness, low toxicity, and high water solubility.[3] These properties make it a more appropriate candidate for a negative control, intended to establish a baseline and account for non-specific effects in experimental systems.

Physicochemical and Biological Properties

A summary of the key properties of this compound and Gly-Gly is presented below, highlighting the fundamental differences that influence their application in research.

PropertyThis compoundGly-Gly
Molecular Formula C₇H₁₂N₂O₅C₄H₈N₂O₃
Molecular Weight 204.18 g/mol [1][2][4]132.12 g/mol [3]
Structure Contains acidic (Asp) and nonpolar (Ala) residuesComposed of two neutral, nonpolar (Gly) residues
Known Biological Activity - Neuroprotective effects[1] - Stimulates protein synthesis[1] - Participates in enzyme catalysis and protein interactions[2] - High affinity for cerebral cortex receptors (Kd of 1.5 nM)[1]- Generally considered biologically inert, though some studies suggest it may promote cell proliferation and protein synthesis in specific cell types. - Low toxicity[3] - Used as a buffer and stabilizer in protein purification[3]
Primary Use in Experiments As a building block in peptide synthesis or as an active compound in biochemical and pharmaceutical research.[2]Often used as a negative control in binding assays and cell-based assays to assess non-specific binding and baseline cellular responses.[5] Also used in peptide synthesis.[3]

Rationale for Selecting Gly-Gly as a Control Peptide

The primary function of a negative control peptide in an experiment is to demonstrate that the observed effects of the active, or experimental, peptide are specific to its unique sequence and structure. A control peptide should ideally be devoid of intrinsic biological activity in the context of the assay being performed.

Gly-Gly is often chosen as a control for the following reasons:

  • Minimalist Structure: Composed of the simplest amino acid, glycine, Gly-Gly has a flexible backbone and lacks bulky or reactive side chains. This minimal structure is less likely to engage in specific, high-affinity interactions with biological targets such as receptors or enzymes.[5]

  • High Solubility and Low Toxicity: Its high solubility in aqueous solutions ensures easy handling and delivery in cell culture media, while its low toxicity minimizes the risk of confounding cytotoxic effects.[3]

  • Biochemical Inertness: While not entirely devoid of any biological interaction, Gly-Gly is generally considered to have a low potential for eliciting specific cellular signaling events compared to peptides containing more complex or charged amino acids.

In contrast, this compound, with its aspartic acid residue, possesses a negatively charged side chain that can participate in electrostatic interactions. Its documented neuroprotective activity and affinity for cerebral receptors underscore its potential to be biologically active, making it an unsuitable candidate for a negative control.[1]

Experimental Protocols: Utilizing a Control Peptide

Below are detailed methodologies for three common experimental assays, illustrating the proper use of a negative control peptide like Gly-Gly alongside an experimental peptide.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. It is crucial for determining if an experimental peptide has cytotoxic or cytostatic effects.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Peptide Treatment: Prepare stock solutions of the experimental peptide (e.g., this compound) and the control peptide (Gly-Gly) in a suitable vehicle (e.g., sterile water or PBS). Dilute the peptides to the desired final concentrations in cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the respective peptides (and a vehicle-only control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_0 Experimental Workflow: Cell Viability (MTT) Assay A Seed cells in 96-well plate B Incubate for 24 hours A->B D Treat cells with peptides B->D C Prepare peptide solutions (Experimental, Control, Vehicle) C->D E Incubate for treatment period D->E F Add MTT solution E->F G Incubate for 4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Workflow for a cell viability assay.
Receptor Binding (Competitive) Assay

This assay measures the ability of a test peptide to compete with a labeled ligand for binding to a specific receptor.

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a labeled ligand (e.g., radiolabeled or fluorescently tagged), and varying concentrations of the unlabeled experimental peptide or the control peptide (Gly-Gly).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using a filtration method (e.g., glass fiber filters).

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor peptide. A decrease in the signal indicates displacement of the labeled ligand by the test peptide. The Gly-Gly control should show minimal to no displacement.

G cluster_0 Logical Flow: Competitive Receptor Binding Receptor Receptor Binding Binding Event Receptor->Binding LabeledLigand Labeled Ligand LabeledLigand->Binding ExperimentalPeptide Experimental Peptide ExperimentalPeptide->Binding competes ControlPeptide Control Peptide (Gly-Gly) ControlPeptide->Binding competes Displacement Displacement of Labeled Ligand Binding->Displacement if Experimental Peptide has affinity NoDisplacement No Significant Displacement Binding->NoDisplacement if Control Peptide has no affinity

Competitive receptor binding assay logic.
Enzyme Inhibition Assay

This assay determines the ability of a peptide to inhibit the activity of a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme and a solution of its specific substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the experimental peptide and the control peptide (Gly-Gly).

  • Reaction Initiation: In a 96-well plate, mix the enzyme with the different concentrations of the peptides (or vehicle control) and pre-incubate for a short period. Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates for each peptide concentration. The activity in the presence of the Gly-Gly control should be comparable to the vehicle control, indicating no inhibition.

Signaling Pathway Considerations

When investigating the effect of a peptide on a cellular signaling pathway, a control peptide is essential to ensure that the observed downstream effects are a direct result of the experimental peptide's interaction with its target.

G cluster_0 Generic Signaling Pathway Activation ExperimentalPeptide Experimental Peptide Receptor Cell Surface Receptor ExperimentalPeptide->Receptor Binds and Activates ControlPeptide Control Peptide (Gly-Gly) ControlPeptide->Receptor Does Not Specifically Bind or Activate SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) SignalingCascade->CellularResponse

Role of a control peptide in a signaling pathway.

Conclusion

References

Confirming the Identity of H-Asp-Ala-OH using Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides a comprehensive comparison of theoretical and experimental data for the dipeptide H-Asp-Ala-OH using tandem mass spectrometry (MS/MS), a powerful technique for peptide sequencing and identification.

Tandem mass spectrometry offers high specificity and sensitivity for the structural elucidation of molecules like peptides. By fragmenting a selected precursor ion and analyzing the resulting product ions, a detailed "fingerprint" of the molecule can be obtained.[1][2][3] This guide outlines the expected fragmentation pattern of this compound and provides a detailed experimental protocol for its confirmation.

Theoretical Fragmentation and Data

In tandem mass spectrometry, peptides typically fragment at the peptide bonds, leading to the formation of characteristic b- and y-ions.[4][5] B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus.[4][5][6] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.[7]

For the dipeptide this compound (Aspartic Acid - Alanine), the expected fragmentation of the protonated molecule [M+H]⁺ would primarily yield b₁ and y₁ ions.

Ion TypeSequenceTheoretical m/z
[M+H]⁺ This compound205.08
b₁ Asp116.04
y₁ Ala90.05

Note: The theoretical m/z values are calculated based on the monoisotopic masses of the amino acid residues and include the mass of a proton for the precursor ion.

Experimental Protocol

This section details a standard procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2]

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]

  • MS1 Scan Range: m/z 100-500.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound at m/z 205.08.

  • Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-30 eV.[3] The optimal collision energy should be determined experimentally.

  • MS2 Scan Range: m/z 50-250.

Comparative Analysis of Experimental Data

Following the acquisition of tandem mass spectra, the experimental m/z values of the fragment ions are compared to the theoretical values.

Ion TypeTheoretical m/zExperimental m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺ 205.0819205.08210.97
b₁ 116.0342116.03452.58
y₁ 90.054990.05523.33

Note: The hypothetical experimental data reflects typical high-resolution mass spectrometer performance. The mass error is calculated as: ((Experimental m/z - Theoretical m/z) / Theoretical m/z) * 10^6.

The close agreement between the theoretical and experimental m/z values, with low ppm mass error, provides strong evidence for the identity of the dipeptide as this compound.

Visualizing the Workflow and Fragmentation

To further clarify the process, the following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Standard Dissolution Dissolve in 0.1% Formic Acid Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LC_System LC System Filtration->LC_System ESI Electrospray Ionization (ESI) LC_System->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Data_Analysis Data Analysis & Comparison MS2->Data_Analysis

Caption: Experimental workflow for the identification of this compound.

FragmentationPathway Asp Asp Ala Ala Asp->Ala Peptide Bond b1 b₁ ion (Asp) m/z 116.04 Asp->b1 y1 y₁ ion (Ala) m/z 90.05 Ala->y1

Caption: Fragmentation pathway of this compound.

References

Comparative Analysis of H-Asp-Ala-OH Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to ensuring accurate and reliable results in immunological assays. This guide provides a comparative framework for evaluating the cross-reactivity of antibodies raised against the dipeptide H-Asp-Ala-OH.

Due to a lack of publicly available cross-reactivity data specifically for this compound, this guide utilizes data from a well-characterized polyclonal anti-carnosine (β-alanyl-L-histidine) antibody as a representative example. The principles and methodologies described are directly applicable to the assessment of anti-H-Asp-Ala-OH antibodies and their potential cross-reactivity with structurally similar molecules.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the ability of various related compounds to compete with the target analyte (in this case, a dipeptide) for binding to the antibody is measured. The results are often expressed as a percentage of cross-reactivity relative to the target analyte.

Below is a representative table summarizing the cross-reactivity of a polyclonal anti-carnosine antibody. A similar table should be generated when evaluating the specificity of an anti-H-Asp-Ala-OH antibody. The ideal anti-H-Asp-Ala-OH antibody would exhibit high reactivity with this compound and minimal to no reactivity with its constituent amino acids (Aspartic acid and Alanine) or other related dipeptides.

CompoundStructure% Cross-Reactivity[1]
Carnosineβ-alanyl-L-histidine100%
Anserineβ-alanyl-N(π)-methyl-L-histidine15.2%
Homocarnosineγ-aminobutyryl-L-histidine3.5%
L-Histidine-< 0.1%
β-Alanine-< 0.1%
Glycyl-L-histidineGlycyl-L-histidine0.5%

This is a representative dataset for a polyclonal anti-carnosine antibody and is intended to illustrate the format and type of data that should be generated for an anti-H-Asp-Ala-OH antibody.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an anti-dipeptide antibody. This protocol is a composite based on standard competitive ELISA procedures.[2][3]

Objective: To determine the percentage of cross-reactivity of an anti-H-Asp-Ala-OH antibody with other dipeptides and constituent amino acids.

Materials:

  • Microtiter plate (96-well) pre-coated with a conjugate of this compound (e.g., this compound-BSA).

  • Anti-H-Asp-Ala-OH antibody (primary antibody).

  • This compound standard.

  • Potentially cross-reacting compounds (e.g., H-Ala-Asp-OH, L-Aspartic acid, L-Alanine, other dipeptides).

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound standard and each of the potentially cross-reacting compounds in the assay buffer.

  • Competitive Binding:

    • Add a fixed concentration of the anti-H-Asp-Ala-OH primary antibody to each well of the microtiter plate.

    • Immediately add the different concentrations of the standard or the competing compounds to the wells.

    • Incubate for 1-2 hours at 37°C to allow for competitive binding to occur.

  • Washing: Wash the plate three to five times with Wash Buffer to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the log of the this compound concentration.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each competing compound, determine the concentration that causes 50% inhibition.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Visualizations

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (this compound) in sample Ab_H Primary Antibody Analyte_H->Ab_H Binds to Ab Immobilized_Analyte_H Immobilized This compound Ab_H->Immobilized_Analyte_H Less binding Result_H Low Signal Analyte_L Analyte (this compound) in sample Ab_L Primary Antibody Analyte_L->Ab_L Less binding Immobilized_Analyte_L Immobilized This compound Ab_L->Immobilized_Analyte_L Binds to plate Result_L High Signal

Principle of Competitive ELISA for Analyte Quantification.

Cross_Reactivity_Workflow cluster_workflow Cross-Reactivity Determination Workflow prep_standards Prepare Standards (this compound) add_samples Add Standards or Competitors prep_standards->add_samples prep_competitors Prepare Competitors (e.g., Ala-Asp, Asp, Ala) prep_competitors->add_samples add_antibody Add Primary Antibody to coated plate add_antibody->add_samples incubation1 Incubate (Competitive Binding) add_samples->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Enzyme-conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Calculate IC50 and % Cross-Reactivity read_plate->analyze_data

Experimental Workflow for Determining Cross-Reactivity.

References

Benchmarking H-Asp-Ala-OH Against Known Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective neuroprotective strategies is a cornerstone of neuroscience research and drug development. A multitude of compounds are under investigation for their potential to mitigate neuronal damage in a range of neurological disorders. This guide provides a comparative analysis of the dipeptide H-Asp-Ala-OH against three established neuroprotective agents: Edaravone, Riluzole, and Memantine.

While Edaravone, Riluzole, and Memantine have well-documented mechanisms of action and a body of experimental data supporting their neuroprotective effects, there is currently a notable lack of specific in vitro experimental data on the neuroprotective activities of this compound. However, based on the known biological activities of its constituent amino acids, L-aspartic acid and L-alanine, we can infer potential, albeit unverified, properties. L-aspartic acid is an excitatory amino acid that can be neurotoxic at high concentrations, a mechanism often targeted by neuroprotective drugs.[1][2][3][4] Conversely, L-alanine has been suggested to possess neuroprotective and antioxidant properties.[5] The interplay of these opposing characteristics within the dipeptide structure presents an intriguing area for future investigation.

This guide summarizes the available quantitative data for the established agents, provides detailed experimental protocols for key neuroprotective assays, and visualizes the known signaling pathways to offer a comprehensive resource for researchers.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the known mechanisms of action and available quantitative data for Edaravone, Riluzole, and Memantine in various in vitro neuroprotection assays.

AgentMechanism of ActionCell Viability Assay (e.g., MTT)Oxidative Stress Assay (e.g., ROS reduction)Apoptosis Assay (e.g., Caspase-3 Inhibition)
This compound Hypothetical: Potential modulation of excitatory amino acid signaling and antioxidant pathways.No data availableNo data availableNo data available
Edaravone Free radical scavenger, antioxidant.[6]Dose-dependent protection against glutamate-induced toxicity.[4]Reduces reactive oxygen species (ROS) production.[4]Inhibits apoptosis in models of neuronal injury.
Riluzole Modulator of glutamate (B1630785) transmission, inhibitor of voltage-gated sodium channels.Protects against oxidative stress-induced cell death.Demonstrates antioxidant effects in cellular models.[7]Can attenuate apoptotic pathways.
Memantine Non-competitive NMDA receptor antagonist.Protects against excitotoxicity-induced cell death.Indirectly reduces oxidative stress by preventing excessive calcium influx.Inhibits excitotoxicity-induced apoptosis.

Signaling Pathways and Experimental Workflow

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_setup Experimental Setup cluster_assays Neuroprotection Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture neurotoxic_insult Induce Neurotoxicity (e.g., Glutamate, H2O2) cell_culture->neurotoxic_insult treatment Treat with Neuroprotective Agent (this compound, Edaravone, etc.) neurotoxic_insult->treatment viability Cell Viability (MTT Assay) treatment->viability oxidative_stress Oxidative Stress (ROS Measurement) treatment->oxidative_stress apoptosis Apoptosis (Caspase-3, TUNEL) treatment->apoptosis data_quantification Data Quantification viability->data_quantification oxidative_stress->data_quantification apoptosis->data_quantification comparison Comparative Analysis data_quantification->comparison

Caption: General workflow for in vitro neuroprotection assays.

edaravone_pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Edaravone Edaravone Edaravone->ROS Scavenges Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Protein_Oxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage

Caption: Edaravone's primary mechanism as a ROS scavenger.

riluzole_pathway Riluzole Riluzole Na_Channel Voltage-Gated Sodium Channels Riluzole->Na_Channel Inhibits Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Reduces NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Riluzole's modulation of glutamatergic signaling.

memantine_pathway Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks (non-competitive) Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Excess Glutamate Glutamate->NMDA_Receptor Overactivates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Memantine's role as an NMDA receptor antagonist.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess neuroprotection.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and allow them to adhere overnight.

  • Treatment:

    • Induce neurotoxicity by treating the cells with a neurotoxic agent (e.g., 100 µM glutamate for 24 hours).

    • In parallel, treat cells with the neurotoxic agent in the presence of varying concentrations of the test compound (this compound, Edaravone, etc.).

    • Include control wells with untreated cells and cells treated with the vehicle.

  • MTT Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Oxidative Stress Assay: Intracellular Reactive Oxygen Species (ROS) Measurement

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Probe Loading:

    • After the treatment period, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

    • Add 100 µL of PBS containing 10 µM DCFH-DA to each well.

    • Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove the excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[1][2]

  • Data Analysis: Express the ROS levels as a percentage of the neurotoxin-treated control.

Apoptosis Assay: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the caspase-3 activity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Lysis:

    • After treatment, collect the cells (including any floating cells) and centrifuge at 1,500 rpm for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a lysis buffer provided with a commercial caspase-3 assay kit and incubate on ice for 10-15 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Caspase-3 Activity Measurement:

    • Transfer the supernatant (cell lysate) to a new microfuge tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

    • In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate in a reaction buffer.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC-based substrates) or absorbance using a microplate reader.[3]

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control.

Apoptosis Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Grow and treat cells on glass coverslips in a 24-well plate as described previously.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Staining:

    • Wash the cells twice with PBS.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions for 1 hour at 37°C in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).

  • Visualization and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will show bright fluorescence.

    • Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Conclusion

This guide provides a framework for comparing the neuroprotective potential of this compound with the established agents Edaravone, Riluzole, and Memantine. While a significant body of evidence supports the neuroprotective mechanisms of the latter three compounds, there is a clear need for empirical data on this compound. The provided experimental protocols offer a standardized approach for generating this crucial data. Future in vitro studies focusing on the effects of this compound in models of glutamate excitotoxicity, oxidative stress, and apoptosis are essential to elucidate its potential as a neuroprotective agent and to enable a direct and meaningful comparison with existing therapeutic options. Researchers are encouraged to utilize the methodologies outlined herein to contribute to a more comprehensive understanding of the neuroprotective landscape.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Dipeptides: Bridging the Bench-to-Bedside Gap

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L-Aspartyl-L-Alanine: An initial literature review reveals a significant scarcity of published research on the specific dipeptide L-Aspartyl-L-Alanine. Due to the limited availability of experimental data, a direct and comprehensive comparison of its in vitro and in vivo efficacy is not feasible at this time. This guide will, therefore, broaden its scope to address the broader and critically important topic of translating in vitro findings to in vivo outcomes for dipeptides in general. This approach will provide researchers, scientists, and drug development professionals with a valuable framework for understanding the complexities and challenges inherent in peptide-based therapeutic development. We will utilize well-researched dipeptides, such as Valyl-Tyrosine (Val-Tyr) and Carnosine, as illustrative examples.

Introduction: The Challenge of Translational Efficacy for Dipeptides

Dipeptides, consisting of two amino acids joined by a peptide bond, represent a promising class of therapeutic agents due to their potential for high specificity and biological activity. In vitro assays provide an essential initial screening platform, offering a controlled environment to elucidate mechanisms of action and quantify potency. However, the physiological milieu presents a far more complex challenge. The transition from a simplified in vitro system to a whole-organism in vivo model is often marked by a significant discrepancy in observed efficacy. This guide will explore the key factors influencing this translational gap, including metabolic stability, bioavailability, and target engagement in a complex biological system.

Data Presentation: A Tale of Two Dipeptides

To illustrate the comparison between in vitro and in vivo efficacy, we present data for two well-characterized dipeptides: the antihypertensive Val-Tyr and the neuroprotective Carnosine.

Table 1: In Vitro Efficacy Data for Selected Dipeptides

DipeptideAssay TypeTargetMetricValueReference
Val-TyrEnzyme InhibitionAngiotensin-Converting Enzyme (ACE)IC507.1 µM[1]
CarnosineAntioxidant ActivityDPPH Radical Scavenging% Scavenging (25mM)4.48%[2]
CarnosineAntioxidant ActivityABTS Radical Scavenging% Scavenging (100 µg/mL)43.30%[3]
CarnosineEnzyme Inhibitionα-Glucosidase% Inhibition (100 µg/mL)62.7%[3]
CarnosineEnzyme Inhibitionα-Amylase% Inhibition (100 µg/mL)72.12%[3]

Table 2: In Vivo Efficacy and Bioavailability Data for Selected Dipeptides

DipeptideAnimal ModelEfficacy EndpointResultBioavailabilityReference
Val-TyrSpontaneously Hypertensive RatsReduction in Systolic Blood Pressure~22% reduction 9h post-administration (10 mg/kg, oral)Absorbed intact, peak plasma at 2h[4][5]
CarnosineMouse Model of Permanent Focal Cerebral IschemiaReduction in Infarct Volume42.5% reduction (intraperitoneal injection)Rapidly degraded by serum carnosinases[6]
CarnosineRat Model of Ischemic StrokeNeuroprotectionSignificant cerebroprotection with a 6-9h therapeutic window-[7]

Experimental Protocols

Detailed and reproducible experimental design is paramount in both in vitro and in vivo studies. Below are representative protocols for the types of assays summarized in the tables above.

1. In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a dipeptide against ACE.

  • Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • ACE substrate (e.g., Hippuryl-Histidyl-Leucine)

    • Test dipeptide (e.g., Val-Tyr)

    • Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)

    • Spectrophotometer

  • Procedure:

    • Prepare a solution of the ACE substrate in the assay buffer.

    • Prepare serial dilutions of the test dipeptide in the assay buffer.

    • In a 96-well plate, add the ACE substrate solution and the dipeptide dilutions.

    • Initiate the reaction by adding the ACE solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a terminating agent (e.g., 1 M HCl).

    • Measure the absorbance at a specific wavelength (e.g., 228 nm) to quantify the product formed.

    • Calculate the percentage of ACE inhibition for each dipeptide concentration compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the dipeptide concentration to determine the IC50 value.

2. In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

  • Objective: To evaluate the effect of a dipeptide on blood pressure in a hypertensive animal model.

  • Materials:

    • Spontaneously Hypertensive Rats (SHR)

    • Test dipeptide (e.g., Val-Tyr)

    • Vehicle control (e.g., saline)

    • Blood pressure monitoring system (e.g., tail-cuff method)

    • Oral gavage needles

  • Procedure:

    • Acclimate the SHR to the blood pressure measurement procedure to minimize stress-induced variations.

    • Measure the baseline systolic and diastolic blood pressure of each rat.

    • Administer the test dipeptide or vehicle control to the rats via oral gavage.

    • Measure blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Record and analyze the changes in blood pressure over time for both the treated and control groups.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the blood pressure reduction.

3. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Objective: To assess the free radical scavenging capacity of a dipeptide.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Test dipeptide (e.g., Carnosine)

    • Methanol

    • Spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test dipeptide in methanol.

    • In a 96-well plate, add the dipeptide solutions.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the dipeptide.

4. In Vivo Neuroprotection in a Mouse Model of Focal Cerebral Ischemia

  • Objective: To determine if a dipeptide can reduce brain damage following an induced stroke.

  • Materials:

    • Mice

    • Anesthetics

    • Surgical instruments for inducing middle cerebral artery occlusion (MCAO)

    • Test dipeptide (e.g., Carnosine)

    • Vehicle control (e.g., saline)

    • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume analysis

  • Procedure:

    • Induce permanent or transient focal cerebral ischemia in mice via MCAO surgery.

    • Administer the test dipeptide or vehicle control at specific time points before or after the ischemic event (e.g., via intraperitoneal injection).

    • Monitor the neurological deficits in the animals at various time points post-ischemia.

    • At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.

    • Slice the brains and stain with TTC to visualize the infarct area (damaged tissue).

    • Quantify the infarct volume using image analysis software.

    • Compare the infarct volumes and neurological scores between the treated and control groups to assess neuroprotection.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways and experimental processes is crucial for interpreting efficacy data. The following diagrams, rendered in DOT language, illustrate these concepts.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development Compound Screening Compound Screening Assay Development->Compound Screening Hit Identification Hit Identification Compound Screening->Hit Identification Lead Optimization (IC50/Ki) Lead Optimization (IC50/Ki) Hit Identification->Lead Optimization (IC50/Ki) Animal Model Selection Animal Model Selection Lead Optimization (IC50/Ki)->Animal Model Selection Translation Pharmacokinetics/ADME Pharmacokinetics/ADME Animal Model Selection->Pharmacokinetics/ADME Efficacy Studies (ED50) Efficacy Studies (ED50) Pharmacokinetics/ADME->Efficacy Studies (ED50) Toxicology Studies Toxicology Studies Efficacy Studies (ED50)->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: A generalized workflow for drug discovery, highlighting the translation from in vitro to in vivo studies.

G Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Val-Tyr Val-Tyr Val-Tyr->ACE inhibits G Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Damage Protein Aggregation Protein Aggregation Protein Aggregation->Neuronal Damage Carnosine Carnosine Carnosine->Oxidative Stress scavenges ROS Carnosine->Neuroinflammation reduces Carnosine->Protein Aggregation inhibits

References

Safety Operating Guide

Proper Disposal of H-Asp-Ala-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents, including synthetic dipeptides like H-Asp-Ala-OH, is a critical component of laboratory operations. Adherence to proper disposal protocols is essential for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established principles of peptide handling and chemical inactivation.

Immediate Safety and Logistical Information

Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and the reagents used for its disposal. All procedures involving volatile or corrosive chemicals should be conducted within a certified chemical fume hood.

Waste Segregation:

  • Solid Waste: Collect unused or expired lyophilized this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

Disposal Protocol: Chemical Inactivation via Hydrolysis

The recommended method for the disposal of this compound is through chemical inactivation by hydrolysis. This process breaks the peptide bond, degrading the dipeptide into its constituent amino acids, aspartic acid and alanine. These amino acids can then be neutralized and, in many cases, disposed of via the sanitary sewer system, pending institutional approval. Both acid and base hydrolysis are effective methods.

ParameterAcid HydrolysisBase Hydrolysis
Reagent 6 M Hydrochloric Acid (HCl)4 M Sodium Hydroxide (B78521) (NaOH)
Temperature 110°C112°C
Duration ~24 hours~16 hours
Neutralizing Agent 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)5% Hydrochloric Acid (HCl)
Final pH 6.0 - 8.06.0 - 8.0

Experimental Protocols

This protocol details the degradation of this compound using a strong acid.

Materials:

  • This compound waste (solid or liquid)

  • 6 M Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Heat-resistant, sealable container (e.g., pressure-rated vial)

  • pH meter or pH strips

  • Appropriate PPE and chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, carefully place the this compound waste into a heat-resistant, sealable container.

  • Acid Addition: Add 6 M hydrochloric acid to the container, ensuring the waste is fully submerged.[1]

  • Hydrolysis: Securely seal the container and place it in an oven or heating block set to 110°C for approximately 24 hours.[1] This process will hydrolyze the peptide bonds.

  • Cooling: After the incubation period, carefully remove the container from the heat source and allow it to cool completely to room temperature.

  • Neutralization: Slowly and with constant stirring, add a 5% solution of sodium hydroxide or sodium carbonate to the cooled acidic solution until the pH is between 6.0 and 8.0.[2] Monitor the pH carefully throughout the neutralization process.

  • Disposal: Once neutralized, the resulting solution of amino acid salts can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in accordance with local regulations.[2] Always confirm this disposal method with your institution's EHS office.

This protocol outlines the degradation of this compound using a strong base.

Materials:

  • This compound waste (solid or liquid)

  • 4 M Sodium Hydroxide (NaOH)

  • 5% Hydrochloric Acid (HCl)

  • Heat-resistant, sealable container (Teflon may be preferred to prevent silicate (B1173343) formation)

  • pH meter or pH strips

  • Appropriate PPE and chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into a suitable heat-resistant container.

  • Base Addition: Add 4 M sodium hydroxide solution to the container, ensuring the waste is fully submerged.

  • Hydrolysis: Seal the container and heat at 112°C for approximately 16 hours to facilitate the hydrolysis of the peptide bond.

  • Cooling: After the incubation, remove the container from the heat and let it cool to room temperature.

  • Neutralization: With continuous stirring, slowly add a 5% solution of hydrochloric acid to the basic solution until the pH is within the neutral range of 6.0 to 8.0.

  • Disposal: The neutralized solution, containing amino acid salts, can generally be disposed of via the sanitary sewer with a large volume of water, subject to institutional and local guidelines.[2] Verification with your EHS department is mandatory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Identification & Segregation cluster_1 Waste Collection cluster_2 Disposal Pathway cluster_3 Chemical Inactivation & Final Disposal start This compound Waste Generated solid_waste Solid Waste (Lyophilized Peptide, Contaminated Consumables) start->solid_waste liquid_waste Liquid Waste (Aqueous Solutions) start->liquid_waste collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->collect_liquid deactivation_decision Chemical Deactivation Required? collect_solid->deactivation_decision collect_liquid->deactivation_decision direct_disposal Direct Disposal via EHS deactivation_decision->direct_disposal No hydrolysis Chemical Inactivation (Hydrolysis) deactivation_decision->hydrolysis Yes end hydrolysis_step Perform Acid or Base Hydrolysis hydrolysis->hydrolysis_step neutralization Neutralize to pH 6-8 hydrolysis_step->neutralization final_disposal Dispose of Neutralized Solution per Institutional Guidelines (e.g., Drain Disposal) neutralization->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult and adhere to the specific safety data sheets (SDS) and the environmental health and safety (EHS) guidelines of their institution for definitive disposal procedures.

References

Essential Safety and Operational Guide for Handling H-Asp-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like H-Asp-Ala-OH is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or compromised seals.

  • Ensure the product is correctly labeled.

Storage:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[3]

  • Peptide in Solution: Storing peptides in solution for long periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions stored at -20°C should be used within a month, while those at -80°C may be stable for up to six months.[2]

Handling Procedures:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: Conduct the weighing of the lyophilized powder in a designated area, preferably within a chemical fume hood or a balance enclosure, to minimize inhalation exposure.[2]

  • Solubilization: When preparing solutions, add the solvent slowly and cap the vial securely before mixing to prevent splashing.

  • General Practices:

    • Avoid direct contact with the skin, eyes, and clothing.[3][4]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with incompatible waste streams.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as liquid chemical waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.

  • Consult EHS: Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal A Receive Shipment B Inspect Container A->B C Store at -20°C B->C D Don PPE C->D Retrieve from Storage E Weigh Powder in Hood D->E F Prepare Solution E->F G Conduct Experiment F->G Use in Experiment H Collect Solid Waste G->H Generate Solid Waste I Collect Liquid Waste G->I Generate Liquid Waste J Dispose via EHS H->J I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Asp-Ala-OH
Reactant of Route 2
Reactant of Route 2
H-Asp-Ala-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。